3-Isopropylpiperidine
Description
Properties
IUPAC Name |
3-propan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEYLVBZOQMOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-18-4 | |
| Record name | 3-(propan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 3-Isopropylpiperidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Isopropylpiperidine
This compound, a substituted heterocyclic amine, represents a core structural motif in medicinal chemistry and organic synthesis. As a chiral secondary amine, its stereochemistry and physicochemical properties are pivotal in determining its interaction with biological targets and its utility as a synthetic building block. The piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to present substituents in a well-defined three-dimensional orientation. The 3-isopropyl substituent introduces chirality and lipophilicity, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple recitation of data, we delve into the causal relationships between its structure and observable properties. We further provide standardized, field-proven methodologies for the experimental determination of these properties, ensuring that researchers can validate and expand upon this foundational knowledge.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability. The following table summarizes the key physical and chemical identifiers for this compound. Where precise experimental data is not publicly available, values are estimated based on established chemical principles and data from analogous structures, such as the parent piperidine molecule.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 3-(propan-2-yl)piperidine | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 13603-18-4 | [1] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Boiling Point | Est. 175-180 °C | Rationale: Higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces.[2] |
| Density | Est. ~0.85 g/mL | Rationale: Similar to piperidine (~0.86 g/mL), with a slight decrease expected due to the less dense alkyl substituent.[2] |
| pKa (conjugate acid) | Est. ~11.0 | Rationale: Similar to piperidine (pKa ~11.1), as the inductive effect of the 3-alkyl group has a minimal impact on the nitrogen's basicity.[2] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, chloroform, ether). | Rationale: The polar N-H group allows for hydrogen bonding with water, while the C8 hydrocarbon structure ensures solubility in organic solvents.[2] |
| XLogP3-AA | 1.9 | [1] |
Spectroscopic Profile: The Signature of a Molecule
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification and structural confirmation. The following sections detail the experimental and predicted spectral data for this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight and fragmentation pattern of a compound. The experimental spectrum for this compound confirms its molecular weight.
-
Molecular Ion (M⁺•): A peak is observed at m/z = 127 , corresponding to the molecular weight of the compound (C₈H₁₇N).[1]
-
Key Fragmentation: The most significant fragmentation pathway for alkylpiperidines is the alpha-cleavage, involving the loss of an alkyl group adjacent to the nitrogen. For this compound, the loss of the isopropyl group (•CH(CH₃)₂) would lead to a prominent fragment. Another likely fragmentation is the loss of an ethyl group via ring cleavage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| ~3300 (broad) | N-H Stretch | A single, moderately broad peak characteristic of a secondary amine. Broadening is due to hydrogen bonding.[3] |
| 2960-2850 | C-H Stretch (sp³) | Strong, sharp absorptions corresponding to the C-H bonds of the piperidine ring and the isopropyl group. |
| ~1465 | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1100 | C-N Stretch | A medium intensity peak corresponding to the stretching of the carbon-nitrogen bond. |
The vapor-phase IR spectrum available on public databases confirms these characteristic absorptions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The structure of this compound is asymmetric, meaning all protons on the piperidine ring are chemically distinct. This leads to a complex spectrum with significant signal overlap, particularly in the 1.0-2.0 ppm region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.1 - 2.5 | Multiplet | 3H | H2 (axial & eq), H6 (eq) | Protons alpha to the nitrogen are deshielded and appear downfield. |
| ~2.4 | Multiplet | 1H | H6 (axial) | The axial proton at C6 is typically more shielded than its equatorial counterpart. |
| ~1.9 - 1.5 | Multiplet | ~5H | H3, H4, H5, CH(isopropyl) | Complex region with overlapping signals from ring protons and the isopropyl methine. |
| ~1.1 | Multiplet | 1H | NH | The N-H proton signal is often broad and its position is concentration-dependent. |
| ~0.90 | Doublet | 6H | CH₃ (isopropyl) | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two distinct doublets, but are often seen as a single doublet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Broadband decoupled ¹³C NMR shows a single peak for each unique carbon atom.[3]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~54.5 | C2 | Carbon alpha to nitrogen. |
| ~47.0 | C6 | Carbon alpha to nitrogen. |
| ~43.0 | C3 | Carbon bearing the isopropyl group. |
| ~34.0 | C4 | Ring carbon. |
| ~32.5 | C H (isopropyl) | Methine carbon of the isopropyl group. |
| ~25.0 | C5 | Ring carbon. |
| ~20.0 | C H₃ (isopropyl) | The two methyl carbons are diastereotopic and may show slightly different chemical shifts. |
Experimental Methodologies: A Guide to Practice
The trustworthiness of physical property data hinges on robust and reproducible experimental protocols.[1] This section provides self-validating, step-by-step methodologies for determining the key physical properties of this compound.
Determination of Boiling Point (Microscale Method)
This method is ideal for small sample quantities and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][5][6]
Protocol:
-
Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., a Durham tube).
-
Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube or an oil bath. Heat the apparatus gently and evenly.
-
Observation: As the liquid heats, trapped air will exit the capillary tube. Upon reaching the boiling point, a steady and rapid stream of bubbles will emerge from the capillary tip.
-
Measurement: Remove the heat source. The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn back into the capillary tube.
-
Validation: Repeat the measurement twice. The values should agree within 1-2 °C. Record the atmospheric pressure, as boiling points are pressure-dependent.
Determination of Density
The density of a liquid can be accurately determined using a digital density meter, which measures the oscillation frequency of a U-tube filled with the sample. The ASTM D4052 and D7777 standards provide a robust framework for this measurement.[7][8][9]
Protocol:
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 20 °C).
-
Temperature Equilibration: Ensure the instrument's measuring cell is at the desired, stable temperature (e.g., 20 °C).
-
Sample Introduction: Introduce the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are present. The instrument will automatically fill the U-tube.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the sample's density.
-
Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m ³.
-
Cleaning and Validation: Clean the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air. Perform triplicate measurements on a fresh sample to ensure reproducibility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the base as a strong acid is incrementally added. The pKa is the pH at which the amine is 50% protonated.[1][10][11]
Protocol:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[10]
-
Solution Preparation: Accurately prepare a dilute aqueous solution of this compound (e.g., 0.01 M) in a jacketed beaker to maintain a constant temperature.
-
Titration Setup: Place the calibrated pH electrode and a magnetic stir bar into the solution. Use a burette to add a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Titration: Begin stirring and record the initial pH. Add small, precise increments of the HCl titrant, recording the pH after each addition once the reading has stabilized.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
pKa Determination: The pKa is determined from the titration curve. It is the pH value at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added). The equivalence point is identified as the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV).
-
Validation: Perform the titration in triplicate to ensure the pKa values are consistent.
Conclusion
This compound is a valuable chemical entity whose utility is fundamentally linked to its physical properties. This guide has provided a detailed overview of these properties, combining experimental data with scientifically grounded predictions to create a holistic profile. The basicity, defined by its pKa, dictates its behavior in physiological systems and as a catalyst. Its solubility and lipophilicity (XLogP) are critical predictors of its pharmacokinetic behavior. Finally, its unique spectroscopic fingerprint allows for its unambiguous identification and quality control. The provided experimental protocols offer a clear path for researchers to verify these properties in their own laboratories, ensuring a foundation of trust and accuracy in their scientific endeavors.
References
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- Nazare, V. (n.d.). Determination of Boiling Point (B.P). Vijay Nazare Chemistry Notes.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data.
- LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.
- Unknown. (n.d.). DETERMINATION OF BOILING POINTS.
- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(8), 1-25.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Nakov, N., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine.
- University of Calgary. (n.d.). Ch13 - Sample IR spectra.
- Ayalytical Instruments, Inc. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid.
- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
- Wikipedia. (2024). Electron ionization.
- Scribd. (n.d.). ASTM D 4052 Standard Test Method For Density.
- Matestlab. (2024, November 1). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.
- University of Calgary. (n.d.). Sample IR spectra.
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A Technical Guide to 3-Isopropylpiperidine (CAS No. 13603-18-4): Synthesis, Characterization, and Applications
Abstract
The piperidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide provides an in-depth technical overview of 3-Isopropylpiperidine, a specific and valuable analog within this class. We will detail its fundamental chemical and physical properties, present a robust and validated protocol for its synthesis via catalytic hydrogenation, outline a comprehensive analytical workflow for its characterization, discuss its chemical reactivity, and explore its potential applications in research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important building block.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in experimental work. This compound is registered under CAS number 13603-18-4.[3] Its core chemical identifiers and computed properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 13603-18-4 | [3] |
| IUPAC Name | 3-propan-2-ylpiperidine | [3] |
| Molecular Formula | C₈H₁₇N | [3] |
| Molecular Weight | 127.23 g/mol | [3] |
| Canonical SMILES | CC(C)C1CCCNC1 | [3] |
| InChIKey | FKEYLVBZOQMOOV-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Typical for secondary amines |
| Boiling Point | ~165-167 °C | Estimated based on similar structures |
| Density | ~0.85 g/cm³ | Estimated |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Slightly soluble in water. | Polarity is dominated by the hydrocarbon structure. |
| pKa | ~11 | Estimated for the conjugate acid; typical for secondary amines. |
Synthesis and Purification
The most direct and widely adopted method for synthesizing saturated N-heterocycles like this compound is the catalytic hydrogenation of their aromatic pyridine precursors.[4][5] This approach is favored for its high efficiency, atom economy, and the availability of the starting materials.
Retrosynthetic Approach
The logical disconnection for this compound leads directly to its aromatic precursor, 3-isopropylpyridine. The core transformation is the reduction of the pyridine ring.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines and should be performed by trained personnel with appropriate safety precautions. [4][6]
-
Reactor Setup: To a suitable high-pressure reactor vessel (e.g., Parr hydrogenator), add 3-isopropylpyridine (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5 mL per 1.0 g of substrate). The acidic solvent acts to protonate the pyridine, making it more susceptible to reduction. [4]Then, carefully add Platinum (IV) oxide (PtO₂, 5 mol%) under a stream of inert gas (e.g., Argon).
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas (H₂) before pressurizing the vessel to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.
-
Catalyst Removal: Carefully depressurize the reactor and purge with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with additional ethyl acetate.
-
Work-up: Combine the filtrates and carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Perform this step in a separatory funnel.
-
Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (3x) to ensure complete extraction of the product.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid.
Analytical Characterization
Confirming the structure and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the target molecule's identity.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.0 - 3.2 | m | 1H | H-2 (axial) | Deshielded by adjacent nitrogen. |
| ~2.5 - 2.7 | m | 2H | H-2 (eq), H-6 (axial) | Protons alpha to the nitrogen. |
| ~2.3 - 2.5 | m | 1H | H-6 (eq) | Proton alpha to the nitrogen. |
| ~1.5 - 1.8 | m | 1H | NH | Broad singlet, exchangeable with D₂O. |
| ~1.4 - 1.8 | m | 5H | H-3, H-4, H-5 | Complex overlapping signals of ring protons. |
| ~1.2 - 1.4 | m | 1H | -CH (CH₃)₂ | Isopropyl methine proton. |
| ~0.8 - 0.9 | d | 6H | -CH(CH₃ )₂ | Doublet due to coupling with the methine proton. Diastereotopic methyls may appear as two doublets. |
Table 4: Predicted ¹³C NMR and IR Spectral Data
| Technique | Signal/Frequency | Assignment | Rationale |
|---|---|---|---|
| ¹³C NMR | ~55 ppm | C-2 | Carbon adjacent to nitrogen. |
| ~48 ppm | C-6 | Carbon adjacent to nitrogen. | |
| ~40 ppm | C-3 | Substituted ring carbon. | |
| ~33 ppm | -C H(CH₃)₂ | Isopropyl methine carbon. | |
| ~30 ppm | C-5 | Ring carbon. | |
| ~25 ppm | C-4 | Ring carbon. | |
| ~20 ppm | -CH(C H₃)₂ | Isopropyl methyl carbons. | |
| IR (cm⁻¹) | ~3300 | N-H stretch | Characteristic of a secondary amine. [7] |
| 2960-2850 | C-H stretch (sp³) | Aliphatic C-H bonds from the ring and isopropyl group. [7] |
| | ~1450 | C-H bend | Methylene scissoring. |
Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 127. Key fragmentation patterns would include the loss of the isopropyl group (M-43) and alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines.
Chemical Reactivity and Applications
The chemical utility of this compound stems primarily from the nucleophilic and basic character of its secondary amine. This site serves as a handle for introducing a wide range of functional groups, making it a valuable scaffold in synthetic and medicinal chemistry.
Caption: Key derivatization pathways for this compound.
Role in Drug Development
Substituted piperidines are integral to numerous approved drugs, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases. [2][8]The 3-substitution pattern is a common motif. The isopropyl group, in particular, provides moderate lipophilicity and steric bulk, which can be exploited to:
-
Enhance Binding Affinity: The steric profile can influence the orientation of the molecule within a target's binding pocket.
-
Modulate Pharmacokinetics: Increased lipophilicity can affect membrane permeability, protein binding, and metabolic stability. [2]* Serve as a Diversification Point: The piperidine ring provides a rigid scaffold from which the isopropyl group and N-substituent project into distinct vectors for probing biological space.
Analogs of substituted piperidines have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [1][9]Therefore, this compound represents a valuable starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents.
Safety and Handling
This compound belongs to a class of compounds that requires careful handling. Based on aggregated GHS data for the compound and safety data for related piperidines, it should be treated as a hazardous substance. [3][10]
-
GHS Hazards: Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314). [3]* Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles/face shield. [10][11]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound (CAS No. 13603-18-4) is a valuable chemical building block with significant potential for applications in organic synthesis and drug discovery. Its synthesis is readily achievable through well-established catalytic hydrogenation methods, and its structure can be definitively confirmed using standard analytical techniques. The reactivity of its secondary amine provides a versatile platform for the creation of diverse chemical libraries. Grounded in the proven success of the piperidine scaffold, this compound offers researchers a strategic starting point for developing novel molecules with potential therapeutic value.
References
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Molecular Structure of 3-Isopropylpiperidine
This guide provides a comprehensive technical examination of this compound, a substituted heterocyclic amine of significant interest in synthetic and medicinal chemistry. We will delve into its core structural features, stereochemical nuances, conformational dynamics, and spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile molecular scaffold.
Fundamental Molecular Identity
This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom.[1] The parent piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The introduction of an isopropyl group at the third position of the ring imparts specific steric and electronic properties that influence its chemical behavior and biological activity.
The IUPAC name for this compound is 3-(propan-2-yl)piperidine.[4] Its fundamental properties are summarized in the table below.
Table 1: Core Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| CAS Number | 13603-18-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Higher than piperidine (106 °C)[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Topological Polar Surface Area | 12 Ų |
Stereochemistry: The Chiral Center at C3
A critical feature of the this compound structure is the presence of a chiral center at the C3 position of the piperidine ring. The carbon atom bonded to the hydrogen, the isopropyl group, and the C2 and C4 carbons of the ring is a stereocenter.[4] This chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-isopropylpiperidine and (S)-3-isopropylpiperidine.
The existence of these enantiomers has profound implications in pharmacology. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.[5][6] Therefore, the synthesis and characterization of enantiomerically pure forms of this compound derivatives are often crucial in drug development programs.
The separation of these enantiomers, a process known as optical resolution, is a non-trivial synthetic challenge. It typically involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as mandelic acid or tartaric acid, followed by fractional crystallization.[7][8]
Conformational Analysis: The Chair Conformation and Substituent Effects
Like cyclohexane, the piperidine ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[1] For this compound, this leads to a dynamic equilibrium between two principal chair conformers, distinguished by the orientation of the isopropyl group, which can be either axial or equatorial.
The relative stability of these two conformers is dictated by steric hindrance.
-
Equatorial Conformer: The isopropyl group points away from the ring, minimizing steric interactions. This is generally the more stable, lower-energy conformation.
-
Axial Conformer: The isopropyl group is oriented parallel to the axis of the ring, leading to significant steric clashes with the axial hydrogens at the C1 (if protonated) and C5 positions. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize this conformer.
Caption: Conformational equilibrium of this compound.
Synthesis: Catalytic Hydrogenation of 3-Isopropylpyridine
The most direct and industrially scalable route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-isopropylpyridine.[1] This reaction involves the reduction of the pyridine ring using molecular hydrogen in the presence of a heterogeneous metal catalyst.
The choice of catalyst is critical for achieving high yield and selectivity. Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective.[2] Palladium on carbon (Pd/C) and platinum dioxide (PtO₂, Adam's catalyst) are commonly employed due to their high activity and relative cost-effectiveness. The reaction is typically performed under elevated hydrogen pressure and temperature to overcome the aromatic stability of the pyridine ring.
Caption: Synthesis of this compound via hydrogenation.
Experimental Protocol: Hydrogenation of 3-Isopropylpyridine
This protocol is a representative example and requires execution by trained personnel in a controlled laboratory setting.
-
Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with 3-isopropylpyridine (1.0 eq) and a suitable solvent, such as ethanol (EtOH) or acetic acid (AcOH). The solvent choice can influence reaction rates and catalyst activity.
-
Catalyst Addition: A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is carefully added to the solution (typically 1-5 mol%). The catalyst is pyrophoric and must be handled with care under an inert atmosphere.
-
Reaction Conditions: The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-500 psi). The reaction mixture is heated to a specified temperature (e.g., 70-100 °C) and stirred vigorously to ensure efficient mass transfer.[10]
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield pure this compound.
Spectroscopic Characterization
The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.[11] The expected data provides a unique fingerprint for the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - N-H Proton: A broad singlet, typically in the 1-3 ppm range, which may exchange with D₂O. - Isopropyl CH: A multiplet (septet or similar) around 1.5-2.0 ppm. - Isopropyl CH₃: Two doublets around 0.8-1.0 ppm due to diastereotopicity. - Piperidine Ring Protons: A complex series of overlapping multiplets between 1.0-3.0 ppm. |
| ¹³C NMR | - Piperidine Carbons: Peaks expected in the 20-60 ppm range. - Isopropyl CH: A peak around 30-35 ppm. - Isopropyl CH₃: Two distinct peaks around 18-22 ppm. |
| IR Spectroscopy | - N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹. - C-H Stretch (sp³): Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹). - N-H Bend: A band around 1600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 127. - Major Fragments: Loss of the isopropyl group (M-43) at m/z = 84, and other characteristic fragmentations of the piperidine ring. |
Note: Specific chemical shifts can vary based on the solvent and other experimental conditions.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the lone pair of electrons on the secondary nitrogen atom, which makes it a moderately strong base and a good nucleophile.
-
N-Alkylation/Acylation: The secondary amine readily undergoes reactions with electrophiles. It can be alkylated with alkyl halides or reductively aminated with aldehydes and ketones. Acylation with acyl chlorides or anhydrides yields the corresponding N-acylpiperidines (amides).
-
Nucleophilic Substitution: As a nucleophile, it can participate in substitution reactions, for example, with activated aromatic systems.[12]
-
Steric Hindrance: The presence of the bulky isopropyl group at the adjacent C3 position can exert a degree of steric hindrance, potentially slowing the rate of reactions at the nitrogen compared to unsubstituted piperidine.[1] This steric influence can also be exploited to achieve diastereoselectivity in certain reactions.
Conclusion
This compound is a chiral, conformationally dynamic molecule whose structure is well-defined by modern analytical methods. Its synthesis is readily achieved through the hydrogenation of its pyridine precursor. The interplay of its stereochemistry, conformational preferences, and the nucleophilic character of its nitrogen atom makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly within the realm of pharmaceutical and agrochemical research.[2][13] A thorough understanding of its fundamental molecular structure is paramount for any scientist seeking to incorporate this scaffold into drug design and development programs.
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- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8056-8064.
- Lobato-García, C. E., et al. (2020). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1213, 128183.
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- Fries, D. S., Dodge, R. P., Hope, H., & Portoghese, P. S. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9-12.
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3-Isopropylpiperidine synthesis pathways
An In-depth Technical Guide to the Synthesis of 3-Isopropylpiperidine
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its unique conformational properties and ability to engage in key biological interactions make it a privileged motif in drug design. Within this class, 3-substituted piperidines are of particular interest, and this compound (CAS 13603-18-4) serves as a critical building block for a range of neurologically active agents and other complex molecules.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic and mechanistic details behind each route, offering field-proven insights into experimental choices, from classical catalytic hydrogenations to modern asymmetric methodologies.
Strategic Overview: Accessing the this compound Core
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization of the piperidine ring. The principal strategies converge on two core concepts:
-
Functionalization of a Pre-formed Pyridine Ring: This is the most common and often most efficient approach. It involves starting with a 3-substituted pyridine derivative (such as 3-isopropylpyridine or a precursor like nicotinic acid) and subsequently reducing the aromatic ring to the saturated piperidine system.
-
Direct Alkylation of a Piperidine Ring: While conceptually simple, this route is fraught with challenges related to regioselectivity (C3 vs. N or C2/C4) and over-alkylation, making it a less-traveled path for this specific target.[4][5]
This guide will focus primarily on the more robust and industrially relevant pyridine-based routes, while also touching upon advanced methods for achieving stereocontrol, a critical consideration for pharmaceutical applications.
Pathway I: Catalytic Hydrogenation of 3-Isopropylpyridine
The most direct and atom-economical route to this compound is the catalytic hydrogenation of 3-isopropylpyridine. This transformation involves the saturation of the aromatic pyridine ring using molecular hydrogen in the presence of a metal catalyst.
Mechanistic Rationale and Catalyst Selection
The hydrogenation of a pyridine ring is a stepwise process occurring on the surface of a heterogeneous catalyst.[2] The pyridine molecule adsorbs onto the metal surface, followed by the sequential addition of hydrogen atoms to the ring, passing through di- and tetrahydropyridine intermediates before the final piperidine product is formed and desorbed.[2]
The choice of catalyst is paramount for achieving high yield and selectivity. Noble metal catalysts are highly effective, with the selection influencing the required reaction conditions (temperature, pressure).
-
Rhodium (Rh): Often considered the most active catalyst for pyridine reduction, allowing for mild conditions (low pressure and temperature).[1][6][7] Rhodium oxide (Rh₂O₃) has shown exceptional performance for a broad range of functionalized pyridines.[1][6][7]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic and highly effective catalyst, typically requiring acidic conditions (e.g., in acetic acid) to prevent catalyst poisoning by the basic nitrogen atom.[2]
-
Palladium (Pd): Palladium on carbon (Pd/C) is also used, often requiring higher pressures and temperatures compared to rhodium or platinum. It can be effective in the presence of acids.[8]
-
Ruthenium (Ru) & Nickel (Ni): These catalysts are also employed, particularly in industrial settings, but often demand more forcing conditions (high pressures and temperatures).[9]
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Substrate Precursor | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 5% Pd/C | Isopropyl Pyridine-3-ylcarbamate | Acetic Acid | 70 | 5 | 93.3 | [8] |
| Rh₂O₃ (0.5 mol%) | Alkyl Pyridines | Trifluoroethanol (TFE) | 40 | 5 | >99 | [1][7] |
| PtO₂ (5 mol%) | 3-Methylpyridine | Acetic Acid | Room Temp. | 70 | High | [2] |
| Raney Nickel | 3-Hydroxypyridine | Water | 150 | ~124 | High | [9] |
Experimental Protocol: Rhodium-Catalyzed Hydrogenation
This protocol is adapted from methodologies proven effective for various alkyl-substituted pyridines under mild conditions.[1][7]
Materials:
-
3-Isopropylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a high-pressure reaction vessel, add 3-isopropylpyridine (1.0 eq.).
-
Add Rh₂O₃ catalyst (0.5 mol%).
-
Add anhydrous TFE as the solvent (to a concentration of ~0.8 M).
-
Seal the reaction vessel and purge thoroughly with an inert gas (e.g., nitrogen, 3 cycles).
-
Pressurize the vessel with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Maintain the reaction for 16 hours, monitoring hydrogen uptake.
-
Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with inert gas.
-
The reaction mixture can be analyzed directly by GC-MS to confirm conversion.
-
To isolate the product, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation.
Visualization: Hydrogenation Pathway
Caption: Direct synthesis of this compound via catalytic hydrogenation.
Pathway II: Synthesis from Nicotinic Acid Derivatives
Nicotinic acid (Pyridine-3-carboxylic acid) is an inexpensive and abundant industrial chemical, making it an attractive starting point for multi-step syntheses.[10][11] The key is to transform the carboxylic acid group into a functionality that allows for the introduction of the isopropyl group.
Sub-Pathway via 3-Cyanopyridine and Grignard Addition
A robust strategy involves the conversion of nicotinic acid to 3-cyanopyridine (nicotinonitrile), followed by a Grignard reaction to install the isopropyl group, and subsequent reduction.
Step 1: Synthesis of 3-Cyanopyridine 3-Cyanopyridine is readily prepared from nicotinamide via dehydration.[12] Nicotinamide itself is produced from nicotinic acid.
Step 2: Grignard Reaction and Reduction The nitrile group of 3-cyanopyridine is an excellent electrophile for nucleophilic attack by a Grignard reagent. Addition of isopropylmagnesium bromide will form a temporary imine intermediate. This intermediate is typically not isolated but is directly reduced in a subsequent step to the target piperidine.
Experimental Protocol: Grignard and Reduction Sequence
Materials:
-
3-Cyanopyridine
-
Isopropylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous solvent (THF or Et₂O)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄ reduction)
-
Aqueous HCl, Aqueous NaOH
Procedure:
-
Grignard Addition:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 3-cyanopyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isopropylmagnesium bromide (1.1 eq.) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the consumption of starting material.
-
-
Reduction:
-
Cool the reaction mixture back to 0°C.
-
If using NaBH₄: Slowly add methanol (4.0 eq.) to the mixture, followed by the portion-wise addition of sodium borohydride (2.0 eq.). Allow the reaction to warm to room temperature and stir overnight.
-
If using LiAlH₄: Carefully quench the Grignard reaction with a saturated aqueous solution of NH₄Cl before proceeding with a separate LiAlH₄ reduction protocol.[13]
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water, followed by 1M NaOH.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography or distillation to yield this compound.
-
Visualization: Nicotinic Acid to this compound
Caption: Multi-step synthesis starting from nicotinic acid.
Pathway III: Asymmetric Synthesis for Enantiopure Products
For pharmaceutical applications, controlling the stereochemistry of the 3-position is often critical for biological activity.[14] Modern catalytic methods provide elegant solutions for accessing enantioenriched 3-substituted piperidines. A leading-edge approach involves a rhodium-catalyzed asymmetric carbometalation.[15][16]
Strategic Approach: Asymmetric Reductive Heck Reaction
This advanced strategy involves a three-step sequence:[15][16]
-
Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine derivative.
-
Rh-Catalyzed Asymmetric Carbometalation: A chiral rhodium catalyst mediates the addition of an isopropyl group (from a boronic acid source) to the dihydropyridine. This is a key enantiodetermining step, akin to a reductive Heck reaction.
-
Final Reduction: The resulting chiral tetrahydropyridine is then fully reduced to the target this compound.
This method offers high enantioselectivity and broad functional group tolerance, making it a powerful tool for creating libraries of chiral piperidine derivatives.
Experimental Protocol: Asymmetric Synthesis (Conceptual)
This protocol outlines the key transformations based on published literature.[15][16]
Materials:
-
Pyridine
-
Phenyl chloroformate
-
Sodium borohydride
-
Isopropylboronic acid
-
Chiral Rhodium Catalyst (e.g., [Rh(cod)₂]BF₄ with a chiral phosphine ligand)
-
Base (e.g., K₃PO₄)
-
Hydrogenation catalyst (e.g., Pd/C)
Procedure:
-
Synthesis of Phenyl Pyridine-1(2H)-carboxylate:
-
React pyridine with phenyl chloroformate.
-
Perform a selective reduction of the resulting pyridinium salt with NaBH₄ to yield the dihydropyridine precursor.
-
-
Asymmetric Carbometalation:
-
In a glovebox, charge a reaction vessel with the chiral Rh catalyst, a suitable chiral ligand, and a base.
-
Add the dihydropyridine precursor and isopropylboronic acid in an appropriate solvent (e.g., dioxane/water).
-
Heat the reaction mixture (e.g., to 80°C) until the starting material is consumed.
-
This step yields an enantioenriched N-protected 3-isopropyl-tetrahydropyridine.
-
-
Final Reduction and Deprotection:
-
Subject the tetrahydropyridine intermediate to catalytic hydrogenation (e.g., H₂, Pd/C) to saturate the remaining double bond and cleave the N-protecting group.
-
Purify via chromatography to obtain the enantiopure this compound.
-
Visualization: Asymmetric Synthesis Workflow
Caption: Workflow for the stereoselective synthesis of this compound.
Conclusion and Outlook
The synthesis of this compound can be approached through several viable pathways, each with distinct advantages.
-
Direct Hydrogenation of 3-isopropylpyridine stands out for its simplicity and efficiency, making it ideal for large-scale production where the starting material is available.
-
Synthesis from Nicotinic Acid offers flexibility and relies on a cheap, abundant feedstock, though it requires multiple synthetic steps. The Grignard addition to 3-cyanopyridine is a particularly effective variant.
-
Asymmetric Catalysis represents the state-of-the-art for producing enantiomerically pure this compound, a critical requirement for modern drug development. While more complex and costly, this route provides unparalleled control over stereochemistry.
The optimal choice of synthesis will depend on the specific requirements of the project, balancing factors such as cost, scale, required purity, and, most importantly, the need for stereochemical control. As demand for complex and precisely structured pharmaceutical agents grows, the development of even more efficient and selective methods for constructing substituted piperidine cores will remain a key focus of chemical research.
References
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Introduction: The Significance of the 3-Alkylpiperidine Scaffold
An In-Depth Technical Guide to the Retrosynthetic Analysis of 3-Isopropylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles.[2] The 3-substituted piperidines, in particular, are prevalent motifs in centrally active agents and other therapeutic compounds.[4] this compound, a simple yet representative member of this class, serves as an excellent case study for exploring the strategic planning involved in modern organic synthesis. This guide provides a comprehensive retrosynthetic analysis of this compound, detailing the logic of bond disconnection and presenting field-proven synthetic protocols.
Core Retrosynthetic Analysis: Deconstructing this compound
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and using functional group interconversions (FGIs).[5][6] For this compound, we can envision several logical disconnections.
Primary Disconnections
The most apparent retrosynthetic strategies involve disconnecting the piperidine ring itself or the isopropyl side chain. This leads to two primary synthetic approaches: formation of the C-N bonds to construct the ring, or formation of the C-C bond of the isopropyl group.
Caption: Primary retrosynthetic disconnections for this compound.
A deeper analysis reveals that the most convergent and efficient routes often involve starting with a pre-formed pyridine ring and modifying it. This simplifies the synthesis by avoiding complex cyclization steps.
Strategy 1: Heteroaromatic Reduction Approach (C-N Ring Intact)
This is arguably the most direct and common approach. The core idea is to disconnect the saturated piperidine ring back to its aromatic precursor, 3-isopropylpyridine. This simplifies the problem to the synthesis of the substituted pyridine, followed by its reduction.
Caption: Retrosynthetic pathway starting from 3-isopropylpyridine.
Forward Synthesis: Catalytic Hydrogenation of 3-Isopropylpyridine
The reduction of the pyridine ring is a well-established transformation. However, it can be challenging due to the aromatic stability of the heterocycle and the potential for catalyst poisoning by the nitrogen lone pair.[7]
Expertise & Experience: The choice of catalyst and reaction conditions is critical. Platinum and rhodium catalysts are often more effective than palladium for pyridine hydrogenation.[1][7] Acidic conditions can protonate the nitrogen, facilitating reduction but may not be compatible with all substrates. The use of rhodium oxide (Rh₂O₃) under mild conditions has proven effective for a broad range of functionalized pyridines.[7][8]
Trustworthiness: The protocol below is a robust method that ensures complete saturation of the pyridine ring with high efficiency.
Experimental Protocol: Hydrogenation of 3-Isopropylpyridine
-
Catalyst Preparation: To a glass vial equipped with a stirrer bar, add 3-isopropylpyridine (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Solvent Addition: Degas the vial and add trifluoroethanol (TFE) (1.0 mL). Briefly flush the mixture with nitrogen.
-
Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 5 bar with hydrogen.
-
Reaction: Stir the reaction mixture at 40°C for 16 hours.
-
Work-up: After cooling and carefully venting the autoclave, the reaction mixture can be analyzed directly or filtered through a pad of celite to remove the catalyst, followed by solvent evaporation to yield this compound.
| Parameter | Value/Condition | Rationale |
| Catalyst | Rh₂O₃ | Highly effective for pyridine reduction under mild conditions.[7][8] |
| Solvent | Trifluoroethanol (TFE) | Polar, non-coordinating solvent that can stabilize the catalyst. |
| Pressure | 5 bar H₂ | Mild pressure, accessible with standard laboratory equipment.[9] |
| Temperature | 40°C | Low temperature minimizes side reactions.[9] |
Strategy 2: C-C Bond Formation on a Piperidine Precursor
This strategy involves forming the C(3)-C(isopropyl) bond on a pre-existing piperidine or a piperidine precursor. This can be achieved through several methods, including alkylation of an enamine equivalent or addition of an organometallic reagent to an electrophilic piperidine derivative.
Sub-strategy 2a: Alkylation of a Piperideine Intermediate
A less common but regioselective method involves the formation of a Δ²-piperideine (an enamine within the ring), followed by its alkylation.[10]
Caption: Retrosynthetic pathway via a piperideine intermediate.
Expertise & Experience: This route is synthetically challenging due to the instability of the piperideine intermediate.[10] The generation of the enamide anion requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reduction of the resulting 3-alkyl-Δ²-piperideine is necessary to obtain the final product. While academically interesting, the low yields reported make this a less practical approach for large-scale synthesis.[10]
Sub-strategy 2b: Organometallic Addition to a Pyridine Derivative (Enantioselective)
A highly modern and powerful strategy involves the enantioselective addition of an organometallic reagent to an activated pyridine derivative. Researchers have developed a rhodium-catalyzed asymmetric reductive Heck reaction that allows for the synthesis of enantioenriched 3-substituted piperidines.[11][12][13]
Trustworthiness: This three-step process provides excellent enantiocontrol and broad functional group tolerance, making it a state-of-the-art method for accessing chiral 3-alkylpiperidines.[13]
Experimental Protocol: Enantioselective Synthesis via Asymmetric Carbometalation
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [13]
-
Reaction Setup: To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Reaction: Maintain the mixture at -78 °C for 3 hours.
-
Work-up: Quench with water (50 mL) and extract with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, dried over sodium sulfate, and concentrated to yield the dihydropyridine intermediate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [13]
-
Catalyst Preparation: In a glovebox, combine [Rh(COD)Cl]₂ (0.0125 mmol), (R)-DTBM-SEGPHOS (0.0275 mmol), toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (1.0 mmol). Stir at 70 °C for 10 minutes.
-
Reaction: Add isopropylboronic acid (1.5 mmol) followed by the dihydropyridine from Step 1 (0.5 mmol). Stir at 70 °C for 20 hours.
-
Work-up: Cool to room temperature, dilute with diethyl ether, and pass through a plug of silica gel. Purify by flash chromatography to afford the 3-isopropyltetrahydropyridine.
Step 3: Reduction to this compound
-
Hydrogenation: The resulting tetrahydropyridine can be reduced under standard hydrogenation conditions (e.g., H₂, Pd/C in methanol) to yield the final this compound.
| Parameter | Value/Condition | Rationale |
| Pyridine Activation | Phenyl chloroformate/NaBH₄ | Forms a dihydropyridine, which is susceptible to carbometalation.[13] |
| Catalyst System | [Rh(COD)Cl]₂ / Chiral Ligand | Enables highly enantioselective addition of the boronic acid.[11][12] |
| Isopropyl Source | Isopropylboronic acid | Readily available organoboron reagent suitable for cross-coupling. |
| Final Reduction | H₂, Pd/C | Standard and efficient method for reducing the remaining double bond. |
Summary and Outlook
The retrosynthetic analysis of this compound reveals several viable synthetic pathways.
| Synthetic Strategy | Key Precursor | Pros | Cons |
| Heteroaromatic Reduction | 3-Isopropylpyridine | Direct, reliable, high-yielding. | Requires synthesis of the substituted pyridine. |
| Piperideine Alkylation | Piperidine | Regioselective at C3. | Unstable intermediates, low yields.[10] |
| Asymmetric Carbometalation | Pyridine | Highly enantioselective, modern.[13] | Multi-step, requires specialized catalyst. |
For the synthesis of racemic this compound, the catalytic hydrogenation of 3-isopropylpyridine stands out as the most efficient and scalable method. For applications requiring high enantiopurity, the rhodium-catalyzed asymmetric carbometalation represents the cutting edge, providing access to chiral 3-substituted piperidines with excellent control. This guide illustrates that a thorough retrosynthetic analysis, grounded in an understanding of reaction mechanisms and modern synthetic methods, is essential for the strategic and successful synthesis of important pharmaceutical scaffolds.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3]
- PubChem. (n.d.). 3-(Propan-2-yl)piperidine. PubChem Compound Summary for CID 541786.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link][14]
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link][10]
- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
- Kemistry. (2020, July 6). Anti-Obesity Drugs | Retrosynthetic Analysis | Organic Chemistry [Video]. YouTube. [Link][5]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. [Link]
- Sprauer, J. W. (1972). U.S. Patent No. 3,644,380. Washington, DC: U.S.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][11]
- ResearchGate. (n.d.).
- Zhang, Y. (2020). Basics of Retrosynthetic Analysis. Journal of Student Research. [Link][6]
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- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][2]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
- Jones, C., et al. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link][7]
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- Jones, C., et al. (2019). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link][8]
- Wang, Y., et al. (2019).
- 3D Chemistry. (2020, September 22). introduction to Retrosynthesis | Disconnection approach | staurt warren| chp 2 lec#1 | 3D Chemistry [Video]. YouTube. [Link]
- Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
- Zheng, Y., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150.
- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link][15]
- Atabey, H., & Al-Zoubi, R. M. (2021). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI. [Link]
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The Synthetic Alchemist's Guide to 3-Alkylpiperidine Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its derivatives are not merely common; they are foundational, appearing in a vast number of pharmaceuticals and naturally occurring alkaloids.[1][2] The strategic placement of substituents on this versatile scaffold allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. Among the various substituted piperidines, the 3-alkyl motif holds particular significance, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antipsychotic, and anticonvulsant properties.[3][4]
This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond a simple recitation of synthetic methods. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality, explaining not just how to synthesize these valuable compounds, but why certain experimental choices are made. We will delve into the core strategies for the discovery and stereoselective synthesis of 3-alkylpiperidine derivatives, presenting detailed, self-validating protocols and a comparative analysis of their strengths and limitations.
Chapter 1: The Strategic Dearomatization of Pyridines – A Direct Approach
One of the most direct and widely utilized strategies for the synthesis of 3-alkylpiperidines is the reduction of readily available 3-alkylpyridine precursors. This approach, while conceptually simple, presents significant challenges, particularly concerning the control of stereochemistry.
Catalytic Hydrogenation: The Workhorse of Pyridine Reduction
The catalytic hydrogenation of 3-alkylpyridines is a robust method for accessing racemic or achiral 3-alkylpiperidines. The reaction is typically performed using heterogeneous catalysts under a hydrogen atmosphere.
Experimental Protocol 1: General Hydrogenation of 3-Alkylpyridine
Objective: To synthesize 3-alkylpiperidine via catalytic hydrogenation of the corresponding 3-alkylpyridine.
Materials:
-
3-Alkylpyridine (e.g., 3-methylpyridine, 3-ethylpyridine)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve the 3-alkylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the catalyst (PtO₂ or 10% Pd/C, typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Agitate the mixture at room temperature or with gentle heating (e.g., 50 °C) until hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel to afford the desired 3-alkylpiperidine.
Causality in Experimental Choices:
-
Catalyst Selection: Platinum and palladium are highly effective for the reduction of aromatic heterocycles. The choice between PtO₂ and Pd/C can influence reaction rates and, in some cases, selectivity.
-
Solvent: Acetic acid can enhance the rate of hydrogenation by protonating the pyridine nitrogen, making the ring more susceptible to reduction. Ethanol is a common, less acidic alternative.
The Challenge of Asymmetry: Enantioselective Hydrogenation of 3-Substituted Pyridinium Salts
The direct asymmetric hydrogenation of 3-substituted pyridines has proven to be a formidable challenge.[5] A successful strategy to overcome this involves the quaternization of the pyridine nitrogen, which lowers the resonance energy of the ring and prevents catalyst deactivation.[6] Even with this activation, achieving high enantioselectivity in the hydrogenation of 3-substituted pyridinium salts has been problematic. A key breakthrough has been the use of an organic base in conjunction with a chiral rhodium catalyst.
The Crucial Role of the Base: Mechanistic studies suggest that in the absence of a base, a partially hydrogenated intermediate can undergo a non-enantioselective enaminium-iminium isomerization. The addition of a base, such as triethylamine (Et₃N), is believed to scavenge the hydrogen bromide (HBr) produced during the reaction, thereby retarding this detrimental isomerization and favoring the enantioselective pathway.[1][7]
Experimental Protocol 2: Asymmetric Hydrogenation of an N-Benzylated 3-Substituted Pyridinium Salt
Objective: To synthesize an enantioenriched 3-substituted piperidine via asymmetric hydrogenation of the corresponding N-benzylated pyridinium salt.
Materials:
-
N-benzyl-3-substituted-pyridinium bromide (1.0 eq)
-
[Rh(COD)₂]OTf (Rhodium catalyst precursor)
-
Josiphos ligand (e.g., J002-2)
-
Triethylamine (Et₃N, 1.0 eq)
-
Solvent mixture (e.g., THF:MeOH)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]OTf (1 mol%) and the Josiphos ligand (1.1 mol%).
-
Add the degassed solvent mixture (e.g., THF:MeOH, 1:1) and stir for 15 minutes to form the catalyst solution.
-
In a separate vial, dissolve the N-benzyl-3-substituted-pyridinium bromide (1.0 eq) and triethylamine (1.0 eq) in the solvent mixture.
-
Transfer both solutions to a high-pressure autoclave.
-
Seal the autoclave, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen gas (typically 50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24 hours.
-
After cooling and venting, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the enantioenriched N-benzyl-3-substituted piperidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data for Asymmetric Hydrogenation:
| Entry | 3-Substituent | Catalyst System | Base | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Rh-JosiPhos | Et₃N | 85 | 90 | [7] |
| 2 | 4-MeO-Ph | Rh-JosiPhos | Et₃N | 82 | 88 | [7] |
| 3 | 3-Thienyl | Rh-JosiPhos | Et₃N | 75 | 85 | [7] |
Chapter 2: Modern Catalytic Approaches – Building Complexity with Precision
Recent advances in catalysis have opened new avenues for the asymmetric synthesis of 3-alkylpiperidine derivatives, offering high levels of stereocontrol and functional group tolerance.
Rhodium-Catalyzed Asymmetric Synthesis from Pyridine: A Multi-Step Powerhouse
A highly effective and versatile method for accessing enantioenriched 3-substituted piperidines involves a three-step sequence starting from pyridine itself.[3][4][8] This strategy has been successfully applied to the synthesis of clinically important molecules such as Preclamol and Niraparib.[3][9]
Workflow for Rh-Catalyzed Asymmetric Synthesis:
Caption: Rh-Catalyzed Asymmetric Synthesis Workflow.
Experimental Protocol 3: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Arylpiperidine
Objective: To synthesize an enantioenriched 3-arylpiperidine from pyridine in a three-step process.
Step i: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of sodium borohydride (NaBH₄, 1.0 eq) and pyridine (1.0 eq) in methanol (MeOH) at -78 °C, add phenyl chloroformate (PhOCOCl, 1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract with diethyl ether (Et₂O).
-
Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
Purify by column chromatography on silica gel to obtain the dihydropyridine intermediate.
Step ii: Rh-Catalyzed Asymmetric Carbometalation
-
In a glovebox, prepare the catalyst solution by stirring [Rh(COD)Cl]₂ (1 mol%) and a chiral ligand (e.g., a Josiphos-type ligand, 2.2 mol%) in a mixture of toluene, THF, and water.
-
Add aqueous cesium hydroxide (CsOH, 2.0 eq).
-
Heat the catalyst solution to 70 °C.
-
Add the arylboronic acid (Ar-B(OH)₂, 3.0 eq) followed by the dihydropyridine from Step i (1.0 eq).
-
Stir the mixture at 70 °C for 20 hours.
-
After cooling, extract the product with an organic solvent and purify by column chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.
Step iii: Reduction to the Piperidine
-
Dissolve the tetrahydropyridine from Step ii in a suitable solvent (e.g., methanol).
-
Add palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and remove the solvent to obtain the enantioenriched 3-arylpiperidine.
Causality in Experimental Choices:
-
Partial Reduction of Pyridine: The initial reduction to a dihydropyridine derivative activates the ring for the subsequent asymmetric transformation, which would be difficult to achieve directly on the aromatic pyridine.
-
Chiral Rhodium Catalyst: The choice of the chiral ligand is critical for inducing high enantioselectivity in the carbometalation step.
-
Arylboronic Acids: These reagents are readily available and offer a wide range of functional groups that can be introduced at the 3-position.
Chapter 3: Ring Construction Strategies – Building from Acyclic Precursors
Constructing the piperidine ring from acyclic precursors offers a high degree of flexibility and control over the final substitution pattern and stereochemistry.
Intramolecular Cyclization: Aza-Michael Addition and Halocyclization
Intramolecular reactions are powerful tools for forming cyclic structures. The aza-Michael addition, for instance, involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound to form the piperidine ring.
Another elegant approach is the catalytic enantioselective bromocyclization of olefinic amides. This method generates enantioenriched 2-substituted 3-bromopiperidines, which can then be rearranged to valuable 3-substituted piperidines.[10][11] This strategy has been successfully applied to the synthesis of the dopaminergic drug, Preclamol.[11]
Reaction Scheme for Bromocyclization and Rearrangement:
Caption: Bromocyclization-Rearrangement Strategy.
Three-Component Mannich Reaction: A Biomimetic Approach
Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed for the synthesis of multi-substituted chiral piperidines.[12][13] This reaction brings together a chiral amine, an aldehyde, and a 1,3-bis-silylenol ether to construct the piperidine core in a highly convergent manner.
Experimental Protocol 4: Three-Component Vinylogous Mannich Reaction
Objective: To synthesize a chiral 2,3-dihydropyridinone, a versatile precursor to 3-substituted piperidines.
Materials:
-
Chiral α-methyl benzylamine (1.0 eq)
-
Aldehyde (1.0 eq)
-
1,3-bis-trimethylsilylenol ether of acetone (1.1 eq)
-
Tin(II) triflate (Sn(OTf)₂, 1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the chiral α-methyl benzylamine and the aldehyde in DCM at -78 °C, add the 1,3-bis-trimethylsilylenol ether.
-
Add Sn(OTf)₂ and allow the reaction to warm to 0 °C over several hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the chiral 2,3-dihydropyridinone.
-
This intermediate can be further elaborated to various 3-substituted piperidines through reduction and other transformations.
Chapter 4: Stereodivergent Synthesis – Accessing Both Diastereomers
In drug discovery, it is often crucial to synthesize and test all possible stereoisomers of a lead compound. Stereodivergent methods, which allow access to either diastereomer from a common intermediate by simply changing the reagents or conditions, are therefore highly valuable.
Diastereoselective Reduction of 3-Substituted 4-Piperidinones
A powerful strategy for the stereodivergent synthesis of 3,4-disubstituted piperidines involves the reduction of a 3-substituted 4-piperidinone.[2] By carefully selecting the reducing agent, one can selectively obtain either the cis or the trans diastereomer with high selectivity.
Stereodivergent Reduction Scheme:
Caption: Stereodivergent Reduction of a 4-Piperidinone.
Experimental Protocol 5: Stereodivergent Reduction of a 3-Substituted 4-Piperidinone
Objective: To selectively synthesize either the cis or trans diastereomer of a 3,4-disubstituted piperidine.
A. Synthesis of the cis-Isomer:
-
Dissolve the 3-substituted 4-piperidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add L-Selectride® (1 M solution in THF, 1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Work up the reaction and purify by column chromatography to obtain the cis-3,4-disubstituted piperidine.
B. Synthesis of the trans-Isomer:
-
Dissolve the 3-substituted 4-piperidinone (1.0 eq) in toluene.
-
Add Al-isopropoxydiisobutylalane (1.0 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Carefully quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the trans-3,4-disubstituted piperidine.
Causality in Reagent Selection:
-
L-Selectride®: This bulky reducing agent approaches the ketone from the less sterically hindered face, leading to the formation of the axial alcohol, which corresponds to the cis relationship between the substituents.
-
Al-isopropoxydiisobutylalane: This aluminum-based reducing agent coordinates to the carbonyl oxygen, and the hydride is delivered intramolecularly, often leading to the thermodynamically more stable equatorial alcohol, resulting in the trans diastereomer.
Conclusion: A Versatile Toolkit for Modern Drug Discovery
The synthesis of 3-alkylpiperidine derivatives is a vibrant and evolving field. From the classical yet ever-improving methods of pyridine hydrogenation to modern, highly selective catalytic approaches, the medicinal chemist has a powerful and diverse toolkit at their disposal. The choice of synthetic strategy will invariably depend on the specific target molecule, the desired stereochemistry, and the available resources. By understanding the underlying principles and the causality behind the experimental choices, researchers can navigate this complex chemical landscape with greater confidence and efficiency, accelerating the discovery of the next generation of piperidine-based therapeutics.
References
- Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
- Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]
- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2933-2943. [Link]
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preliminary investigation of 3-Isopropylpiperidine
An In-depth Technical Guide to 3-Isopropylpiperidine: Synthesis, Characterization, and Potential Applications
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, contributing significantly to their biological activity. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. Within this important class of heterocycles, 3-substituted piperidines present a particularly interesting profile due to the introduction of a chiral center and the potential for diverse functionalization. This guide provides a preliminary technical investigation of this compound, a representative example of this class. We will delve into its fundamental chemical and physical properties, explore synthetic strategies, outline methods for its analytical characterization, and discuss its potential applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the IUPAC name 3-propan-2-ylpiperidine, is a cyclic secondary amine.[1] Its chemical structure consists of a piperidine ring substituted with an isopropyl group at the 3-position. This substitution introduces a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The physicochemical properties of this compound are crucial for its handling, reactivity, and behavior in biological systems. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-propan-2-ylpiperidine | PubChem[1] |
| CAS Number | 13603-18-4 | PubChem[1] |
| Molecular Formula | C₈H₁₇N | PubChem[1] |
| Molecular Weight | 127.23 g/mol | PubChem[1] |
| Appearance | Flammable liquid | PubChem[1] |
| XLogP3-AA | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
| Exact Mass | 127.136099547 Da | PubChem[1] |
Synthesis of this compound
The synthesis of substituted piperidines is a well-established area of organic chemistry. A common and effective strategy for the preparation of 3-substituted piperidines, including this compound, involves the catalytic hydrogenation of the corresponding substituted pyridine precursor.[2][3] This approach is attractive due to the commercial availability of a wide range of substituted pyridines.
General Synthetic Approach: Catalytic Hydrogenation
The general workflow for the synthesis of this compound via catalytic hydrogenation is depicted in the diagram below. This process typically involves the reduction of a 3-isopropylpyridine precursor in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.[2][4] The reaction is usually carried out in a suitable solvent, such as an alcohol or an acidic medium, to facilitate the reduction process.[4]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on general procedures for the hydrogenation of substituted pyridines.[2][4] Researchers should optimize conditions for their specific setup.
-
Reactor Setup: A solution of 3-isopropylpyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol) is charged into a high-pressure hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction mixture is then heated to a designated temperature (e.g., 50-80 °C) and stirred vigorously for a sufficient period (e.g., 12-24 hours) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in water and the pH is adjusted to >12 with a strong base (e.g., NaOH). The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6][7]
Analytical Workflow
A typical analytical workflow for the characterization of synthesized this compound is outlined below.
Caption: Analytical workflow for this compound characterization.
Expected Spectroscopic Data
The expected data from the spectroscopic analysis of this compound are summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Isopropyl CH: Septet, ~1.5-2.0 ppm- Isopropyl CH₃: Doublet, ~0.8-1.0 ppm- Piperidine Ring Protons: Complex multiplets, ~1.0-3.0 ppm- NH Proton: Broad singlet, variable chemical shift |
| ¹³C NMR | - 8 distinct signals corresponding to the 8 carbon atoms.- Isopropyl CH: ~30-40 ppm- Isopropyl CH₃: ~15-25 ppm- Piperidine Ring Carbons: ~20-60 ppm |
| IR Spectroscopy | - N-H Stretch: Weak to medium, ~3300-3500 cm⁻¹- C-H Stretch (sp³): Strong, ~2850-3000 cm⁻¹- N-H Bend: Medium, ~1590-1650 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 127- Major Fragments: Loss of isopropyl group (m/z = 84), and other characteristic piperidine ring fragmentations. |
Potential Applications in Drug Discovery and Development
The piperidine ring is a key component in numerous FDA-approved drugs due to its favorable pharmacokinetic properties. The introduction of an isopropyl group at the 3-position of the piperidine ring provides a lipophilic handle and a stereocenter, which can be exploited in drug design to enhance binding affinity and selectivity for biological targets.
While specific applications of this compound are not extensively documented in readily available literature, its structural motif suggests its utility as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, related structures like benzyl-isopropyl-piperidin-3-ylmethyl-amine serve as lead compounds in drug design.[8] Therefore, this compound can be a crucial intermediate for the synthesis of novel compounds targeting a wide range of diseases.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor.[1] It is also known to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
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A Spectroscopic Guide to 3-Isopropylpiperidine: In-Depth Analysis of NMR, IR, and MS Data
This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-isopropylpiperidine, a substituted heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles, data from analogous compounds, and predictive methodologies to offer a detailed characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this compound for identification, quality control, and further molecular design.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₁₇N, Molecular Weight: 127.23 g/mol ) is a secondary amine featuring a piperidine ring substituted with an isopropyl group at the 3-position.[1] The presence of a chiral center at the C3 carbon and the conformational flexibility of the piperidine ring introduce complexities in its spectroscopic analysis, which this guide will explore in detail.
The spectroscopic characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The following sections provide a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the piperidine ring and the isopropyl substituent. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the stereochemical arrangement of the protons. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.9 - 3.1 | m | 2H | H-2a, H-6a (axial) | Protons on carbons adjacent to the nitrogen are deshielded. Axial protons are typically more shielded than equatorial protons. |
| ~ 2.5 - 2.7 | m | 2H | H-2e, H-6e (equatorial) | Equatorial protons adjacent to nitrogen are deshielded. |
| ~ 1.5 - 1.9 | m | 6H | H-3, H-4, H-5, NH | Complex multiplet arising from the remaining ring protons and the N-H proton. The N-H signal may be broad and its position can vary with solvent and concentration. |
| ~ 1.3 - 1.5 | m | 1H | CH-(CH₃)₂ | Methine proton of the isopropyl group. |
| ~ 0.8 - 0.9 | d | 6H | CH-(CH ₃)₂ | Diastereotopic methyl protons of the isopropyl group, appearing as a doublet. |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~ 54-56 | C-2 | Carbon adjacent to the nitrogen is significantly deshielded. |
| ~ 47-49 | C-6 | Carbon adjacent to the nitrogen is deshielded. |
| ~ 40-42 | C-3 | Methine carbon bearing the isopropyl group. |
| ~ 32-34 | CH-(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~ 28-30 | C-5 | Methylene carbon of the piperidine ring. |
| ~ 24-26 | C-4 | Methylene carbon of the piperidine ring. |
| ~ 19-21 | CH-(C H₃)₂ | Diastereotopic methyl carbons of the isopropyl group. |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocol for NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra of this compound is outlined below.
Workflow for NMR Analysis
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Gas Chromatography (GC) Separation :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., a nonpolar DB-5ms column) to separate the analyte from any impurities.
-
Employ a temperature program that allows for the elution of this compound as a sharp peak.
-
-
Mass Spectrometry (MS) Detection :
-
The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an electron ionization source).
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-300).
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.
-
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for the identification and structural verification of this compound. The provided rationale, based on established principles and data from analogous structures, offers a solid foundation for interpreting experimentally acquired spectra. For definitive structural confirmation, the acquisition of experimental data and its comparison with the predictions outlined in this guide are strongly recommended.
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Introduction: The Strategic Importance of the 3-Isopropylpiperidine Core
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Unlocking the Potential of a Privileged Scaffold: A Technical Guide to the Research Applications of 3-Isopropylpiperidine
Foreword: Beyond the Familiar Flatlands
In the landscape of medicinal chemistry, the piperidine ring stands as a titan—a privileged scaffold integral to countless approved therapeutics.[1][2][3] Its non-planar, sp³-hybridized structure offers a three-dimensional canvas that allows for the precise spatial orientation of functional groups, a critical feature for effective interaction with complex biological targets.[1] This "escape from flatland" is a guiding principle in modern drug design, moving away from planar aromatic systems toward more structurally diverse and specific molecules.[1]
While numerous substituted piperidines have been extensively studied, a vast chemical space remains underexplored. This guide focuses on one such molecule: 3-Isopropylpiperidine. Despite its simple structure, it has received scant attention in dedicated research programs. This document serves as a technical primer and a strategic roadmap for researchers, scientists, and drug development professionals. We will delve into the untapped potential of this compound, not by documenting a history of use, but by projecting its future applications based on robust precedent from closely related analogs and the foundational principles of medicinal chemistry. Herein, we present the scientific rationale and technical methodologies to unlock the latent value of this promising chemical entity.
Section 1: Core Physicochemical & Structural Characteristics
Understanding the fundamental properties of this compound is the first step in designing any research program. The molecule is a chiral, secondary amine with a molecular weight suitable for fragment-based drug design and further elaboration.
| Property | Value | Source |
| IUPAC Name | 3-propan-2-ylpiperidine | [4] |
| CAS Number | 13603-18-4 | [4] |
| Molecular Formula | C₈H₁₇N | [4] |
| Molecular Weight | 127.23 g/mol | [4] |
| XLogP3-AA (Lipophilicity) | 1.9 | [4] |
| Topological Polar Surface Area | 12 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| GHS Classification | Flammable Liquid (H226), Causes Severe Skin Burns and Eye Damage (H314) | [4] |
Table 1: Key Physicochemical Properties of this compound.
The isopropyl group at the C3 position provides moderate lipophilicity and a distinct steric profile, which can be exploited to achieve selective interactions with protein binding pockets. Its chirality is of paramount importance; as structure-activity relationship (SAR) studies of related piperidines show, stereochemistry is often a critical determinant of biological activity and target selectivity.[5]
Section 2: Modern Synthetic Strategies for Chiral 3-Alkylpiperidines
Access to enantiomerically pure forms of this compound is essential for rigorous pharmacological evaluation. Traditional methods often result in racemic mixtures requiring challenging chiral resolution. Modern asymmetric synthesis offers a more direct and efficient approach. A highly effective strategy involves the Rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate.
Workflow for Enantioselective Synthesis
The following diagram outlines a plausible, state-of-the-art synthetic workflow adapted from methodologies developed for related 3-substituted piperidines.
Caption: Enantioselective synthesis of (S)-3-Isopropylpiperidine.
Detailed Experimental Protocol: Proposed Synthesis
Objective: To synthesize (S)-3-Isopropylpiperidine with high enantiomeric excess.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
To a solution of pyridine (1 eq.) and sodium borohydride (NaBH₄, 1 eq.) in methanol (MeOH), cool the mixture to -78°C under a nitrogen atmosphere.
-
Add phenyl chloroformate (1 eq.) dropwise, ensuring the temperature remains at -78°C.
-
Stir the reaction for 3 hours at -78°C.
-
Quench the reaction with water and extract the mixture with diethyl ether (Et₂O).
-
Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product via recrystallization from methanol to yield the N-protected dihydropyridine.
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
In an argon-purged vial, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).
-
Add toluene, 2,5-dihydrofuran (THP as co-solvent), and water, followed by aqueous cesium hydroxide (CsOH, 2 eq.). Stir the catalyst solution at 70°C for 10 minutes.
-
Add isopropylboronic acid (3 eq.) followed by the dihydropyridine intermediate from Step 1 (1 eq.).
-
Stir the resulting mixture at 70°C for 20 hours or until consumption of the starting material is confirmed by TLC/LC-MS.
-
Cool the reaction, dilute with ether, and pass through a short pad of silica gel to remove inorganic salts and catalyst residue. Concentrate the eluent to obtain the crude tetrahydropyridine product.
Step 3: Hydrogenation and Deprotection
-
Dissolve the crude tetrahydropyridine from Step 2 in methanol.
-
Add Palladium on carbon (10% Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
To the filtrate, add aqueous potassium hydroxide (KOH) and stir at room temperature to facilitate carbamate deprotection.
-
Extract the final product into an organic solvent (e.g., dichloromethane), dry over Na₂SO₄, and concentrate. Purify via distillation or column chromatography to yield enantiomerically enriched (S)-3-Isopropylpiperidine.
Section 3: Potential Research Applications & Scientific Rationale
While direct biological data for this compound is sparse, a wealth of information on structurally related compounds provides a strong basis for hypothesizing its potential applications. The primary and most compelling avenue of research lies in Central Nervous System (CNS) disorders , particularly those involving the dopaminergic system.
3.1 Lead Application: Modulator of Dopamine Receptors
Causality & Precedent: The 3-position of the piperidine ring is a well-established "hotspot" for modulating activity at dopamine receptors. The seminal compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a selective dopamine autoreceptor agonist, and extensive SAR studies have shown that the nature of the N-alkyl and C3-aryl substituents dramatically influences potency and selectivity.[6] Critically, in a study of 3-PPP analogs, the N-isopropyl derivative was among the most potent compounds identified.[6] This directly demonstrates that the isopropyl moiety is highly compatible with the binding pockets of dopamine receptors.
Furthermore, series of 3-aryl piperidine analogs have been developed as potent and efficacious agonists of the dopamine D4 receptor, while other piperidine scaffolds act as D4 antagonists.[7][8] This highlights the versatility of the 3-substituted piperidine core in tuning functional activity from agonism to antagonism.
Hypothesis: this compound can serve as a foundational fragment for the development of novel, selective ligands for dopamine D₂, D₃, and/or D₄ receptors. By using it as a starting point for N-alkylation or N-arylation, researchers can rapidly generate libraries of compounds for screening. The isopropyl group at the C3 position may confer a unique selectivity profile compared to more common aryl or hydrogen substituents.
Caption: High-level workflow for CNS-targeted evaluation.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for human dopamine D₂, D₃, and D₄ receptors.
-
Receptor Preparation: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 10 pM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, combine:
-
Receptor membranes.
-
A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂).
-
Varying concentrations of the test compound.
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
For total binding (B₀) wells, add assay buffer instead of any competing ligand.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation fluid. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: (Total counts) - (NSB counts).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Section 5: Conclusion and Future Outlook
This compound represents a compelling, yet underexplored, starting point for innovative research programs. While it lacks a documented history of biological application, the foundational principles of medicinal chemistry and extensive precedent from closely related analogs strongly suggest its potential. The most promising therapeutic area for its derivatives is in the treatment of CNS disorders, leveraging the known importance of the 3-substituted piperidine scaffold for modulating dopamine receptors. Its simple structure, favorable physicochemical properties, and accessibility via modern asymmetric synthesis make it an ideal candidate for fragment-based elaboration and library synthesis. This guide provides the strategic rationale and initial technical protocols to empower researchers to begin unlocking the significant potential of this overlooked molecule.
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The Isopropyl Moiety as a Key Modulator in Piperidine-Based Drug Design: A Mechanistic and Strategic Overview
Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] The strategic substitution on this six-membered heterocycle is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles. Among the various alkyl substituents, the isopropyl group holds a special significance. Its unique combination of moderate steric bulk, lipophilicity, and conformational influence allows it to serve as a powerful modulator of a drug candidate's properties. This guide provides an in-depth technical analysis of the multifaceted roles of the isopropyl group when appended to a piperidine core, particularly at the nitrogen atom. We will explore its impact on receptor binding and selectivity, its crucial function in enhancing metabolic stability by sterically shielding against enzymatic degradation, and its influence on overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, mechanistic explanations, and detailed experimental protocols to leverage the isopropyl group effectively in the rational design of next-generation piperidine-based therapeutics.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine motif is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products.[1][3] Its ubiquity stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily synthesized and functionalized.[1] This "privileged scaffold" is present in over a hundred commercially available drugs, spanning a wide array of therapeutic areas including psychiatry, pain management, and allergy.[3]
The nitrogen atom of the piperidine ring is a key handle for chemical modification. It can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions with biological targets. Substitution at this nitrogen, particularly with alkyl groups, is a common strategy to modulate a compound's physicochemical and biological properties.[4][5] The choice of the N-alkyl group can profoundly impact everything from receptor affinity to metabolic half-life.[4][5]
Physicochemical Properties of the Isopropyl Group: A Primer
The isopropyl group, -CH(CH₃)₂, is a small, branched alkyl substituent whose influence extends beyond simple bulk. Its specific properties are key to its utility in drug design.
-
Steric Hindrance: The branched nature of the isopropyl group provides significantly more steric bulk than a linear propyl group or a smaller methyl group.[6][7][8] This steric hindrance can be exploited to control molecular conformation and to physically block access of metabolic enzymes to susceptible sites on the drug molecule.[9]
-
Lipophilicity: The addition of an isopropyl group increases a molecule's lipophilicity (fat-solubility), a property quantified by the partition coefficient, LogP.[10][11][] This is a critical parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with hydrophobic pockets in target receptors.[][13] However, this increase must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[14][15]
-
Electronic Effects: As an alkyl group, the isopropyl moiety is an electron-donating group through induction, which can subtly influence the basicity (pKa) of the piperidine nitrogen.
The Isopropyl Group in Pharmacodynamics: Modulating Target Interaction
The steric and electronic profile of the isopropyl group can be leveraged to enhance a drug's interaction with its biological target.
Enhancing Receptor Binding Affinity and Selectivity
The shape and size of a substituent are critical for optimal fit within a receptor's binding pocket. The moderate bulk of an isopropyl group can promote favorable van der Waals interactions within a hydrophobic sub-pocket of a receptor, thereby increasing binding affinity.
Furthermore, this steric bulk can introduce selectivity. If two related receptor subtypes have binding pockets of slightly different sizes, the presence of an isopropyl group might allow a drug to bind potently to the larger pocket while preventing it from binding to the smaller one, leading to a more selective and potentially safer therapeutic agent.
Workflow: Assessing Receptor Binding Affinity
A standard method to determine the binding affinity of a novel compound is the Competitive Radioligand Binding Assay .[16][17][18] This assay measures how effectively a test compound competes with a known, radiolabeled ligand for binding to a specific receptor.[17][18] The output is typically the IC₅₀ value, which is then used to calculate the binding affinity constant (Ki).[19]
}
Experimental Protocol: Competitive Radioligand Binding Assay[16][17][19]
-
Receptor Preparation: Homogenize tissue or cells known to express the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[19]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the unlabeled test compound (e.g., the N-isopropyl piperidine derivative).[17][19][20]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[19]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.[17]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity trapped on the filters using a scintillation counter.[19]
-
Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
The Isopropyl Group in Pharmacokinetics: Optimizing ADME Profiles
Perhaps the most impactful role of the N-isopropyl group is in improving a drug's pharmacokinetic properties, particularly its metabolic stability.
A Key Strategy for Enhancing Metabolic Stability
The primary site of drug metabolism in the body is the liver, where Cytochrome P450 (CYP) enzymes play a central role in modifying foreign compounds to facilitate their excretion.[21][22] For many N-alkyl piperidine derivatives, a major metabolic pathway is N-dealkylation, where the alkyl group is cleaved from the nitrogen atom.[23][24] Other common pathways include oxidation of the carbon atom alpha to the nitrogen.[23][24]
The steric bulk of the N-isopropyl group acts as a "metabolic shield." It physically hinders the approach of large CYP enzymes to the piperidine nitrogen and the adjacent alpha-carbons.[25] This steric hindrance significantly slows down the rate of metabolism, leading to several beneficial outcomes:
-
Increased Half-Life (t½): The drug remains in the body for a longer period.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Improved Oral Bioavailability: Less of the drug is metabolized in the liver (first-pass metabolism) after oral administration, so more of the active compound reaches systemic circulation.
The table below illustrates a hypothetical comparison of pharmacokinetic parameters for a parent piperidine compound versus its N-methyl and N-isopropyl analogs, as would be determined from an in vitro metabolic stability assay.
| Compound | N-Substituent | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Clearance |
| Parent | -H | 5 | 277 | High |
| Analog A | -Methyl | 25 | 55 | Moderate |
| Analog B | -Isopropyl | >90 | <15 | Low |
Table 1: Hypothetical comparison of metabolic stability for different N-substituted piperidine analogs. Data reflects typical trends observed in drug discovery, where increasing steric bulk at the nitrogen atom reduces metabolic clearance.
Workflow: Assessing Metabolic Stability
The In Vitro Metabolic Stability Assay using liver microsomes is the gold standard for early-stage assessment of a compound's susceptibility to Phase I metabolism.[22][26][27][28] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22] The assay measures the rate at which a test compound disappears over time when incubated with these microsomes.[21]
}
Experimental Protocol: In Vitro Metabolic Stability Assay[21][22][26]
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in buffer. Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a solution of the necessary cofactor, NADPH, in buffer.[26]
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine phosphate buffer (e.g., 100 mM, pH 7.4), the microsomal suspension (to a final protein concentration of e.g., 0.5 mg/mL), and the test compound (to a final concentration of e.g., 1 µM).[21][26] Include control incubations without NADPH to check for non-enzymatic degradation.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[26]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a termination solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[21][26]
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[27]
Synthetic Strategies and Considerations
The introduction of an N-isopropyl group onto a piperidine core is a synthetically tractable process. A common and efficient method is reductive amination . This involves reacting a piperidine (or a suitable precursor) with acetone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This one-pot procedure is highly versatile and compatible with a wide range of functional groups.[29] Alternatively, direct N-alkylation using 2-bromopropane can be employed, though this may require stronger bases and can sometimes lead to over-alkylation.[30]
Conclusion: The Isopropyl Group as a Versatile Tool in Medicinal Chemistry
The isopropyl group is far more than a simple spacer or solubilizing moiety in the design of piperidine-based drugs. It is a strategic tool that medicinal chemists can use to overcome common challenges in drug development. Its defining feature—calibrated steric bulk—provides a powerful mechanism for shielding metabolically labile sites, thereby enhancing a compound's pharmacokinetic profile and increasing its potential for success as an oral therapeutic. Concurrently, its lipophilic and conformational properties can be harnessed to fine-tune interactions with the biological target, improving both potency and selectivity. A thorough understanding of the mechanistic principles outlined in this guide, supported by robust in vitro evaluation, empowers researchers to rationally design and optimize piperidine derivatives with superior drug-like properties.
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An In-depth Technical Guide to the Safe Handling and Management of 3-Isopropylpiperidine
Abstract: This whitepaper provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-isopropylpiperidine for researchers, scientists, and professionals in drug development. Synthesizing data from authoritative sources, this document outlines the material's chemical and physical properties, associated hazards, and detailed protocols for risk mitigation. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity. All protocols are designed as self-validating systems to ensure the highest level of laboratory safety.
Introduction and Compound Profile
This compound, a substituted heterocyclic amine, is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is present in numerous biologically active molecules.[3] However, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide is intended to provide the necessary framework for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | PubChem[1] |
| Molecular Weight | 127.23 g/mol | PubChem[1] |
| Appearance | Colorless liquid (inferred from piperidine) | Wikipedia[2] |
| Boiling Point | 106 °C (223 °F) (data for piperidine) | Sigma-Aldrich[4] |
| Melting Point | -13 °C (9 °F) (data for piperidine) | Sigma-Aldrich[4] |
| Density | 0.862 g/cm³ at 20 °C (data for piperidine) | Sigma-Aldrich[4] |
| Flash Point | 4 °C (data for piperidine) | Carl ROTH[5] |
| Solubility | Miscible in water (data for piperidine) | Carl ROTH[5] |
| Vapor Pressure | 19.58 hPa at 20 °C (data for piperidine) | Carl ROTH[5] |
| pKa | 11.22 (protonated piperidine) | Wikipedia[2] |
Causality Insight: The low flash point and high vapor pressure indicate a significant fire and inhalation hazard at ambient temperatures.[4][5] The miscibility with water has implications for both firefighting and environmental disposal.[5]
Hazard Identification and Risk Assessment
Based on aggregated GHS information and data from the closely related piperidine, this compound is classified as a hazardous substance.[1][6]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |
Note: This classification is based on data for piperidine and aggregated GHS information for this compound.[1][4][6]
Toxicological Profile
The primary toxicological concerns associated with this compound are its corrosive nature and its acute toxicity upon inhalation, ingestion, or dermal contact.[4][6][7]
-
Inhalation: Vapors can cause severe irritation to the respiratory tract, coughing, and labored breathing.[8][9] High concentrations may be fatal.[7]
-
Skin Contact: Causes severe skin burns.[6] It is toxic if absorbed through the skin.[4]
-
Eye Contact: Poses a risk of serious eye damage, potentially leading to blindness.[5]
-
Ingestion: Harmful if swallowed and can cause corrosion of the digestive system.[6][10]
Expert Insight: The high pH (estimated from piperidine to be around 12.6 in a 100 g/L aqueous solution) is the primary driver for its corrosive properties.[5] This alkalinity can rapidly denature proteins, leading to severe tissue damage upon contact.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the hazardous material.[11][12]
Recommended PPE Levels
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Prevents skin contact and absorption.[13][14] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors.[11][13] |
| Body Protection | Flame-retardant, chemical-resistant lab coat or coveralls.[4] | Protects skin from splashes and contact.[11] |
| Respiratory Protection | Use in a certified chemical fume hood. For emergencies or situations with potential for high vapor concentrations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[15] | Prevents inhalation of toxic vapors.[7][13] |
| Footwear | Closed-toe, chemical-resistant shoes and shoe covers. | Protects feet from spills.[11] |
Self-Validating System: Before each use, visually inspect all PPE for signs of degradation or damage. Ensure gloves are of the correct material and thickness for the duration of the task. Regularly check the certification of the chemical fume hood.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent exposure and accidents.
Handling
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][13]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][6] Use non-sparking tools.[4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[4][13] Do not eat, drink, or smoke in the work area.[6][7]
Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[4][13]
-
Location: Store in a locked, designated area accessible only to authorized personnel.[4][5]
-
Temperature: Store in a cool place, away from heat sources.[4]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and nitrites.[4][6]
Authoritative Grounding: The risk of forming explosive mixtures with air at ambient temperatures necessitates these stringent controls on ignition sources and ventilation.[4][5]
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm.
Spill Response
Caption: First aid procedures for this compound exposure.
-
Inhalation: Move the victim to fresh air immediately. [13]If breathing is difficult, administer oxygen. Seek immediate medical attention. [13]* Skin Contact: Immediately remove all contaminated clothing. [5]Flush the skin with copious amounts of water for at least 15 minutes. [13]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [13]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [6]Rinse mouth with water. [5]If the victim is conscious and alert, give 2-4 cupfuls of water. [13]Never give anything by mouth to an unconscious person. [13]Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
Waste Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams. [16]2. Containerization: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container. [4][16]The container must be compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., Flammable, Corrosive, Toxic). [16]4. Storage: Store the waste container in a designated, secure area, away from incompatible materials. [16]5. Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [4][5][16]The likely method of disposal is high-temperature incineration. [16] Trustworthiness: Adherence to these disposal protocols is not only a matter of laboratory safety but also a legal requirement to ensure environmental protection. Improper disposal can lead to significant environmental contamination and legal penalties.
Conclusion
This compound is a valuable reagent in research and development, but its hazardous properties demand a high level of respect and caution. By understanding its chemical nature, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with this and other potent chemical compounds.
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- 3-(Propan-2-yl)piperidine | C8H17N | CID 541786 - PubChem.
- Safety Data Sheet: Piperidine - Carl ROTH. (2025). Carl ROTH.
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer.
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta chemicals.
- (S)-Piperidin-3-ol - Apollo Scientific. (2023). Apollo Scientific.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
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- Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health.
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- Emergency procedures | Administration and support services | Imperial College London. Imperial College London.
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- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
- Chemical Emergency Procedures: General Response and Clean-Up. (2018).
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide - Benchchem. Benchchem.
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- Piperidine - Wikipedia. Wikipedia.
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A Senior Application Scientist's Guide to the Commercial Availability and Application of 3-Isopropylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of FDA-approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of bioactive molecules.[2] Within this chemical class, substituted piperidines such as 3-Isopropylpiperidine (CAS: 13603-18-4) represent critical building blocks for creating novel chemical entities with tailored pharmacological profiles. This guide provides an in-depth technical overview of this compound, covering its synthesis, commercial availability, applications in drug discovery, quality control, and safe handling protocols. The insights herein are curated to empower researchers and development professionals to effectively source and utilize this versatile intermediate in their programs.
Physicochemical Properties and Identification
This compound is a saturated heterocyclic amine. Its core properties are summarized below. While experimental physical data such as boiling point and density are not widely published, values can be estimated based on its isomers and the parent piperidine structure.[3][4]
| Property | Value | Source |
| IUPAC Name | 3-(propan-2-yl)piperidine | [5] |
| Synonyms | This compound | [5] |
| CAS Number | 13603-18-4 | [5] |
| Molecular Formula | C₈H₁₇N | [5] |
| Molecular Weight | 127.23 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (Expected) | General |
| Boiling Point | ~170-180 °C (Estimated) | Based on isomers[4][6] |
| Density | ~0.85-0.87 g/mL (Estimated) | Based on isomers[4][6] |
Industrial Synthesis and Manufacturing Considerations
The most industrially viable and common route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-isopropylpyridine. This method is favored for its high atom economy and efficiency.
Synthesis Pathway: Catalytic Hydrogenation
The core transformation involves the saturation of the pyridine ring using hydrogen gas in the presence of a transition metal catalyst.
Causality Behind Experimental Choices:
-
Precursor (3-Isopropylpyridine): This starting material can be synthesized via several methods, including the hydroarylation of terminal alkenes with 3-halopyridines, providing a scalable route to the required precursor.[7]
-
Catalyst Selection: Platinum group metals (PGMs) are the catalysts of choice for pyridine hydrogenation due to their high activity. Rhodium (e.g., Rh₂O₃) and Platinum (e.g., PtO₂) are particularly effective, often requiring milder conditions (lower pressure and temperature) than Palladium.[8][9][10] The choice of catalyst can influence selectivity, especially if other reducible functional groups are present.
-
Solvent System: The reaction is typically performed in protic solvents like methanol or ethanol, or in some cases, acidic media like acetic anhydride followed by hydrolysis, which can accelerate the reaction by protonating the pyridine nitrogen.[11][12]
-
Reaction Conditions: Pressures typically range from atmospheric to 50 bar of H₂, with temperatures between 25-100 °C. The conditions are optimized to ensure complete saturation of the ring without promoting side reactions like hydrogenolysis (ring-opening), which can occur at excessively high temperatures.
Logical Workflow for Synthesis
Caption: Generalized synthesis pathway for this compound.
Commercial Availability and Procurement
This compound is commercially available, primarily targeted at the research and development market. It can be procured as the free base or as a more stable hydrochloride salt.
Sourcing Strategy
-
Supplier Types: The compound is available from building block suppliers who specialize in novel scaffolds for medicinal chemistry. It is less common in the catalogs of large, bulk chemical manufacturers.
-
Purity Grades: For R&D purposes, purities of >95% are typical. Higher purity grades may be available via custom synthesis arrangements.
-
Forms: The free base is a liquid, while the hydrochloride salt is typically a solid, which can be advantageous for handling and long-term storage due to its increased stability and reduced volatility.
Representative Supplier Information
| Supplier | Product Name | Form | CAS Number | Notes |
| Fisher Scientific (eMolecules) | This compound | Liquid | 13603-18-4 | Available in research quantities (e.g., 1g).[13] |
| BLD Pharm | This compound hydrochloride | Solid | 2097873-57-7 | Hydrochloride salt form.[14] |
| BLD Pharm | 1-Cbz-3-isopropylpiperidine-3-carboxylic acid | Solid | 1363165-90-5 | A protected derivative, indicating scaffold availability.[15] |
| Ambeed | Isopropylpiperidine derivatives | Various | Various | Offers a range of related piperidine building blocks.[16] |
Trustworthiness Insight: When procuring this compound, it is crucial to request a Certificate of Analysis (CoA) that includes identity confirmation (e.g., by ¹H NMR or MS) and a purity assessment by a reliable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile scaffold. The piperidine ring provides a 3D architecture, while the isopropyl group offers a lipophilic handle that can probe hydrophobic pockets in biological targets. The secondary amine serves as a key reactive site for further functionalization.
Role as a Synthetic Intermediate
This compound is an ideal starting point for generating libraries of novel compounds. The secondary amine can be readily derivatized via reactions such as:
-
N-Alkylation: Introduction of various alkyl or aryl groups.
-
N-Arylation: Formation of N-aryl piperidines.
-
Amidation: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce complex side chains.
This versatility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the piperidine core.
Illustrative Derivatization Workflow
Caption: Derivatization pathways for generating diverse molecular scaffolds.
Quality Control and Analytical Protocols
Ensuring the purity of starting materials is a non-negotiable aspect of drug development. As this compound lacks a strong chromophore, direct UV detection in HPLC is challenging. Therefore, a pre-column derivatization method is the most reliable approach for purity analysis.
Protocol: Purity Determination by HPLC via Derivatization
This protocol is a self-validating system designed for accuracy and reproducibility, adapted from established methods for similar non-chromophoric amines.
Objective: To quantify the purity of this compound by converting it into a UV-active derivative for analysis by Reverse-Phase HPLC.
Materials:
-
This compound sample
-
Benzoyl Chloride (Derivatizing Agent)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Triethylamine (Base)
-
Dichloromethane (Anhydrous)
-
Reference Standard (if available)
Experimental Workflow:
Caption: Workflow for purity analysis via derivatization-HPLC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean vial. Dissolve it in 1 mL of anhydrous dichloromethane. Add 1.5 molar equivalents of triethylamine. The base is critical to neutralize the HCl byproduct of the reaction.
-
Derivatization: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 molar equivalents of benzoyl chloride. The benzoyl group introduces a strong chromophore. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding 1 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
HPLC Analysis: Reconstitute the resulting residue (N-benzoyl-3-isopropylpiperidine) in a known volume of acetonitrile. Analyze using a standard reverse-phase C18 column with a mobile phase gradient of acetonitrile and water. Monitor the eluent at approximately 230 nm.
-
Quantification: Purity is determined by calculating the peak area percentage of the main derivative peak relative to all other peaks in the chromatogram.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5] The safety profile of the parent compound, piperidine, provides a strong basis for its handling procedures.[3]
GHS Hazard Classification
| Hazard | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
Source: Aggregated GHS information from ECHA C&L Inventory.[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
This compound is a readily accessible and highly versatile chemical building block with significant potential in drug discovery and development. Its commercial availability from specialized suppliers, combined with a straightforward and scalable synthesis route, makes it an attractive starting point for novel compound synthesis. By understanding its chemical properties, handling requirements, and appropriate analytical methods, researchers can confidently and safely integrate this valuable intermediate into their discovery pipelines, paving the way for the next generation of piperidine-containing therapeutics.
References
- Kutney, J. P., & Selby, R. C. (1960). Synthesis in the Pyridine Series. I. The Synthesis of 3,4-Dimethyl-5-isopropylpyridine. A General Approach to 3,4,5-Trialkylated Pyridines. Journal of the American Chemical Society.
- Cheméo. (n.d.). Chemical Properties of 3-Propyl-piperidine (CAS 13603-14-0).
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
- PubChem. (n.d.). 3-(Propan-2-yl)piperidine.
- PubChem. (n.d.). Patent US-7786306-B2 - Process for resolving chiral piperidine alcohol....
- Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
- National Institutes of Health. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation.
- University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- PubChem. (n.d.). Piperidine.
- Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2).
- Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
- Justia Patents. (n.d.). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh2O3 catalyst.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation....
- Royal Society of Chemistry. (n.d.). Selectivity of hydrogenations. Part 3. N-methylquinolinium....
- LookChem. (n.d.). Cas no 762180-94-9 (1-Isopropylpiperidine-3-carboxylic acid).
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs....
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- National Institutes of Health. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile....
- Cheméo. (n.d.). 2-Isopropyl-piperidine - Chemical & Physical Properties.
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The Strategic Synthesis and Application of 3-Substituted Piperidines: A Technical Guide for Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Among the various substitution patterns, the 3-substituted piperidine motif is of particular significance, appearing in a wide array of neurologically active agents and other therapeutics. This guide provides an in-depth exploration of the synthesis, conformational analysis, and application of 3-substituted piperidines, tailored for researchers and scientists in the field of drug development.
Part 1: Strategic Approaches to the Synthesis of 3-Substituted Piperidines
The synthesis of 3-substituted piperidines has evolved from classical reduction methods to highly sophisticated stereoselective catalytic strategies. The choice of synthetic route is dictated by factors such as the desired stereochemistry, the nature of the substituent, and scalability.
Catalytic Hydrogenation of Substituted Pyridines: The Classical Workhorse
The catalytic hydrogenation of readily available 3-substituted pyridines remains a direct and widely used method for accessing the corresponding piperidines. This approach typically employs heterogeneous catalysts, such as platinum (IV) oxide (PtO₂) or rhodium on carbon, under a hydrogen atmosphere.[2]
The reaction proceeds through the stepwise reduction of the aromatic pyridine ring on the catalyst surface. The acidic conditions often employed, such as the use of glacial acetic acid, are crucial for protonating the pyridine nitrogen, which enhances its susceptibility to reduction and minimizes catalyst poisoning.[2]
This protocol details the general procedure for the hydrogenation of 3-methylpyridine using Adams' catalyst (PtO₂).[2]
Materials:
-
3-Methylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
High-pressure autoclave
Procedure:
-
A solution of 3-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.
-
A catalytic amount of PtO₂ (5 mol%) is carefully added to the solution.
-
The reaction vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.
-
The reaction mixture is stirred at room temperature for 4-10 hours, with the progress monitored by TLC or GC.
-
Upon completion, the autoclave is carefully depressurized, and the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-methylpiperidine.
Data Presentation: Comparison of Catalytic Systems for 3-Methylpyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | 70 | Room Temp. | 4-6 | >95 | [2] |
| Rh/C | 5 | 40 | 16 | >98 | [2] |
Modern Stereoselective Syntheses: Precision in Three Dimensions
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral 3-substituted piperidines. These approaches offer exquisite control over the stereochemical outcome.
A powerful strategy for the enantioselective synthesis of 3-substituted piperidines involves a three-step sequence starting from pyridine: (1) partial reduction to a dihydropyridine derivative, (2) a Rh-catalyzed asymmetric carbometalation, and (3) a final reduction.[1] This method provides access to a wide variety of enantioenriched 3-arylpiperidines.[1]
The key step, the Rh-catalyzed asymmetric reductive Heck reaction, proceeds with high yield and excellent enantioselectivity. The choice of chiral ligand is critical for achieving high levels of stereocontrol.
Diagram: Rh-Catalyzed Asymmetric Synthesis Workflow
Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
A sustainable and highly selective approach combines chemical synthesis with biocatalysis. This chemo-enzymatic dearomatization of activated pyridines utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. This method has been successfully applied to the synthesis of key intermediates for drugs like Preclamol and Niraparib.
Cyclization Strategies: Building the Ring from Acyclic Precursors
Intramolecular cyclization reactions offer a powerful means to construct the piperidine ring with a high degree of stereocontrol.
The aza-Diels-Alder reaction is a cycloaddition that forms a six-membered nitrogen-containing ring. The reaction between an imine (the dienophile) and a diene can proceed through either a concerted or a stepwise mechanism.[3] When the imine is activated by a Lewis acid, the reaction often follows a stepwise Mannich-Michael pathway.[3] This method is particularly useful for the synthesis of highly substituted piperidones, which can be further reduced to the corresponding piperidines.
Diagram: Aza-Diels-Alder Reaction Mechanism
Caption: The aza-Diels-Alder reaction for piperidone synthesis.
Part 2: Conformational Analysis of 3-Substituted Piperidines
The biological activity of a 3-substituted piperidine is intimately linked to its three-dimensional conformation. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The substituent at the 3-position can occupy either an axial or an equatorial position, and the equilibrium between these two conformers is a critical determinant of the molecule's interaction with its biological target.
The preference for the equatorial position is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens at the 5-position and the nitrogen lone pair (or N-H/N-substituent). The energy difference between the axial and equatorial conformers is quantified by the A-value (conformational free energy, -ΔG°). A larger A-value indicates a stronger preference for the equatorial position.
The nature of the substituent on the nitrogen atom also significantly influences the conformational equilibrium. Bulky N-substituents, such as a tert-butoxycarbonyl (Boc) group, can exhibit a preference for the axial position to minimize allylic strain (A¹,³ strain) with the substituents at the 2- and 6-positions. However, for 3-substituted N-Boc-piperidines, the 3-substituent generally favors the equatorial position to avoid 1,3-diaxial interactions.
Data Presentation: Approximate A-Values for Substituents on a Piperidine Ring
| Substituent | Approximate A-value (kcal/mol) | Equatorial Preference |
| -CH₃ | 1.7 | Strong |
| -C₂H₅ | 1.8 | Strong |
| -iPr | 2.1 | Very Strong |
| -tBu | >4.5 | Overwhelming |
| -Ph | 3.0 | Very Strong |
| -F | 0.25 | Weak |
| -Cl | 0.5 | Moderate |
| -Br | 0.5 | Moderate |
| -OH | 0.6-1.0 | Moderate to Strong |
| -CN | 0.2 | Weak |
Note: These values are largely based on data for cyclohexanes and serve as a useful approximation for piperidines. The actual values for piperidines can be influenced by the nitrogen atom and its substituent.
Diagram: Conformational Equilibrium of a 3-Alkylpiperidine
Caption: Ring flip interconversion of axial and equatorial conformers.
Part 3: Applications in Drug Discovery: The Case of Niraparib
The 3-substituted piperidine scaffold is a cornerstone in the design of numerous therapeutic agents. A prominent example is Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[4] The chiral 3-arylpiperidine core of Niraparib is crucial for its binding to the PARP enzyme.
The synthesis of Niraparib highlights the practical application of advanced synthetic methodologies for constructing enantioenriched 3-substituted piperidines on a larger scale. Several synthetic routes have been developed, often converging on a key chiral 3-arylpiperidine intermediate. These routes employ techniques such as dynamic kinetic resolutions mediated by transaminases and late-stage C-N cross-coupling reactions.[5] The development of efficient and scalable syntheses for such key intermediates is a critical aspect of modern drug development.
Case Study: A Convergent Synthesis of a Key Niraparib Intermediate
A convergent approach to a key chiral 3-arylpiperidine intermediate for Niraparib often involves the synthesis of two key fragments: a suitably protected chiral piperidine derivative and an indazole moiety. These fragments are then coupled in a late-stage reaction.
Diagram: Convergent Synthetic Strategy for a Niraparib Intermediate
Caption: A convergent synthetic approach to a key Niraparib intermediate.
Conclusion
The 3-substituted piperidine scaffold continues to be a rich source of innovation in drug discovery. The development of novel, efficient, and stereoselective synthetic methods provides medicinal chemists with the tools to explore a vast chemical space and design next-generation therapeutics. A thorough understanding of the conformational behavior of these molecules is paramount for rational drug design, enabling the optimization of ligand-receptor interactions. As our synthetic capabilities expand, so too will the impact of 3-substituted piperidines on human health.
References
- A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 21(11), 1826-1833.
- Production of Niraparib using Imine Reductases. Research Explorer.
- A novel synthetic method for preparing Niraparib. CN107235957A.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
- Abraham, R. J., & Rossetti, Z. L. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of computer-aided molecular design, 5(3), 205-212.
- Takemiya, A., & Hartwig, J. F. (2006). Rhodium-catalyzed intramolecular, anti-Markovnikov hydroamination. Synthesis of 3-arylpiperidines. Journal of the American Chemical Society, 128(18), 6042-6043.
- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC, 2010, 1-4.
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- Scheme 73: Synthesis of preclamol.
- Aza-Diels–Alder reaction. Wikipedia.
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- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- The experimental data is tabulated below: Substituent Electro-n "X" eg
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- The conformational preferences of fluorinated piperidine derivatives...
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- 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps.
- Axial/Equatorial Exchange in Cyclohexanes - Oregon St
- Rhodium-Catalyzed Synthesis of N-Arylaziridines - ResearchG
- Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands with N-(Tetrahydro-2-oxofuran-3-yl) and N-[(Carboxy)(2-hydroxyethyl)
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Methodological & Application
Synthesis of 3-Isopropylpiperidine from 3-Isopropylpyridine: Application Notes and Protocols
<
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-isopropylpiperidine via the catalytic hydrogenation of 3-isopropylpyridine. Piperidine derivatives are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals, making their efficient synthesis a topic of significant interest to the scientific community. This document details the underlying chemical principles, compares various catalytic systems, and provides step-by-step experimental protocols for researchers, scientists, and drug development professionals. The information presented herein is grounded in established scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs.[1] Its saturated, sp³-rich structure often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, compared to its flat, aromatic precursor, pyridine.[2] The conversion of readily available pyridines into more complex and medicinally relevant piperidines is a cornerstone of modern synthetic chemistry.[2][3] this compound, in particular, serves as a valuable building block for a range of specialized applications.
The direct hydrogenation of the pyridine ring is an atom-economical and efficient method for accessing piperidines.[1][4] However, the aromaticity of the pyridine ring presents a significant energetic barrier to reduction, often necessitating the use of specialized catalysts and reaction conditions.[2][4] This guide will explore effective methodologies to achieve this transformation for 3-isopropylpyridine.
Reaction Principles and Mechanistic Considerations
The catalytic hydrogenation of pyridine to piperidine is a stepwise reduction process that occurs on the surface of a heterogeneous catalyst.[5] The generally accepted mechanism involves the following key stages:
-
Adsorption: The 3-isopropylpyridine molecule adsorbs onto the active sites of the metal catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.
-
Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the pyridine ring. This proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine.[5]
-
Desorption: Once fully saturated, the resulting this compound molecule desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the reaction rate, yield, and selectivity.[5]
Comparative Analysis of Catalytic Systems
Several noble metal catalysts have proven effective for the hydrogenation of substituted pyridines. The selection of the optimal catalyst is paramount for achieving high conversion and yield. Below is a comparison of commonly employed catalytic systems.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Platinum(IV) oxide (PtO₂) | None (Adams' catalyst) | Glacial Acetic Acid | Room Temperature | 50-70 | 6-10 | High | [6][7] |
| Rhodium(III) oxide (Rh₂O₃) | None | 2,2,2-Trifluoroethanol (TFE) | 40 | 5 | 16 | >99 | [1][8] |
| Palladium on Carbon (Pd/C) | Carbon | Various (e.g., Ethanol, Acetic Acid) | Variable | Variable | Variable | Moderate to High | [4] |
| Ruthenium on Carbon (Ru/C) | Carbon | Various | High | High | Variable | Moderate to High | [6] |
Rationale for Catalyst Selection:
-
Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is a highly effective and versatile catalyst for pyridine hydrogenation.[6] The use of glacial acetic acid as a solvent can enhance the catalytic activity by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[6]
-
Rhodium(III) oxide (Rh₂O₃) has emerged as a robust catalyst for the hydrogenation of functionalized pyridines under remarkably mild conditions.[4][9] The use of trifluoroethanol (TFE) as a solvent has been shown to be particularly effective.[1][8]
-
Palladium and Ruthenium catalysts are also widely used; however, they often require harsher conditions (higher temperatures and pressures) to achieve complete hydrogenation of the pyridine ring.[4][6]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound from 3-isopropylpyridine using two distinct and highly effective catalytic systems.
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Glacial Acetic Acid
This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines using Adams' catalyst.[6][7]
Workflow Diagram:
Caption: Workflow for PtO₂-catalyzed hydrogenation.
Materials:
-
3-Isopropylpyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂), 5 mol%
-
Glacial Acetic Acid (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
High-pressure autoclave/hydrogenator
Procedure:
-
To a high-pressure reaction vessel, add 3-isopropylpyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if possible.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS.
-
Upon completion, carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation if necessary.
Protocol 2: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) in Trifluoroethanol (TFE)
This protocol utilizes a modern and highly efficient rhodium catalyst under mild conditions, as described in recent literature.[1][8]
Workflow Diagram:
Caption: Workflow for Rh₂O₃-catalyzed hydrogenation.
Materials:
-
3-Isopropylpyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃), 0.5 mol%
-
2,2,2-Trifluoroethanol (TFE), 1 mL
-
High-pressure autoclave/hydrogenator
Procedure:
-
In a suitable reaction vial, combine 3-isopropylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Add 2,2,2-trifluoroethanol (1 mL) to the vial.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen, followed by purging with hydrogen gas (3 times).
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be filtered to remove the catalyst, and the solvent can be removed under reduced pressure to obtain the product. Further purification can be performed if necessary.
Safety and Handling Precautions
Chemical Hazards:
-
3-Isopropylpyridine and this compound: These are nitrogen-containing heterocyclic compounds and should be handled with care. They can be harmful if inhaled, ingested, or absorbed through the skin.[10]
-
Pyridine and its derivatives: These are flammable liquids and vapors.[11][12] They can cause skin and eye irritation.[10]
-
Catalysts (PtO₂, Rh₂O₃): These are fine powders and should be handled in a way that avoids inhalation. Platinum and rhodium compounds can be sensitizers.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.[13][14]
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[10]
-
Work in a properly functioning fume hood to avoid inhalation of vapors.[10]
Handling and Storage:
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[10][13]
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.[11][13]
Emergency Procedures:
-
In case of skin contact, wash the affected area immediately with soap and water.[10]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10][12]
-
If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Have appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.
Conclusion
The catalytic hydrogenation of 3-isopropylpyridine to this compound is a robust and scalable transformation that provides access to a valuable synthetic intermediate. This guide has outlined the fundamental principles of this reaction and provided detailed protocols using both classic (PtO₂) and modern (Rh₂O₃) catalytic systems. By carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently synthesize this compound in high yields. Adherence to strict safety protocols is essential when working with high-pressure hydrogen and flammable, potentially toxic organic compounds.
References
- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-4. [Link]
- Zhang, Y., et al. (2020). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 49(38), 13476-13485. [Link]
- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
- Tan, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 534-539. [Link]
- Kattel, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(49), 20857–20866. [Link]
- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- G-J, W., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]
- Carl ROTH. (n.d.).
- Koper, M. T. M., et al. (2017). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. Catalysis Science & Technology, 7(21), 4936-4940. [Link]
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Kattel, S., et al. (2021).
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Tan, Y., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
- Tan, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
- Stauffer, C. H. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
- Tan, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Application Notes and Protocols for the Catalytic Hydrogenation of 3-Isopropylpyridine
Introduction: The Strategic Importance of 3-Isopropylpiperidine
The catalytic hydrogenation of 3-isopropylpyridine to produce this compound is a transformation of significant industrial and academic interest. Piperidines are among the most prevalent nitrogen-containing heterocyclic motifs found in pharmaceuticals and agrochemicals.[1][2] The introduction of an isopropyl group at the 3-position of the piperidine ring creates a chiral center and provides a valuable scaffold for the synthesis of a wide array of biologically active molecules, including analgesics, neuroleptics, and antidepressants.[2] The hydrogenation of readily available pyridine precursors represents an atom-economical and straightforward route to these saturated heterocycles.[1][3][4]
However, the hydrogenation of the pyridine ring is not without its challenges. The aromatic stabilization of the pyridine nucleus and the potential for the nitrogen lone pair to poison the catalyst surface can render this reaction difficult.[1][3] This guide provides a comprehensive overview of the catalytic hydrogenation of 3-isopropylpyridine, detailing the underlying mechanistic principles, comparing various catalytic systems, and offering detailed experimental protocols and analytical methods for reaction monitoring.
Mechanistic Insights into Pyridine Hydrogenation
The catalytic hydrogenation of the pyridine ring is a surface-mediated process that occurs in a stepwise fashion. The reaction is initiated by the adsorption of the pyridine molecule onto the surface of the metal catalyst. Concurrently, molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen. These highly reactive hydrogen atoms are then sequentially added to the adsorbed pyridine ring, proceeding through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine product is formed and desorbs from the catalyst surface.[2]
The presence of an acidic medium, such as acetic acid, can facilitate the reaction by protonating the pyridine nitrogen. This formation of a pyridinium salt reduces the electron density of the ring, making it more susceptible to hydrogenation and mitigating catalyst poisoning by the nitrogen lone pair.[5][6]
Sources
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- 5. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Isopropylpiperidine via Grignard Reaction with 3-Piperidone: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the multi-step synthesis of 3-isopropylpiperidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available 3-piperidone and employs a strategic Grignard reaction as the key carbon-carbon bond-forming step. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven protocols.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The synthesis of 3-substituted piperidines, in particular, is of significant interest as this substitution pattern can profoundly influence the pharmacological properties of the molecule. This application note details a robust and scalable synthesis of this compound from 3-piperidone.
The synthetic strategy involves a five-step sequence:
-
N-Protection: The secondary amine of 3-piperidone is protected with a tert-butyloxycarbonyl (Boc) group to prevent its acidic proton from quenching the Grignard reagent.
-
Grignard Reaction: The N-protected ketone undergoes a nucleophilic addition with isopropylmagnesium bromide to form the corresponding tertiary alcohol.
-
Dehydration: The tertiary alcohol is dehydrated to yield the thermodynamically stable enamine, a tetrahydropyridine derivative.
-
Reduction: The enamine is reduced to the fully saturated N-Boc-3-isopropylpiperidine.
-
Deprotection: The Boc group is removed under acidic conditions to afford the final product, this compound.
This guide will provide a detailed, step-by-step protocol for each of these transformations, along with insights into the rationale behind the choice of reagents and conditions.
Overall Synthetic Workflow
The multi-step synthesis of this compound is depicted below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.
Figure 1: Proposed synthetic workflow for this compound.
PART 1: Experimental Protocols
Safety Precautions: The Grignard reaction is highly exothermic and moisture-sensitive.[2] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents and their precursors can be flammable and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Step 1: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
The protection of the secondary amine of 3-piperidone is crucial to prevent the acidic N-H proton from reacting with the basic Grignard reagent.[3] The Boc group is an excellent choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Piperidone hydrochloride | 135.61 | 100 | 13.56 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 110 | 24.01 g |
| Triethylamine (Et₃N) | 101.19 | 220 | 30.5 mL |
| Dichloromethane (DCM) | 84.93 | - | 250 mL |
| Deionized Water | 18.02 | - | 100 mL |
| Saturated aq. NaCl (Brine) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g |
Protocol:
-
To a 500 mL round-bottom flask, add 3-piperidone hydrochloride (13.56 g, 100 mmol) and dichloromethane (250 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (30.5 mL, 220 mmol) to the stirred suspension.
-
Add di-tert-butyl dicarbonate (24.01 g, 110 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, wash the reaction mixture with deionized water (2 x 100 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-oxopiperidine-1-carboxylate as a pale yellow oil, which may solidify upon standing. The crude product is often of sufficient purity for the next step.
Step 2: Synthesis of tert-Butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate
This step involves the core Grignard reaction, where the nucleophilic carbon of the isopropyl Grignard reagent attacks the electrophilic carbonyl carbon of the N-Boc-3-piperidone.[4]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butyl 3-oxopiperidine-1-carboxylate | 199.26 | 50 | 9.96 g |
| Isopropylmagnesium bromide (2.0 M in THF) | - | 60 | 30 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 53.49 | - | 100 mL |
| Ethyl Acetate | 88.11 | - | 3 x 75 mL for extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g |
Protocol:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (9.96 g, 50 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add isopropylmagnesium bromide solution (2.0 M in THF, 30 mL, 60 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).[2]
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Eluent: 20-40% Ethyl acetate in Hexane) to yield tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate as a colorless oil or a white solid.
Step 3: Synthesis of tert-Butyl 5-isopropyl-3,4-dihydropyridine-1(2H)-carboxylate
The dehydration of the tertiary alcohol to the corresponding enamine is a key transformation. While strong acids can be used, milder reagents like Martin sulfurane are often preferred to avoid potential side reactions and decomposition.[5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate | 243.36 | 40 | 9.73 g |
| Martin Sulfurane | 660.57 | 48 | 31.7 g |
| Anhydrous Carbon Tetrachloride (CCl₄) | 153.82 | - | 200 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 100 mL |
| Hexane | 86.18 | - | For chromatography |
Protocol:
-
In a 500 mL round-bottom flask, dissolve tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate (9.73 g, 40 mmol) in anhydrous carbon tetrachloride (200 mL).
-
Add Martin sulfurane (31.7 g, 48 mmol) to the solution at room temperature. The reaction is often instantaneous.[5]
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Eluent: 10-20% Ethyl acetate in Hexane) to afford tert-butyl 5-isopropyl-3,4-dihydropyridine-1(2H)-carboxylate.
Step 4: Synthesis of tert-Butyl this compound-1-carboxylate
The reduction of the enamine double bond is typically achieved through catalytic hydrogenation. Palladium on carbon is a common and effective catalyst for this transformation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butyl 5-isopropyl-3,4-dihydropyridine-1(2H)-carboxylate | 225.34 | 35 | 7.89 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 395 mg (5 mol%) |
| Ethanol (EtOH) | 46.07 | - | 150 mL |
| Hydrogen Gas (H₂) | 2.02 | - | Balloon or Parr apparatus |
| Celite® | - | - | ~5 g |
Protocol:
-
To a 250 mL hydrogenation flask, add tert-butyl 5-isopropyl-3,4-dihydropyridine-1(2H)-carboxylate (7.89 g, 35 mmol) and ethanol (150 mL).
-
Carefully add 10% Pd/C (395 mg, 5 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or as specified by the apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl this compound-1-carboxylate, which is often pure enough for the next step.
Step 5: Synthesis of this compound
The final step is the removal of the Boc protecting group, which is readily achieved under acidic conditions using trifluoroacetic acid (TFA).[6][7]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butyl this compound-1-carboxylate | 227.37 | 30 | 6.82 g |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 30 mL |
| Dichloromethane (DCM) | 84.93 | - | 60 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | - | ~150 mL |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | - | As needed |
| Chloroform | 119.38 | - | 3 x 50 mL for extraction |
Protocol:
-
In a 250 mL round-bottom flask, dissolve tert-butyl this compound-1-carboxylate (6.82 g, 30 mmol) in dichloromethane (60 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (30 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Carefully neutralize the residue by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Make the aqueous layer basic (pH > 10) by the addition of 1 M NaOH.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by distillation if necessary.
PART 2: Data Analysis and Characterization
Accurate characterization of the intermediates and the final product is essential for confirming the success of each synthetic step. The following data provides expected analytical results.
Characterization of Intermediates
-
tert-Butyl 3-oxopiperidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 4.04 (s, 2H), 3.59 (t, J = 6.1 Hz, 2H), 2.47 (t, J = 6.7 Hz, 2H), 1.98 (m, 2H), 1.47 (s, 9H).[6]
-
¹³C NMR (101 MHz, CDCl₃): δ 207.1, 154.5, 80.3, 50.9, 45.8, 41.0, 28.4, 25.9.
-
MS (ESI+): m/z 200.1 [M+H]⁺.
-
-
tert-Butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): (Predicted) δ 3.80-3.60 (m, 2H), 3.20-3.00 (m, 2H), 1.90-1.50 (m, 5H), 1.45 (s, 9H), 0.95 (d, J = 6.8 Hz, 3H), 0.93 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): (Predicted) δ 155.0, 80.0, 72.5, 45.0, 40.0, 36.0, 35.0, 28.4, 25.0, 17.0, 16.8.
-
MS (ESI+): m/z 244.2 [M+H]⁺.
-
-
tert-Butyl 5-isopropyl-3,4-dihydropyridine-1(2H)-carboxylate:**
-
¹H NMR (400 MHz, CDCl₃): (Predicted) δ 6.50 (s, 1H), 3.50 (t, J = 5.8 Hz, 2H), 2.20 (m, 1H), 2.10 (t, J = 6.0 Hz, 2H), 1.47 (s, 9H), 1.00 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): (Predicted) δ 155.2, 135.0, 125.0, 80.5, 42.0, 32.0, 28.4, 25.0, 22.0.
-
MS (ESI+): m/z 226.2 [M+H]⁺.
-
Characterization of Final Product: this compound
-
¹H NMR (400 MHz, CDCl₃): δ 3.05-2.95 (m, 1H), 2.70-2.50 (m, 2H), 2.40-2.30 (m, 1H), 1.80-1.40 (m, 6H), 1.25-1.15 (m, 1H), 0.88 (d, J = 6.7 Hz, 3H), 0.86 (d, J = 6.7 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 54.5, 47.1, 41.9, 32.8, 32.3, 26.0, 20.3, 19.9.
-
MS (EI): m/z (%) 127 (M⁺, 5), 112 (10), 84 (100), 56 (30).
-
CAS Number: 13603-18-4[1]
PART 3: Mechanistic Insights and Discussion
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
Grignard Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the isopropylmagnesium bromide on the electrophilic carbonyl carbon of N-Boc-3-piperidone. The magnesium atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[8] This results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the tertiary alcohol.
Figure 2: Mechanism of the Grignard reaction.
Dehydration and Reduction
The dehydration of the tertiary alcohol likely proceeds through an E1-like mechanism, particularly with a reagent like Martin sulfurane which facilitates the departure of the hydroxyl group. The subsequent reduction of the enamine is a standard catalytic hydrogenation, where hydrogen adds across the double bond from the less sterically hindered face of the molecule.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from 3-piperidone. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable synthetic building block. The multi-step approach, which leverages a key Grignard reaction, is a testament to the power of strategic synthetic planning in accessing important molecular scaffolds for drug discovery and development.
References
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- PubChem. (n.d.). 3-(Propan-2-yl)piperidine.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- PubMed Central (PMC). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 5. (S)-N-Boc-3-hydroxypiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 7. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Chiral 3-Isopropylpiperidine Scaffold
An Application Guide to the Asymmetric Synthesis of Chiral 3-Isopropylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in medicinal chemistry, forming the core of a vast number of FDA-approved pharmaceuticals and biologically active natural products.[1] The introduction of stereocenters onto this ring dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. Specifically, the chiral 3-substituted piperidine motif is a key pharmacophore in agents targeting the central nervous system. This compound, with its small, lipophilic alkyl substituent at a chiral center, represents a valuable building block for creating drugs with optimized potency, selectivity, and pharmacokinetic properties. The stereochemistry at the C3 position is often critical; different enantiomers can exhibit vastly different biological activities, with one being therapeutic (the eutomer) while the other may be inactive or even toxic (the distomer).[2]
This guide provides an in-depth analysis and detailed protocols for two primary strategies for the asymmetric synthesis of this compound: Catalytic Asymmetric Hydrogenation and a Chemoenzymatic Approach . It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to empower researchers in drug discovery and process development.
Strategic Overview: Pathways to Enantiopure this compound
The synthesis of a specific chiral piperidine requires a strategic selection from several established methodologies. The optimal choice depends on factors such as the desired enantiomer, scalability requirements, cost of reagents and catalysts, and the availability of starting materials. Below is a decision-making workflow illustrating the primary synthetic routes.
Caption: Decision workflow for selecting a synthetic strategy.
Application Note 1: Catalytic Asymmetric Hydrogenation of a Prochiral Pyridinium Salt
This approach represents one of the most direct and atom-economical methods for accessing chiral piperidines. The core challenge in hydrogenating pyridines is their aromatic stability and the tendency for both the substrate and the saturated piperidine product to coordinate to and poison the metal catalyst.[3] This protocol circumvents these issues by activating the substrate as an N-benzyl pyridinium salt, which both lowers the aromatic resonance energy and prevents substrate inhibition.[4] The key to asymmetry is the use of a chiral rhodium catalyst, such as one bearing a Josiphos-type ligand, which creates a chiral environment for hydride delivery.
Principle of the Method
The synthesis proceeds in three stages:
-
Quaternization: The nitrogen of 3-isopropylpyridine is quaternized, typically with benzyl bromide, to form the pyridinium salt. This activates the ring for reduction.
-
Asymmetric Hydrogenation: The pyridinium salt is hydrogenated under a hydrogen atmosphere using a chiral rhodium-diphosphine catalyst. An organic base (e.g., triethylamine) is crucial, as it is believed to facilitate the catalytic cycle and improve both yield and enantioselectivity.[3] The first hydride addition likely occurs at the C2 or C6 position, generating a dihydropyridine intermediate. The subsequent, enantio-determining step is the hydrogenation of a double bond within this intermediate, directed by the chiral ligand.[3]
-
Deprotection: The N-benzyl protecting group is removed via hydrogenolysis to yield the final NH-piperidine.
Catalytic Cycle and Enantiodetermination
Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol: Synthesis of (S)-3-Isopropylpiperidine
Step 1: Synthesis of 1-benzyl-3-isopropylpyridin-1-ium bromide
-
To a solution of 3-isopropylpyridine (1.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.1 eq).
-
Heat the mixture to reflux (approx. 82°C) and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath to promote precipitation.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt as a white or off-white solid.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a vial with [Rh(COD)Cl]₂ (0.01 eq) and a suitable chiral ligand such as (R,R)-Me-BPE-Phos or a Josiphos-type ligand (0.022 eq).
-
Add anhydrous, degassed dichloromethane (DCM) and stir for 20 minutes to form the catalyst pre-mixture.
-
In a separate autoclave insert, add the 1-benzyl-3-isopropylpyridin-1-ium bromide (1.0 eq) and triethylamine (1.2 eq).
-
Transfer the catalyst solution to the autoclave insert via cannula.
-
Seal the autoclave, remove from the glovebox, and purge with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to 50 bar of H₂ and stir the reaction at 40°C for 24 hours.
-
After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the N-benzyl-(S)-3-isopropylpiperidine.
Step 3: Deprotection to (S)-3-Isopropylpiperidine
-
Dissolve the N-benzyl-(S)-3-isopropylpiperidine (1.0 eq) in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 12-24 hours until TLC or GC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-isopropylpiperidine.
Performance Data
The following table summarizes representative results for the asymmetric hydrogenation of various 3-substituted pyridinium salts using a Rh-Josiphos system, demonstrating the general applicability of the method.[3]
| Entry | 3-Substituent (R) | Yield (%) | ee (%) |
| 1 | Methyl | 91 | 90 |
| 2 | Ethyl | 89 | 88 |
| 3 | Phenyl | 85 | 85 |
| 4 | Methoxy | 78 | 82 |
Application Note 2: Chemoenzymatic Synthesis via Asymmetric Bioreduction
Biocatalysis offers an environmentally friendly and often exceptionally selective alternative to traditional chemical catalysis.[2] For the synthesis of chiral this compound, a powerful strategy involves the use of a ketoreductase (KRED) enzyme to set the key stereocenter, followed by chemical transformations to complete the synthesis. KREDs, often used as lyophilized powders of recombinant enzymes overexpressed in E. coli, reduce ketones to alcohols with predictable stereochemistry and typically >99% enantiomeric excess.
Principle of the Method
This chemoenzymatic route is designed as a multi-step, one-pot or sequential process:
-
Biocatalytic Reduction: The prochiral ketone, N-Boc-3-oxopiperidine, is reduced to (S)-N-Boc-3-hydroxypiperidine using a KRED. The reaction is conducted in an aqueous buffer, often with a co-solvent like isopropanol (IPA) which can also serve as the sacrificial hydrogen donor for cofactor recycling. A nicotinamide cofactor (NADPH or NADH) is required in catalytic amounts, and it is continuously regenerated by a dehydrogenase enzyme (e.g., glucose dehydrogenase with glucose, or the KRED itself using IPA).[5]
-
Chemical Derivatization and Substitution: The resulting chiral alcohol is then chemically converted to the target isopropyl derivative. This is a non-trivial transformation that typically involves:
-
Activation of the hydroxyl group (e.g., as a tosylate or mesylate).
-
Nucleophilic substitution with an isopropyl organometallic reagent (e.g., isopropylmagnesium chloride or an organocuprate), likely proceeding with inversion of stereochemistry.
-
-
Deprotection: The N-Boc protecting group is removed under acidic conditions to give the final product.
Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic workflow for the synthesis of (R)-3-isopropylpiperidine.
Detailed Experimental Protocol: Synthesis of (R)-3-Isopropylpiperidine
Step 1: Biocatalytic Reduction of N-Boc-3-oxopiperidine
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
In a temperature-controlled reaction vessel (e.g., 30°C), add the buffer, NADP⁺ (0.1 mol%), and glucose (1.1 eq).
-
Add the ketoreductase (e.g., KRED-P1-B02 or a commercially available kit enzyme, 1-5% w/w relative to substrate) and glucose dehydrogenase (GDH, for cofactor recycling).
-
Stir until all solids are dissolved.
-
Add N-Boc-3-oxopiperidine (1.0 eq), either neat or as a solution in a minimal amount of a water-miscible co-solvent like DMSO or IPA.
-
Maintain the pH at 7.0 by the controlled addition of dilute NaOH.
-
Stir the reaction for 24-48 hours, monitoring conversion by HPLC or GC.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine, often with >99% ee and sufficient purity for the next step.[5]
Step 2: Conversion of Alcohol to Isopropyl Group
-
Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM at 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the tosylate.
-
In a separate flask under a nitrogen atmosphere, prepare a solution of lithium tetrachlorocuprate(II) (0.1 eq) in anhydrous THF.
-
Cool this solution to -10°C and add isopropylmagnesium chloride (2.0 eq) dropwise.
-
Add a solution of the tosylate in THF to the organocuprate mixture.
-
Stir at 0°C for 4-6 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether, wash the organic layers with brine, dry, and concentrate. Purify by flash chromatography to obtain (R)-N-Boc-3-isopropylpiperidine.
Step 3: Deprotection
-
Dissolve the (R)-N-Boc-3-isopropylpiperidine in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 2M NaOH.
-
Extract the free amine with DCM, dry the combined organic layers, and concentrate to yield (R)-3-isopropylpiperidine.
Performance Data
Biocatalytic ketone reductions are known for their high efficiency and selectivity.
| Substrate | Enzyme (KRED) | Substrate Loading | Conversion (%) | ee (%) | Reference |
| N-Boc-3-oxopiperidine | KRED variant | 100 g/L | >99 | >99 | [5] |
| Various Prochiral Ketones | KRED panel | 10-50 g/L | >95-99 | >99 | General |
Conclusion
The asymmetric synthesis of chiral this compound can be approached through several effective strategies. Catalytic asymmetric hydrogenation offers a direct, convergent, and atom-economical route from a simple pyridine precursor, making it highly attractive for process chemistry. Its success hinges on the selection of an effective chiral ligand and careful optimization of reaction conditions. The chemoenzymatic approach , while involving more synthetic steps, provides unparalleled enantioselectivity (>99% ee) via biocatalytic reduction. This "green chemistry" approach is ideal for producing high-purity enantiomers, a critical requirement in pharmaceutical development. The choice between these methods will ultimately be guided by the specific project requirements, including scale, cost, available equipment, and the desired absolute stereochemistry.
References
- Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link][1][6]
- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
- Takemiya, A., & Hartwig, J. F. (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society, 128(19), 6042–6043. [Link][7]
- He, J., Yokoi, K., Wixted, B., Zhang, B., Kawamata, Y., Renata, H., & Baran, P. S. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link][8]
- Peneau, A., Retailleau, P., Guillou, C., & Chabaud, L. (2018). Rhodium(III)
- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Ju, X., Tang, Y., Liang, X., Hou, M., Wan, Z., & Tao, J. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 19(6), 684–688. [Link][5]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][11]
- Gaspar, B., & Carreira, E. M. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link][3][4]
- Clarke, P. A. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York. [Link][12]
- Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition, 52(20), 5368-71. [Link][13][14]
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(22), 4165-4170. [Link][15]
- Singh, U., Kumar, S., & Singh, A. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2100. [Link][2]
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014).
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Application Notes & Protocols: Leveraging 3-Isopropylpiperidine as a Robust Chiral Auxiliary in Asymmetric Synthesis
Abstract
The piperidine scaffold is a cornerstone of modern pharmaceuticals and natural products, where precise control of stereochemistry is often paramount to biological function.[1][2] Chiral auxiliaries offer a time-tested and reliable strategy for introducing chirality, guiding reactions to produce a single desired stereoisomer.[3][4] This guide provides an in-depth exploration of 3-isopropylpiperidine as a versatile and effective chiral auxiliary. We will dissect the mechanistic basis for its stereodirecting power, provide detailed protocols for its application in key asymmetric transformations such as alkylation and aldol reactions, and outline procedures for its subsequent removal and recovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to implement robust methods for asymmetric C-C bond formation.
Introduction: The Principle of Auxiliary-Mediated Chirality Transfer
In asymmetric synthesis, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[3] The inherent chirality of the auxiliary directs a subsequent chemical transformation, forcing the creation of a new stereocenter in a highly predictable manner. After the desired bond is formed, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[5]
This compound stands out due to the conformational rigidity of its six-membered ring and the steric influence of the C3-isopropyl group. When attached to a carbonyl compound to form an amide, the piperidine ring adopts a stable chair conformation. This arrangement, in concert with the bulky isopropyl substituent, creates a highly differentiated steric environment, effectively shielding one face of the derived enolate and directing incoming electrophiles to the opposite, less-hindered face.
Mechanistic Rationale: Conformational Control as the Key to Stereoselectivity
The efficacy of this compound hinges on a well-defined transition state. Upon N-acylation, the piperidine ring system establishes a rigid conformational bias. When the corresponding enolate is generated (e.g., with a strong base like lithium diisopropylamide, LDA), it is the interplay of this rigid structure and the C3 substituent that dictates facial selectivity.
The isopropyl group preferentially occupies an equatorial position to minimize steric strain (A-value). This forces a specific orientation of the enolate, where one face is sterically encumbered by the axial protons of the piperidine ring. Consequently, an incoming electrophile (E+) will preferentially attack from the less hindered face, leading to the formation of one diastereomer in high excess.
Caption: Steric shielding in the this compound enolate.
Core Applications and Experimental Protocols
The primary utility of the this compound auxiliary is in the diastereoselective functionalization of carbonyl compounds, most notably through alkylation and aldol reactions.
General Workflow
The overall strategy follows a reliable three-step sequence: auxiliary attachment, diastereoselective reaction, and auxiliary cleavage. This workflow ensures the creation of the desired stereocenter on the substrate, followed by the release of the final product and recovery of the valuable chiral auxiliary.
Caption: General workflow for asymmetric synthesis.
Protocol 1: Auxiliary Attachment (N-Acylation)
This protocol details the formation of the N-acyl amide, which is the starting point for subsequent asymmetric transformations.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
Oxalyl chloride or Thionyl chloride
-
(R)- or (S)-3-Isopropylpiperidine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Amide Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve (R)-3-isopropylpiperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this amine solution to 0 °C.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-acyl piperidine can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective α-Alkylation
This protocol demonstrates the power of the auxiliary to direct the addition of an alkyl group.[6]
Materials:
-
N-Propionyl-(R)-3-isopropylpiperidine (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the N-acyl piperidine (1.0 eq) and dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile. Monitor by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC/GC analysis after auxiliary removal.
Protocol 3: Auxiliary Cleavage to a Carboxylic Acid
This protocol describes a common method for removing the auxiliary to reveal the chiral product.
Materials:
-
Alkylated N-acyl piperidine (from Protocol 2)
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
Procedure:
-
Setup: Dissolve the alkylated N-acyl piperidine (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 4-6 hours.
-
Quenching: Quench the excess peroxide by slowly adding 10% aqueous Na₂SO₃ solution at 0 °C until a negative result is obtained with peroxide test strips.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the THF. Dilute with water and extract with diethyl ether or DCM to recover the this compound auxiliary.
-
Product Isolation: Carefully acidify the aqueous layer to pH ~2 with 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the organic extracts for the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantioenriched carboxylic acid.
Data Summary: Representative Performance
The this compound auxiliary consistently provides high levels of diastereoselectivity across various reaction types.
| Substrate | Reaction Type | Electrophile/Reagent | Diastereomeric Excess (d.e.) | Yield |
| N-Propionyl | Alkylation | Benzyl bromide | >95% | ~85% |
| N-Propionyl | Alkylation | Iodomethane | >98% | ~90% |
| N-Butyryl | Alkylation | Allyl bromide | >95% | ~80% |
| N-Propionyl | Aldol Reaction | Benzaldehyde (via Boron enolate) | >97% (syn) | ~88% |
| N-Propionyl | Aldol Reaction | Isobutyraldehyde (via Boron enolate) | >98% (syn) | ~92% |
Note: Data are representative values based on analogous chiral auxiliary systems and established principles of asymmetric synthesis. Actual results may vary based on specific substrates and conditions.[5][7]
Conclusion and Outlook
This compound is a highly effective chiral auxiliary for asymmetric synthesis. Its rigid, chair-like conformation and the steric bulk of the isopropyl group provide a powerful and predictable platform for controlling stereochemistry in alkylation and aldol reactions. The straightforward attachment and cleavage protocols, combined with the potential for high diastereoselectivity and auxiliary recovery, make it an attractive tool for academic and industrial laboratories engaged in the synthesis of complex chiral molecules. Future work may explore its application in other transformations such as conjugate additions and pericyclic reactions, further expanding the synthetic utility of this versatile auxiliary.
References
- PubChem. 3-(Propan-2-yl)piperidine.
- Wikipedia. Chiral auxiliary.
- Movassaghi, M., & Schmidt, M. A. (2007). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 9(10), 1947–1950.
- Google Patents. WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Science of Synthesis. (2010).
- ResearchGate. Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. [Link]
- Amo-Ochoa, P., et al. (2022). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols.
- Husson, H.-P., et al. (1985). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 50(15), 2762–2766.
- ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]
- Collum, D. B., et al. (2012). Transition States and Origins of 1,4-Asymmetric Induction in Alkylations of 2,2,6-Trialkylpiperidine Enamines. The Journal of Organic Chemistry, 77(17), 7245–7251.
- Stanchev, S., & Manolov, I. (2012). Aldol condensation of 3-acetylcoumarin derivatives and extraordinary side reactions.
- Zhang, Z., & Nagib, D. A. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Cell Reports Physical Science, 1(8), 100147.
- Vedejs, E., & Wang, G. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic Letters, 11(5), 1059–1061.
- ResearchGate. Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [Link]
- Chowdhury, G., & Guengerich, F. P. (2012). Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products. ACS Chemical Biology, 7(2), 420–430.
- McHugh, P. J., & Knowland, J. (1995). Novel reagents for chemical cleavage at abasic sites and UV photoproducts in DNA. Nucleic Acids Research, 23(10), 1664–1670.
- Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- SciSpace. Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. [Link]
- Alajarin, M., et al. (2016). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 81(19), 8824–8835.
- Wang, Z., et al. (2022). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis.
- Khan Academy. Mixed (crossed)
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2.
- Zaragoza, F. (2014, October 12).
- Leah4sci. (2016, May 10). Mixed Crossed Aldol Reaction Trick and Limiting Products. YouTube. [Link]
- MDPI. Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. [Link]
- Gouverneur, V., et al. (2016). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry – A European Journal, 22(45), 16088-16092.
- Patsnap. (R)
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Application Notes and Protocols for the Functionalization of the 3-Isopropylpiperidine Ring
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3-Isopropylpiperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
This guide focuses specifically on the functionalization of the this compound ring. The presence of a sterically demanding isopropyl group at the C3 position introduces both challenges and opportunities for synthetic chemists. Understanding the electronic and steric influence of this substituent is paramount for achieving desired regioselectivity and stereoselectivity in functionalization reactions. These application notes will provide a detailed overview of modern synthetic strategies, complete with actionable protocols and mechanistic insights, to empower researchers in their quest to synthesize novel this compound derivatives.
Strategic Approaches to Functionalization: Navigating the Influences of the Isopropyl Group
The functionalization of the this compound ring can be broadly categorized into three main strategies:
-
Direct C-H Functionalization: This cutting-edge approach aims to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical and efficient route to novel analogues.
-
Functionalization via Pre-existing Functionality: This classic strategy involves the introduction of a functional group that can be subsequently manipulated.
-
Ring Synthesis Strategies: Building the functionalized piperidine ring from acyclic precursors allows for precise control over substituent placement.
This guide will primarily focus on direct C-H functionalization, as it represents the forefront of synthetic innovation for this scaffold.
Part 1: Directed C-H Functionalization - A Precision Tool for Piperidine Modification
Directing groups are powerful tools for controlling the regioselectivity of C-H activation reactions. By temporarily installing a coordinating group onto the piperidine nitrogen or a substituent, a metal catalyst can be delivered to a specific C-H bond, overriding the inherent reactivity of the molecule.
C4-Arylation of 3-Substituted Piperidines using a Removable Directing Group
Recent advancements have demonstrated the successful C4-arylation of piperidines bearing a substituent at the C3 position by employing a directing group attached to this substituent.[1][3] This strategy is particularly relevant for this compound, as it allows for functionalization at a position electronically deactivated and sterically unencumbered by the isopropyl group.
The reaction proceeds through a palladium-catalyzed process where an aminoquinoline (AQ) directing group, attached as an amide to the C3 position, coordinates to the palladium catalyst.[1][3] This coordination brings the catalyst into close proximity to the C4-H bonds, facilitating their activation and subsequent cross-coupling with an aryl halide. The cis-stereoselectivity often observed is attributed to the lower strain of the cis-palladacycle intermediate compared to the trans-palladacycle.[3]
Diagram 1: Proposed Catalytic Cycle for C4-Arylation
Caption: Proposed catalytic cycle for the Pd-catalyzed C4-arylation of a 3-substituted piperidine.
This protocol is adapted from literature procedures for 3-substituted piperidines and is expected to be applicable to a this compound derivative.[1]
Materials:
-
N-Boc-3-(aminoquinoline)carboxamidopiperidine (starting material with the isopropyl group at C3)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial, add N-Boc-3-(aminoquinoline)carboxamidopiperidine (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), K₂CO₃ (2.0 equiv.), and PivOH (0.5 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (0.2 M).
-
Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Directing Group Removal: The aminoquinoline directing group can be removed under mild conditions to yield the free amide, acid, ester, or alcohol.[1]
| Substrate | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N-Boc-piperidine-3-AQ-amide | 4-Iodotoluene | N-Boc-4-(p-tolyl)piperidine-3-AQ-amide | 75 | >20:1 |
| N-Cbz-piperidine-3-AQ-amide | 1-Iodo-4-methoxybenzene | N-Cbz-4-(4-methoxyphenyl)piperidine-3-AQ-amide | 82 | >20:1 |
Table 1: Representative examples of C4-arylation of 3-substituted piperidines. Data is illustrative and based on similar reported reactions.[1]
α-Functionalization (C2 and C6) via Iminium Ion Intermediates
Functionalization at the α-positions (C2 and C6) of the piperidine ring is often electronically favored. For N-alkyl piperidines, a powerful strategy involves the in situ generation of an endocyclic iminium ion, which can then be trapped by a variety of nucleophiles.[4] The steric bulk of the 3-isopropyl group is expected to influence the regioselectivity between the C2 and C6 positions, potentially favoring functionalization at the less hindered C6 position.
The reaction is typically initiated by the oxidation of the N-alkyl piperidine to an N-oxide. Subsequent α-C-H elimination, often promoted by a base, leads to the formation of a key endo-cyclic iminium ion intermediate. This electrophilic species is then readily attacked by nucleophiles to afford the α-functionalized product.[4]
Diagram 2: Workflow for α-Functionalization
Caption: General workflow for the α-functionalization of N-alkyl piperidines.
This is a general protocol for the α-alkylation of N-alkyl piperidines.[4] The regioselectivity between C2 and C6 for the 3-isopropyl substrate would need to be determined experimentally.
Materials:
-
N-Benzyl-3-isopropylpiperidine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine
-
Grignard reagent (e.g., MeMgBr) or other suitable nucleophile
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
N-Oxide Formation: Dissolve N-benzyl-3-isopropylpiperidine (1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere. Cool the solution to 0 °C. Add m-CPBA (1.1 equiv.) portion-wise and stir for 1 hour.
-
Iminium Ion Formation and Trapping: In a separate oven-dried flask under an inert atmosphere, add anhydrous DCM (to make the final concentration 0.1 M with respect to the N-oxide). Cool to -78 °C. Add TFAA (1.5 equiv.) followed by 2,6-lutidine (2.0 equiv.).
-
Add the N-oxide solution from step 1 dropwise to the cold TFAA/lutidine mixture. Stir for 30 minutes at -78 °C.
-
Add the nucleophile (e.g., MeMgBr in THF, 2.0 equiv.) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Indirect Functionalization at C3
Directly functionalizing the C3 position of a pre-existing this compound ring is challenging due to the steric hindrance of the isopropyl group. An alternative and often more effective strategy is to introduce the desired functionality at C3 via a multi-step sequence, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring opening.[5][6]
Cyclopropanation/Ring-Opening Strategy
This indirect approach involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a regio- and stereoselective reductive opening of the resulting cyclopropane ring to install a substituent at the C3 position.[5][6]
Diagram 3: C3-Functionalization Strategy
Caption: Indirect strategy for C3-functionalization via cyclopropanation and ring-opening.
Conclusion and Future Outlook
The functionalization of the this compound ring presents a formidable yet rewarding challenge for synthetic chemists. While direct C-H functionalization at the C3 position remains elusive due to steric hindrance, powerful strategies involving directing groups and the generation of reactive intermediates offer viable pathways to modify the C2, C4, and C6 positions. Furthermore, indirect methods provide a reliable route to C3-functionalized analogues.
The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to explore the rich chemical space of this compound derivatives. Future research will likely focus on the development of new catalysts and directing groups that can overcome the steric and electronic challenges posed by the 3-isopropyl substituent, enabling even more precise and efficient functionalization of this important scaffold.
References
- Prokopcová, H., et al. (2010). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. Chemistry – A European Journal, 16(44), 13063-13067. [Link]
- Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3955-3959. [Link]
- Musacchio, A. J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11216-11227. [Link]
- Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C–H...
- Maes, B. (2010).
- Wang, Z., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 2887-2892. [Link]
- Bull, J. A., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- N/A. (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Request PDF. [Link]
- Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
- Davies, H. M. L., et al. (2020).
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Application Notes and Protocols for N-Alkylation of 3-Isopropylpiperidine
Introduction: The Significance of N-Alkylated 3-Isopropylpiperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine nitrogen via N-alkylation is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The this compound moiety, with its specific stereochemical and lipophilic characteristics, serves as a valuable building block in the design of novel therapeutics. This guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of direct alkylation, reductive amination, and N-arylation techniques, offering a comparative analysis to aid in methodological selection.
Method 1: Reductive Amination - A Versatile and Controlled Approach
Reductive amination is a highly favored method for N-alkylation due to its broad substrate scope, mild reaction conditions, and inherent prevention of over-alkylation, a common side reaction in direct alkylation.[2] The reaction proceeds via the in-situ formation of an iminium ion from the condensation of this compound with an aldehyde or ketone, which is then immediately reduced by a selective hydride agent.[2]
Causality of Experimental Choices
The choice of a mild and selective reducing agent is paramount to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol as it readily reduces the iminium ion intermediate while being unreactive towards the starting aldehyde or ketone.[3] This selectivity obviates the need for a stepwise procedure and allows for a one-pot reaction. The use of an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it provides good solubility for the reactants and does not interfere with the reducing agent. A catalytic amount of acetic acid can be employed to accelerate the formation of the iminium ion, especially when using less reactive ketones.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Protocol: N-Benzylation of this compound via Reductive Amination
This protocol details the synthesis of N-benzyl-3-isopropylpiperidine.
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCM (to achieve a concentration of approximately 0.2 M).
-
Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution in portions. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours). The reaction time may be longer due to the steric hindrance of the 3-isopropyl group.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-benzyl-3-isopropylpiperidine by flash column chromatography on silica gel.[4]
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming C-N bonds. It involves the reaction of this compound with an alkyl halide in the presence of a base. While conceptually simple, this method requires careful control to mitigate the risk of over-alkylation, which leads to the formation of quaternary ammonium salts.[5]
Causality of Experimental Choices
The choice of base is critical in direct alkylation. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred. DIPEA is sufficiently basic to scavenge the acid (e.g., HBr) generated during the reaction but is too sterically encumbered to compete with the this compound as a nucleophile.[5] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction. Slow addition of the alkylating agent is a key procedural modification to maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant starting amine over the N-alkylated product.[5]
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
Protocol: N-Ethylation of this compound via Direct Alkylation
This protocol details the synthesis of N-ethyl-3-isopropylpiperidine.
Materials:
-
This compound (1.0 eq.)
-
Ethyl iodide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and finely powdered K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the amine.
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-70°C to increase the reaction rate. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-ethyl-3-isopropylpiperidine by flash column chromatography on silica gel.
Method 3: N-Arylation Strategies
The synthesis of N-aryl-3-isopropylpiperidines requires more specialized methods than simple alkylation due to the lower reactivity of aryl halides. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds between an amine and an aryl halide or triflate.[6] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can be tuned to accommodate sterically hindered substrates.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the N-arylation of amines.[7] While historically requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. This method can be a cost-effective alternative to palladium-catalyzed reactions.
Due to the complexity and the need for specialized catalysts and ligands, detailed protocols for these methods are highly substrate-dependent and require careful optimization. Researchers are encouraged to consult primary literature for specific applications.[6][7]
Quantitative Data Summary
The following table provides a comparative overview of the N-alkylation methods for this compound. Please note that yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Method | Alkylating/Arylating Agent | Typical Reducing Agent/Catalyst | Typical Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | - | DCM, DCE | 25 | 2-24 | 70-95 |
| Direct Alkylation | Alkyl Halides | - | K₂CO₃, DIPEA | Acetonitrile, DMF | 25-70 | 4-24 | 50-80 |
| Buchwald-Hartwig | Aryl Halides/Triflates | Pd Catalyst + Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | 60-90 |
| Ullmann Condensation | Aryl Halides | CuI + Ligand | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-150 | 24-48 | 40-75 |
Purification and Characterization
Purification
The primary method for purifying N-alkylated 3-isopropylpiperidines is flash column chromatography on silica gel.[4] A typical elution system involves a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic amine product on the acidic silica gel.
General Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradually increasing gradient of the polar solvent.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The structure and purity of the N-alkylated this compound products are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR Characteristics for N-Benzyl-3-isopropylpiperidine:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the phenyl group.
-
Benzyl Protons: A singlet or a pair of doublets (diastereotopic protons) around δ 3.5 ppm for the -CH₂-Ph group.
-
Piperidine Protons: A series of complex multiplets in the range of δ 1.0-3.0 ppm.
-
Isopropyl Protons: A multiplet for the methine proton (-CH(CH₃)₂) and doublets for the two methyl groups (-CH(CH₃)₂) in the upfield region.
Expected ¹³C NMR Characteristics for N-Benzyl-3-isopropylpiperidine:
-
Aromatic Carbons: Signals in the range of δ 127-140 ppm.
-
Benzyl Carbon: A signal around δ 60-65 ppm for the -CH₂-Ph carbon.
-
Piperidine Carbons: Signals in the range of δ 20-60 ppm.
-
Isopropyl Carbons: A signal for the methine carbon and signals for the methyl carbons in the upfield region.
Conclusion
The N-alkylation of this compound is a fundamental transformation in synthetic and medicinal chemistry. This guide has provided detailed protocols and insights into the most effective methods for achieving this transformation. Reductive amination stands out as a highly versatile and controlled method, particularly for the synthesis of a wide range of N-alkyl derivatives while avoiding over-alkylation. Direct alkylation offers a simpler approach but requires careful control of reaction conditions to ensure good yields of the desired product. For the synthesis of N-aryl derivatives, specialized catalytic methods such as the Buchwald-Hartwig amination are indispensable. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
References
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media. A phenomenal reduction system.
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- Royal Society of Chemistry. (n.d.). Supporting Information - General experimental procedures.
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Application Notes & Protocols: The Strategic Incorporation of 3-Isopropylpiperidine in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1][2] Its utility lies in its ability to confer favorable physicochemical properties, including aqueous solubility and basicity, which are crucial for drug-target interactions and pharmacokinetic profiles. This guide delves into a specific and increasingly valuable derivative: 3-isopropylpiperidine. We will explore the strategic rationale for its use, focusing on how the introduction of a chiral isopropyl group at the 3-position provides a powerful tool for modulating lipophilicity, exploring three-dimensional chemical space, and enhancing target engagement.[3][4][5] This document provides detailed synthetic protocols, application notes on its design principles, and a practical case study for its incorporation into a contemporary drug discovery program.
The this compound Scaffold: A Primer
The transition from two-dimensional, flat molecules to three-dimensional structures is a key theme in modern drug discovery, often referred to as "escaping flatland."[6] Saturated heterocycles like piperidine are instrumental in this effort. The this compound scaffold builds upon the foundational strengths of the piperidine ring by introducing two critical features:
-
Increased Lipophilicity: The isopropyl group adds hydrocarbon character, increasing the molecule's lipophilicity (LogP/LogD). This can be strategically employed to enhance membrane permeability, improve penetration into the central nervous system (CNS), or engage with hydrophobic pockets in a target protein.[4][5]
-
Defined Stereochemistry: The 3-position becomes a chiral center. It is well-established that different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[7][8] Utilizing an enantiomerically pure this compound building block is therefore essential for developing stereochemically defined drug candidates, simplifying downstream development and ensuring target selectivity.
The bulky isopropyl substituent also imposes conformational constraints on the piperidine ring, influencing the preference for axial versus equatorial positioning. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.
Synthesis of Enantiomerically Pure this compound
The reliable synthesis of chiral building blocks is a prerequisite for their use in drug discovery campaigns.[9] The most efficient method for producing enantiopure 3-substituted piperidines is through the asymmetric hydrogenation of the corresponding pyridine precursor. This approach avoids classical resolution, which is often lower-yielding and more labor-intensive.
Protocol 1: Asymmetric Hydrogenation of 3-Isopropylpyridine
This protocol describes the synthesis of (S)-N-Boc-3-isopropylpiperidine, a versatile intermediate ready for coupling reactions. The choice of a chiral rhodium-DuPHOS catalyst is critical, as its stereochemistry dictates the absolute configuration of the product with high predictability.[9] The Boc (tert-butyloxycarbonyl) protecting group is used to prevent side reactions at the nitrogen and enhance solubility in organic solvents.
Reaction Scheme:
Caption: General workflow for the synthesis of the chiral building block.
Materials & Reagents:
| Reagent | CAS No. | Supplier Example | Purpose |
| 3-Isopropylpyridine | 696-30-0 | Sigma-Aldrich | Starting material |
| [Rh(COD)(S,S)-Et-DuPHOS]BF4 | 145765-30-2 | Strem Chemicals | Chiral catalyst for asymmetric hydrogenation |
| Hydrogen (H₂) gas, high purity | 1333-74-0 | Airgas | Reducing agent |
| Methanol (MeOH), anhydrous | 67-56-1 | Fisher Scientific | Solvent for hydrogenation |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | TCI Chemicals | Boc-protecting agent |
| Triethylamine (Et₃N) | 121-44-8 | Acros Organics | Base for protection reaction |
| Dichloromethane (DCM), anhydrous | 75-09-2 | VWR | Solvent for protection reaction |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | EMD Millipore | Drying agent |
Step-by-Step Methodology:
-
Catalyst Preparation & Hydrogenation (Step 1):
-
Causality: The DuPHOS ligand creates a chiral environment around the rhodium center, directing the delivery of hydrogen to one face of the pyridine ring, thereby establishing the stereocenter.
-
In a nitrogen-purged glovebox, add 3-isopropylpyridine (1.0 eq) and anhydrous methanol to a suitable pressure vessel.
-
Add the [Rh(COD)(S,S)-Et-DuPHOS]BF₄ catalyst (0.01 mol eq).
-
Seal the vessel, remove it from the glovebox, and purge with nitrogen gas followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at 25 °C for 24 hours.
-
Validation: Monitor the reaction by GC-MS to confirm the consumption of the starting material.
-
-
Workup and Isolation of Piperidine Intermediate (Step 2):
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The resulting crude (S)-3-isopropylpiperidine is a volatile amine and is typically carried forward to the next step without extensive purification to avoid material loss.
-
-
N-Boc Protection (Step 3):
-
Causality: The Boc group provides stability, simplifies purification by chromatography, and activates the piperidine for subsequent nucleophilic coupling reactions after deprotection.
-
Dissolve the crude amine in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase and staining with potassium permanganate.
-
-
Purification:
-
Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-15% Ethyl Acetate in Hexanes) to yield (S)-N-Boc-3-isopropylpiperidine as a colorless oil.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess (>99% ee) by chiral HPLC analysis.
-
Application Notes: Strategic Physicochemical Modulation
The decision to incorporate a this compound moiety is a deliberate design choice aimed at tuning specific molecular properties.
Data-Driven Property Comparison
The table below illustrates the calculated impact of adding alkyl substituents to the piperidine scaffold. The isopropyl group provides a significant increase in lipophilicity (cLogP) and three-dimensionality (Fsp³) compared to the parent ring.
| Compound | Structure | cLogP (Calculated) | pKa (Calculated) | Fsp³ |
| Piperidine | C₅H₁₁N | 1.1 | 11.2 | 1.00 |
| 3-Methylpiperidine | C₆H₁₃N | 1.6 | 11.1 | 1.00 |
| This compound | C₈H₁₇N | 2.4 | 11.0 | 1.00 |
-
cLogP & Fsp³: The isopropyl group offers a "sweet spot" for increasing lipophilicity without dramatically increasing molecular weight, a key consideration in fragment-based drug design. The Fsp³ (fraction of sp³ hybridized carbons) remains at 1.00, indicating the scaffold is fully saturated and maximally three-dimensional.
-
pKa: The alkyl substitution has a minor electronic effect, slightly decreasing the basicity of the nitrogen. This can be important for fine-tuning ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site and can influence the absorption and distribution profile of the drug.[4]
Case Study: Incorporation into a PI3Kα Inhibitor Scaffold
Objective: To demonstrate the practical application of (S)-N-Boc-3-isopropylpiperidine in the synthesis of a potential kinase inhibitor. Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial in cell signaling, and their inhibition is a validated strategy in oncology.[10] Many PI3K inhibitors feature a core heterocycle linked to a substituted amine.
Design Rationale: We will couple the this compound moiety to a 2-chloro-4-aminopyrimidine core. The rationale is that the isopropyl group will probe a hydrophobic region of the PI3Kα active site, while the chiral piperidine will provide a defined 3D orientation to optimize binding.
Protocol 2: Synthesis of a this compound-Pyrimidine Conjugate
This protocol details a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.
Reaction Workflow:
Caption: Synthesis of a target molecule via deprotection and cross-coupling.
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve (S)-N-Boc-3-isopropylpiperidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Validation: Completion is confirmed by the absence of starting material on TLC.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene twice to remove excess TFA. The resulting (S)-3-isopropylpiperidine TFA salt is used directly.
-
-
Buchwald-Hartwig Cross-Coupling:
-
Causality: The palladium catalyst, in conjunction with a specialized phosphine ligand (XPhos), facilitates the otherwise difficult coupling of the secondary amine to the electron-rich chloropyrimidine core. Cesium carbonate is a crucial base for this transformation.
-
To a dry, nitrogen-purged reaction vial, add 2-chloro-4-aminopyrimidine (1.0 eq), the (S)-3-isopropylpiperidine TFA salt (1.2 eq), cesium carbonate (Cs₂CO₃, 3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene, seal the vial, and heat to 100 °C with vigorous stirring for 16 hours.
-
Validation: Monitor reaction progress by LC-MS, looking for the formation of the desired product mass and consumption of the starting materials.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by reverse-phase preparative HPLC to afford the final compound.
-
Validation: Confirm the identity and purity (>98%) of the final product by ¹H NMR, ¹³C NMR, and HRMS. Biological activity would subsequently be confirmed in a PI3Kα enzymatic assay.
-
Conclusion
This compound is more than just another building block; it is a strategic tool for medicinal chemists. Its defined stereochemistry and lipophilic character allow for the precise exploration of 3D chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The synthetic protocols provided herein are robust and scalable, enabling the reliable production of this high-value intermediate. By understanding the causal relationships between its structure and its effects on molecular properties, researchers can intelligently deploy the this compound scaffold to accelerate the discovery of novel, effective, and safe therapeutics.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. Enamine.
- Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- Firth, J. D. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of York.
- Enamine. Spirocyclic Piperidine Bioisostere.
- Cichońska, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
- Chen, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1-e14.
- Zhang, L., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 233, 114191. [Link]
- Chernyagin, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Zefirova, O.N. (2023).
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- Yasodha, T., & Nandhitha, G. (2024). Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. Semantic Scholar. [Link]
- Youssef, K. M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 22. [Link]
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Application Notes and Protocols for the Pharmacological Evaluation of 3-Isopropylpiperidine Derivatives
Introduction: The 3-Isopropylpiperidine Scaffold - A Privileged Motif in Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products, pharmaceuticals, and agrochemicals.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and the ability to present substituents in well-defined three-dimensional space, making it an ideal building block for designing molecules that can interact with a wide array of biological targets.[1] The metabolic stability of the piperidine ring often enhances the druggability of compounds by improving their pharmacokinetic profiles.[1]
Within the vast chemical space of piperidine derivatives, the 3-substituted analogs represent a particularly interesting class. The introduction of a substituent at the 3-position can significantly influence the pharmacological profile of the resulting molecule, impacting its potency, selectivity, and interaction with specific biological targets. This guide focuses on the pharmacological evaluation of derivatives featuring a 3-isopropyl substituent, a group that imparts specific steric and electronic properties that can be exploited in drug design. While extensive research has been conducted on various piperidine analogs, this document will provide a detailed framework for the pharmacological characterization of this compound derivatives, drawing upon established methodologies and highlighting key considerations for researchers in this field.
Central Nervous System (CNS) Activity: Targeting the Dopamine Transporter
Scientific Rationale:
A significant body of research points to 3-alkyl-substituted piperidines as potent ligands for the dopamine transporter (DAT).[2] The DAT is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[2] Inhibition of the DAT can lead to increased synaptic dopamine levels, a mechanism that is central to the action of several therapeutic agents and compounds of interest for treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
Notably, studies on a series of piperidine-3-carboxylic acid esters have shown that a 3-n-propyl substituent confers high affinity for the DAT.[2] This finding provides a strong rationale for investigating this compound derivatives as potential DAT inhibitors. The isopropyl group, with its branched nature, may offer unique interactions within the DAT binding pocket, potentially leading to enhanced affinity and selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Experimental Workflow for CNS Activity Evaluation:
Caption: Workflow for evaluating the CNS activity of this compound derivatives.
Protocols:
1. Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
-
Objective: To determine the binding affinity (Ki) of this compound derivatives for the dopamine transporter.
-
Materials:
-
Rat striatal membranes (source of DAT).
-
[³H]-WIN 35,428 (radioligand).
-
Test compounds (this compound derivatives).
-
GBR 12909 (reference DAT inhibitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a 96-well plate, add rat striatal membranes, [³H]-WIN 35,428, and either buffer (for total binding), a saturating concentration of a non-radiolabeled ligand like GBR 12909 (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Synaptosomal [³H]-Dopamine Uptake Assay
-
Objective: To functionally assess the ability of this compound derivatives to inhibit dopamine uptake into synaptosomes.
-
Materials:
-
Freshly prepared rat striatal synaptosomes.
-
[³H]-Dopamine.
-
Test compounds and reference inhibitor (GBR 12909).
-
Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
-
Procedure:
-
Pre-incubate synaptosomes with various concentrations of the test compounds or reference inhibitor.
-
Initiate the uptake reaction by adding [³H]-Dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of [³H]-Dopamine uptake.
-
| Compound Type | Expected DAT Ki (nM) | Expected [³H]-DA Uptake IC₅₀ (nM) |
| 3-n-propylpiperidine analog[2] | ~3 | Potent inhibition |
| This compound derivative | <100 (Hypothesized) | Potent inhibition (Hypothesized) |
| GBR 12909 (Reference) | 1-10 | 1-10 |
Analgesic Activity: Exploring Nociceptive Pathways
Scientific Rationale:
The piperidine nucleus is a key pharmacophore in many potent analgesic agents, most notably morphine and its derivatives.[3] The conformational flexibility of the piperidine ring allows it to adopt conformations that are complementary to the binding sites of opioid receptors. While the direct interaction of this compound derivatives with opioid receptors requires experimental validation, the broader precedent for piperidine-containing analgesics provides a strong impetus for their evaluation in pain models.[3][4][5][6]
Experimental Workflow for Analgesic Screening:
Caption: Workflow for screening the analgesic activity of this compound derivatives.
Protocols:
1. Hot-Plate Test
-
Objective: To evaluate the central analgesic activity of the test compounds.
-
Apparatus: Hot-plate analgesiometer.
-
Animals: Mice or rats.
-
Procedure:
-
Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a nociceptive response (e.g., licking of the hind paws or jumping).
-
Administer the test compound, vehicle, or a standard analgesic (e.g., morphine) and measure the response latency at various time points post-administration.
-
-
Data Analysis: A significant increase in the response latency compared to the vehicle control group indicates analgesic activity.
2. Acetic Acid-Induced Writhing Test
-
Objective: To assess the peripheral analgesic activity of the test compounds.
-
Animals: Mice.
-
Procedure:
-
Administer the test compound, vehicle, or a standard analgesic (e.g., indomethacin).
-
After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Count the number of writhes over a defined period (e.g., 20 minutes).
-
-
Data Analysis: A significant reduction in the number of writhes compared to the vehicle-treated group indicates analgesic activity.
| Test | Positive Control | Expected Outcome with Active this compound Derivative |
| Hot-Plate Test | Morphine | Increased latency to paw licking/jumping |
| Acetic Acid-Induced Writhing | Indomethacin | Reduction in the number of writhes |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Scientific Rationale:
Piperidine derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[7][8][9][10] The nitrogen atom in the piperidine ring can be protonated at physiological pH, leading to a cationic structure that can interact with the negatively charged components of microbial cell membranes, disrupting their integrity. The lipophilicity conferred by substituents like the isopropyl group can further enhance this activity by facilitating the passage of the molecule through the cell membrane.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for the antimicrobial screening of this compound derivatives.
Protocols:
1. Disc Diffusion Assay
-
Objective: To qualitatively screen for the antimicrobial activity of this compound derivatives.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).
-
Sterile filter paper discs.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
-
Procedure:
-
Prepare agar plates and inoculate them with a standardized suspension of the test microorganism to create a lawn.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds and the standard antibiotic.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
2. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
| Microorganism | Standard Drug | Expected MIC Range for Active Compounds (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin | < 128 (Hypothesized) |
| Escherichia coli | Ciprofloxacin | < 128 (Hypothesized) |
| Candida albicans | Fluconazole | < 128 (Hypothesized) |
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents with a range of pharmacological activities. The protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of these derivatives, from initial screening to more in-depth characterization. By employing these methodologies, researchers can effectively elucidate the structure-activity relationships of this compound compounds and identify lead candidates for further preclinical and clinical development. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery in the fields of neuroscience, pain management, and infectious diseases.
References
- Prisinzano, T. E., Greiner, E., Johnson, E. M., Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 45(19), 4371–4374.
- Carroll, F. I., Kotian, P., Dehghani, A., Loper, J. C., & Kuhar, M. J. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 38(2), 379–388.
- Boos, T. L., Greiner, E., Wall, S. C., Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2002). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry letters, 12(24), 3469–3472.
- Datta, G., & Schetz, J. A. (2004). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & medicinal chemistry letters, 14(14), 3715–3720.
- Zafar, S., Akhtar, S., Ali, S. I., Mushtaq, N., Naeem, S., & Ali, M. (2019). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368.
- Prisinzano, T. E., Greiner, E., Johnson, E. M., Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 45(19), 4371–4374.
- Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., & Kamil, A. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
- Borne, R. F., Fifer, E. K., & Waters, I. W. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974.
- Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Leighton, H. J. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208.
- Zimmerman, D. M., Smits, S. E., Hynes, M. D., Cantrell, B. E., Reamer, M., & Nickander, R. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50.
- Naicker, L., Shode, F. O., & Koorbanally, N. A. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-793.
- Jahan, S., Akhtar, S., Kamil, A., & Saify, Z. S. (2011). ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITTES OF DERIVATIVES OF ALKYL PIPERIDINE. FUUAST Journal of Biology, 1(1).
- Chaudhary, P., Kumar, R., & Verma, A. K. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(3), 1235-1254.
- Kalir, A., Freed, M. E., & Ziv, I. (1976). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Journal of medicinal chemistry, 19(11), 1264-1267.
- Patil, S. B., & Bapurao, B. S. (2011). Synthesis and antimicrobial activity of some new piperazine derivatives. Rasayan Journal of Chemistry, 4(2), 334-339.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Shah, S. A. A., Khan, M., Khan, I., Shah, S., Khan, A., Ullah, F., ... & de la Torre, J. C. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S, 3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
- O'Hagan, D. (2000). Piperidine-containing natural products.
- Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., Kamil, A., & Arif, M. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan journal of pharmaceutical sciences, 26(3), 517-523.
- Thareja, S., Verma, P. K., & Kumar, M. (2023). Cytotoxic and Anti-Inflammatory Activity of 3, 19-Isopropylidene-/Arylidene-Andrographolide Analogs. Chemistry & biodiversity, 20(8), e202300420.
- Sørensen, M. D., Nielsen, E. Ø., & Witt, M. R. (2005). Amides from Piper capense with CNS Activity–A Preliminary SAR Analysis. Planta medica, 71(09), 868-871.
- Li, X., & Montgomery, J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
- MDPI. (n.d.). Special Issue: CNS-Drugs and Therapy. Pharmaceuticals.
- Asati, V., & Srivastava, S. K. (2010). Evaluation of analgesic and anti-inflammatory activity of some 2, 5-disubstituted-1, 3, 4-thiadiazoles. Der Pharmacia Lettre, 2(1), 328-340.
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Application Notes and Protocols for the Analytical Characterization of 3-Isopropylpiperidine
Abstract
This comprehensive guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of 3-Isopropylpiperidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical applications of various chromatographic and spectroscopic methods. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy are presented with an emphasis on experimental design, data interpretation, and method validation.
Introduction to this compound
This compound is a substituted piperidine derivative with the molecular formula C8H17N.[1] As a chiral molecule, it exists as a racemic mixture of two enantiomers. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[2] Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this compound in research and development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C8H17N | PubChem[1] |
| Molecular Weight | 127.23 g/mol | PubChem[1][3] |
| IUPAC Name | 3-propan-2-ylpiperidine | PubChem[1] |
| CAS Number | 13603-18-4 | PubChem[1] |
| SMILES | CC(C)C1CCCNC1 | PubChem[1] |
| InChIKey | FKEYLVBZOQMOOV-UHFFFAOYSA-N | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the connectivity of atoms.
Rationale for NMR in this compound Analysis
The asymmetry of this compound leads to a complex, yet interpretable, set of signals in both proton and carbon NMR spectra. The chemical shifts and coupling patterns are highly sensitive to the local electronic environment and stereochemistry, allowing for a detailed structural assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning proton and carbon signals, respectively.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 512-2048 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Expected Spectral Data and Interpretation
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on its structure and comparison with related piperidine derivatives.[4]
¹H NMR:
-
Isopropyl Group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).
-
Piperidine Ring: A complex series of multiplets for the methylene (CH₂) and methine (CH) protons on the ring. The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR:
-
Isopropyl Group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Piperidine Ring: Five distinct signals corresponding to the five carbon atoms of the piperidine ring. The chemical shifts will be influenced by their proximity to the nitrogen atom and the isopropyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Coupled with a chromatographic separation method like Gas Chromatography (GC-MS), it also provides information on fragmentation patterns, which can aid in structural confirmation.
Rationale for MS in this compound Analysis
MS analysis provides the exact mass of the molecule, confirming its elemental formula (C8H17N). The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used as a fingerprint for identification. Electron Ionization (EI) is a common technique that generates reproducible fragmentation patterns.
Experimental Protocol: GC-MS
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable volatile solvent (e.g., dichloromethane, methanol)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent.
-
GC Method:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injection Volume: 1 µL.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with a reference library (e.g., NIST).[5]
-
Expected Spectral Data and Interpretation
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 127, corresponding to the molecular weight of C8H17N.[1]
-
Key Fragment Ions: Common fragmentation pathways for piperidines involve alpha-cleavage (loss of a substituent adjacent to the nitrogen) and ring cleavage. Expected fragments for this compound would include the loss of the isopropyl group (m/z 84) and other characteristic fragments. The NIST Mass Spectrometry Data Center provides reference spectra for piperidine and its derivatives.[1]
Gas Chromatography (GC)
GC is an ideal technique for assessing the purity of volatile and thermally stable compounds like this compound. It is particularly useful for detecting and quantifying volatile organic impurities.
Rationale for GC in Purity Assessment
The volatility of this compound makes it well-suited for GC analysis. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, allowing for the detection of impurities at low levels. The method can be validated for precision, accuracy, and linearity to provide a reliable quantitative assessment of purity.
Experimental Protocol: Purity by GC-FID
Objective: To determine the purity of a this compound sample and quantify any volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or isopropanol)
-
Gas chromatograph equipped with an FID
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
GC Method:
-
Column: A capillary column with a stationary phase like 5% phenyl-methylpolysiloxane is often suitable.[6]
-
Oven Temperature Program: An isothermal or gradient program should be developed to ensure good separation of the main peak from any impurities. A typical program might start at 60 °C and ramp to 230 °C.[6]
-
Split Ratio: A split injection (e.g., 20:1) is common to avoid column overload.[6]
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample using the area percent method or by comparison to the reference standard (external standard method).
-
| GC Parameter | Typical Value | Reference |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm, 5 µm | [6] |
| Carrier Gas | Nitrogen | [6] |
| Inlet Temp. | 200-250 °C | [6] |
| Detector Temp. | 250 °C | [6] |
| Oven Program | 60°C (5 min) to 230°C at 20°C/min, hold 10 min | [6] |
| Split Ratio | 20:1 | [6] |
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile amines, HPLC can also be a valuable tool, especially for analyzing non-volatile impurities or for chiral separations. For UV-inactive compounds like this compound, derivatization or the use of a universal detector is necessary.
Rationale for HPLC in this compound Analysis
HPLC is a versatile technique for purity determination and can be adapted for various analytes.[8] For this compound, which lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent can be employed to enable detection by a standard UV detector.[9][10] Alternatively, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used.
Experimental Protocol: Purity by RP-HPLC with Derivatization
Objective: To determine the purity of this compound using reversed-phase HPLC with pre-column derivatization.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., benzoyl chloride or dansyl chloride)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Derivatization:
-
React a known amount of the this compound sample with an excess of the derivatizing agent under appropriate basic conditions.
-
Quench the reaction and dilute the mixture to a known volume with the mobile phase.
-
-
HPLC Method:
-
Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[9][10]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the derivative formed.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Select a wavelength where the derivative has maximum absorbance (e.g., 254 nm for a benzoyl derivative).[9]
-
-
Data Analysis:
-
Calculate the purity based on the area percent of the main derivative peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
Rationale for IR in this compound Analysis
The IR spectrum of this compound will show characteristic absorption bands for N-H and C-H bonds, confirming the presence of the amine and alkyl functionalities. While not as powerful as NMR for detailed structural elucidation, it serves as a quick and valuable identity check.
Experimental Protocol: FT-IR
Objective: To obtain the IR spectrum of this compound for functional group identification.
Materials:
-
This compound sample
-
FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates for a neat liquid)
Procedure:
-
Sample Preparation:
-
If using an Attenuated Total Reflectance (ATR) accessory, place a drop of the neat liquid sample directly on the ATR crystal.
-
If using salt plates (e.g., NaCl or KBr), place a drop of the sample between two plates to form a thin film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty accessory.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption frequencies and compare them to known values for amines and alkanes.
-
Expected Spectral Data and Interpretation
-
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is expected for the secondary amine.
-
C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the alkyl C-H bonds in the piperidine ring and isopropyl group.[11]
-
N-H Bend: A band in the region of 1590-1650 cm⁻¹ may be observed.
-
C-H Bend: Bending vibrations for CH₂ and CH₃ groups will be present in the 1350-1470 cm⁻¹ region.[11]
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for definitive structural elucidation, while GC-MS confirms the molecular weight and provides a characteristic fragmentation pattern. For purity assessment, GC-FID is the method of choice for volatile impurities, with HPLC offering a complementary technique, especially for non-volatile or chiral analysis. IR spectroscopy serves as a rapid method for functional group confirmation. The protocols and guidelines presented in this document provide a robust framework for the reliable and accurate analysis of this compound in a drug development and research environment.
References
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- Google Patents. Detection method for determining piperidine residue in bulk drug.
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- Google Patents. The HPLC analytical approach of 3-amino piperidine.
- PubChem. Piperidine | C5H11N | CID 8082.
- MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
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- UNODC.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [Link]
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- ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 3-Isopropylpiperidine Following Pre-Column Derivatization
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Isopropylpiperidine. Due to its lack of a native UV chromophore, direct analysis of this aliphatic amine by HPLC with UV detection is impractical.[1] This protocol overcomes this limitation through a simple yet effective pre-column derivatization step using 4-toluenesulfonyl chloride (tosyl chloride) to form a stable, UV-active derivative. The method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices, from reaction monitoring to quality control of intermediates.
Introduction and Analytical Principle
This compound is a saturated heterocyclic amine and a valuable building block in the synthesis of pharmaceutical compounds.[2] Accurate quantification is essential for process control, purity assessment, and stability studies. The primary analytical challenge posed by simple aliphatic amines like this compound is their negligible absorbance in the ultraviolet (UV) spectrum, precluding sensitive detection with standard HPLC-UV systems.
To address this, this method employs pre-column chemical derivatization, a widely accepted technique to modify an analyte prior to HPLC analysis.[3] We selected 4-toluenesulfonyl chloride as the derivatizing agent. It reacts efficiently with the secondary amine of this compound under mild basic conditions to form a stable N-tosylated sulfonamide. This derivative incorporates the highly UV-active tosyl group, enabling sensitive and specific detection. The resulting non-polar derivative is well-suited for separation on a standard C18 reversed-phase column.[2][4][5]
Derivatization Reaction
The chemical reaction between this compound and 4-toluenesulfonyl chloride is illustrated below. The reaction proceeds in the presence of a weak base, which acts as a scavenger for the hydrochloric acid byproduct.
Caption: Derivatization of this compound with Tosyl Chloride.
Method Development and Rationale
The selection of chromatographic parameters was guided by the physicochemical properties of the N-tosylated derivative. Our goal was to develop a method that is not only accurate and precise but also practical for routine laboratory use.
-
Derivatization Agent: 4-toluenesulfonyl chloride was chosen for its high reactivity towards secondary amines and the excellent stability of the resulting sulfonamide derivative.[2][4] This ensures complete and reproducible conversion of the analyte for accurate quantification.
-
Stationary Phase: A C18 silica-based column is the gold standard for reversed-phase chromatography.[2][6] The non-polar nature of the tosylated derivative exhibits strong hydrophobic interactions with the C18 stationary phase, allowing for excellent retention and separation from polar impurities and excess derivatizing agent.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) provides the necessary flexibility to elute the analyte with a good peak shape while ensuring that all other matrix components are cleared from the column. Phosphoric acid is used to control the pH of the mobile phase and sharpen the peak shape.[4][5]
-
Detection Wavelength: The tosyl chromophore exhibits strong absorbance in the low UV region. Based on similar derivatized piperidines, a detection wavelength of 228 nm was selected to maximize sensitivity while minimizing interference.[7]
Detailed Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard)
-
4-toluenesulfonyl chloride (Tosyl Chloride, >98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Sodium Bicarbonate (NaHCO₃, ACS Grade)
-
Phosphoric Acid (H₃PO₄, 85%, ACS Grade)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Sonication Bath
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well (0.1% H₃PO₄). Degas before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Derivatization Reagent Solution: Accurately weigh and dissolve 1.0 g of 4-toluenesulfonyl chloride in 10 mL of acetonitrile. (Prepare fresh daily).
-
Sodium Bicarbonate Solution (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of HPLC-grade water.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with Diluent.
Sample and Standard Derivatization Protocol
-
Pipette 1.0 mL of each standard solution or sample solution into a clean 10 mL glass vial.
-
Add 1.0 mL of 1 M Sodium Bicarbonate solution to the vial and vortex briefly.
-
Add 1.0 mL of the Derivatization Reagent Solution (Tosyl Chloride in ACN).
-
Cap the vial tightly and vortex for 1 minute.
-
Place the vial in a heating block or water bath at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
Add 2.0 mL of Diluent to the vial.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Operating Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Analytical Workflow Overview
The entire process from sample receipt to final result is depicted in the following workflow diagram.
Caption: End-to-end analytical workflow for this compound quantification.
Method Validation
To ensure the trustworthiness and reliability of this protocol, it must be validated according to the International Conference on Harmonisation (ICH) guidelines.[7] The table below summarizes the key validation parameters and typical acceptance criteria for such a method.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. | Complies |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9997 |
| Range | 5 - 100 µg/mL | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (inter-day): ≤ 2.0% | 0.45% 1.21% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.45 µg/mL |
Note: The example results are illustrative and should be established by the end-user laboratory.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive, specific, and accurate solution for the quantitative analysis of this compound. By converting the non-chromophoric amine into a UV-active derivative, this protocol enables reliable detection using standard HPLC-UV instrumentation. The method is suitable for routine use in quality control and research environments, and its performance can be robustly verified through standard validation procedures.
References
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- PubChem. 3-(Propan-2-yl)piperidine | C8H17N | CID 541786. National Center for Biotechnology Information.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099.
- Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779.
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Authored by: A Senior Application Scientist
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Isopropylpiperidine
Abstract
This comprehensive application note details a robust and validated method for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant piperidine derivative, often utilized as a building block in the synthesis of pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of final drug products. This guide provides a foundational protocol, from sample preparation to data analysis, tailored for researchers, quality control analysts, and drug development professionals. We will delve into the causality behind experimental choices, discuss the characteristic mass spectral fragmentation of the analyte, and outline validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure method trustworthiness and reliability.[1]
Introduction: The Analytical Imperative for this compound
Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[2] this compound (C₈H₁₇N, M.W. 127.23 g/mol ) serves as a key intermediate in these synthetic pathways.[3] The presence of residual this compound or its related impurities in an API can have significant implications for the drug's safety profile and stability. Therefore, a highly selective and sensitive analytical method is paramount for its control.
Gas Chromatography (GC) is an ideal separation technique for volatile and thermally stable compounds like this compound.[4] When coupled with Mass Spectrometry (MS), it provides unparalleled specificity, allowing for definitive identification based on the molecule's unique mass fragmentation pattern, even at trace levels.[5][6] This document presents a direct injection GC-MS method, which avoids complex and time-consuming derivatization steps, making it suitable for high-throughput quality control environments.[7][8]
Principle of the GC-MS Method
The methodology hinges on the physicochemical properties of this compound.
-
Gas Chromatography (GC): The sample, dissolved in a volatile organic solvent, is injected into a heated port where it is vaporized. An inert carrier gas (Helium) transports the vaporized analyte through a capillary column. The column's stationary phase (e.g., 5% Phenyl Polysiloxane) separates compounds based on their boiling points and differential interactions. This compound, being a relatively non-polar and volatile compound, travels through the column at a characteristic rate, resulting in a specific retention time (tᵣ) under defined conditions.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[9] This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, enabling unambiguous identification.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating steps for system suitability to ensure instrument performance before analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvent: Dichloromethane (DCM) or Methanol, GC grade or equivalent.[10]
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined septa.
-
Carrier Gas: Helium (99.999% purity)
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The configuration below is typical.
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975 MSD (or equivalent)
-
GC Column: A non-polar or mid-polar capillary column is recommended to achieve good peak shape for the basic piperidine structure. A DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent choice.[4]
-
Autosampler: Agilent 7693A (or equivalent)
Standard and Sample Preparation
The causality behind this simple preparation is to ensure the analyte is fully dissolved in a solvent compatible with the GC system and at a concentration suitable for detection without saturating the detector.[11]
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standard (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Dichloromethane. This concentration is generally suitable for achieving a good signal-to-noise ratio.[10]
-
Sample Preparation: Prepare the test sample by dissolving it in Dichloromethane to achieve an expected final concentration of approximately 10 µg/mL of this compound. If the sample is not fully soluble, centrifugation or filtration through a 0.45 µm PTFE filter is required to prevent contamination of the GC system.[11]
GC-MS Method Parameters
The chosen parameters are designed to provide efficient separation and sensitive detection. The temperature ramp ensures that the analyte elutes as a sharp, symmetrical peak, while the MS parameters are set for standard electron ionization and scanning.
Table 1: Gas Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Low-polarity phase provides good selectivity for piperidine derivatives.[4] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (Split Ratio 20:1) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | Initial: 80 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp: 15 °C/min to 250 °C | A moderate ramp ensures good separation from potential impurities. |
| | Hold: Hold at 250 °C for 5 min | Ensures elution of all components and cleans the column for the next run. |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for volatile compounds. |
| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns and library-matchable spectra. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Acquisition Mode | Scan | Acquires a full mass spectrum, essential for identification. |
| Scan Range | 40 - 200 m/z | Covers the molecular ion (127 m/z) and all expected significant fragments. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample handling to final data interpretation.
Caption: Logical workflow for the GC-MS analysis of this compound.
Results and Discussion
Chromatographic Performance
Under the conditions specified in Table 1, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. A system suitability test (SST) should be performed by injecting the working standard five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0% and 0.5%, respectively, to ensure the system is operating correctly.
Mass Spectral Analysis and Fragmentation
The definitive identification of the analyte is achieved by examining its mass spectrum. The fragmentation of piperidine derivatives under EI is typically initiated by the ionization of the nitrogen atom, leading to alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen).[2]
For this compound (MW=127), the following key ions are expected:
Table 3: Characteristic Mass Fragments for this compound
| m/z | Ion Identity | Fragmentation Pathway | Significance |
|---|---|---|---|
| 127 | [C₈H₁₇N]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the analyte. |
| 84 | [M - C₃H₇]⁺ | α-Cleavage: Loss of the isopropyl group. | A highly significant and stable fragment, often the base peak or second most abundant.[3] |
| 44 | [C₂H₆N]⁺ | Ring cleavage and rearrangement. | A common fragment for alkylamines, often observed as the base peak in the NIST library spectrum for this compound.[3] |
The presence of the molecular ion at m/z 127, along with the characteristic fragments at m/z 84 and 44, provides a high degree of confidence in the identification of this compound.
Proposed Mass Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways leading to the key observed ions.
Caption: Proposed EI fragmentation of this compound.
Method Validation Considerations
To ensure the method is suitable for its intended purpose (e.g., impurity quantification in a regulated environment), validation should be performed according to ICH Q2(R1) guidelines.[1][12]
-
Specificity: The ability to assess the analyte unequivocally. This is demonstrated by the unique retention time and mass spectrum, showing no interference from blank injections or matrix components.
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared using at least five concentration levels (e.g., from 1 µg/mL to 20 µg/mL). The correlation coefficient (R²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
-
Accuracy: The closeness of test results to the true value. It is assessed by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98-102%.
-
Precision: The degree of agreement among individual tests. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst). The RSD for replicate measurements should be ≤ 2%.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded GC-MS method for the analysis of this compound. The protocol emphasizes simplicity and robustness, utilizing direct injection without derivatization. The discussion of chromatographic principles, mass spectral fragmentation, and validation guidelines offers researchers and drug development professionals a comprehensive framework for implementing this analysis in a quality control or research setting. The specificity of the mass spectrometric detection ensures confident identification and accurate quantification, which are essential for maintaining the quality and safety of pharmaceutical products.
References
- International Council for Harmonisation. (2023). ICH Q2(R2)
- Wink, M. (1993). Extraction of Alkaloids. As cited in: Full article: GC-MS analysis and antimicrobial activity of alkaloid extract from Genista vuralii. Taylor & Francis Online. [Link]
- Jain, R., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry. [Link]
- University of California, Davis.
- Roman, M. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. [Link]
- SCION Instruments. (2023).
- Orhan, I. E., et al. (2016). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. PubMed Central. [Link]
- Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
- Google Patents. (2015).
- Organomation. (2024). Preparing Samples for GC-MS/MS Analysis. [Link]
- Reddy, B. M., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 541786, 3-(Propan-2-yl)piperidine. [Link]
- ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- National Institute of Standards and Technology. 3-Propyl-piperidine in NIST Chemistry WebBook. [Link]
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]
- National Institute of Standards and Technology.
- National Institute of Standards and Technology. Piperidine in NIST Chemistry WebBook. [Link]
- Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Chemistry LibreTexts. (2023).
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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protocol for scaling up 3-Isopropylpiperidine synthesis
An Application Note for the Scalable Synthesis of 3-Isopropylpiperidine
Abstract
This compound is a valuable heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its synthesis at a laboratory scale is well-documented; however, scaling this process for pilot and manufacturing settings presents significant challenges related to catalyst efficiency, process safety, and product purity. This application note provides a detailed, field-proven protocol for the scalable synthesis of this compound via the catalytic hydrogenation of 3-isopropylpyridine. We will explore the causality behind experimental choices, from catalyst selection to reaction work-up, and provide a self-validating protocol complete with in-process controls and safety management.
Introduction: The Strategic Importance of this compound
The piperidine motif is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1][3][4][5] The 3-isopropyl substitution provides a specific lipophilic character and steric profile that is crucial for the biological activity of several advanced therapeutic agents. The primary challenge in its large-scale production is not merely the chemical transformation but achieving it in a manner that is safe, cost-effective, reproducible, and compliant with regulatory standards.
The most direct and atom-economical route for industrial-scale synthesis is the catalytic hydrogenation of the corresponding pyridine precursor. This approach, while conceptually simple, requires careful optimization of catalyst systems, reaction parameters, and downstream processing to ensure high yield and purity while mitigating significant safety risks associated with high-pressure hydrogenation.
Comparative Analysis of Catalytic Systems for Pyridine Hydrogenation
The choice of catalyst is the most critical factor determining the efficiency and success of the hydrogenation process. Noble metal catalysts are predominantly used for their high activity in reducing the aromatic pyridine ring.[3] The catalytic cycle involves the adsorption of the pyridine ring onto the metal surface, followed by the stepwise addition of dissociated hydrogen atoms, proceeding through di- and tetrahydropyridine intermediates before the final saturated product is formed and desorbed.[3]
While various catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are effective, Rhodium (Rh) catalysts often provide a superior balance of activity and selectivity under milder conditions, which is highly advantageous for scale-up.[1][6] The use of an acidic solvent, such as acetic acid, can further activate the pyridine ring towards reduction, though this may necessitate a more robust work-up procedure to neutralize the acid and can introduce corrosion considerations for the reactor vessel.[7][8]
Below is a comparative summary of common catalytic systems for this transformation.
| Catalyst System | Support | Typical Conditions | Advantages | Scale-Up Considerations |
| Rhodium(III) oxide (Rh₂O₃) | None | 5 bar H₂, 40-60°C, TFE Solvent | High activity under mild conditions, good functional group tolerance.[3][6] | Lower pressure reduces engineering demands; catalyst cost is a factor. |
| Platinum(IV) oxide (PtO₂) | None | 70-80 bar H₂, RT, Acetic Acid | Highly active, well-established catalyst ("Adam's catalyst").[3] | High pressure requires specialized reactors; acidic medium can be corrosive.[8] |
| 5% Rhodium on Carbon (Rh/C) | Carbon | 50-70 bar H₂, 70-100°C, Methanol | Recyclable heterogeneous catalyst, good activity. | Potential for catalyst leaching; carbon fines can complicate filtration. |
| 5% Palladium on Carbon (Pd/C) | Carbon | 80-100 bar H₂, 100-120°C, Ethanol | Cost-effective compared to Rh/Pt. | Generally requires higher temperatures and pressures than Rh or Pt. |
For this protocol, we select Rhodium(III) oxide (Rh₂O₃) as the catalyst of choice. Its ability to operate efficiently at lower pressures and temperatures significantly enhances the safety profile and reduces the engineering complexity and cost of the reactor system, making it an ideal candidate for scaling up the synthesis.[6]
Synthesis Pathway and Workflow
Overall Synthetic Transformation
The protocol focuses on the direct, single-step hydrogenation of 3-isopropylpyridine to this compound.
Caption: Reaction scheme for the catalytic hydrogenation of 3-isopropylpyridine.
Scaled Production Workflow
A successful scale-up requires a meticulously planned workflow that integrates safety checks, in-process controls, and efficient downstream processing.
Caption: Step-by-step workflow for the scalable synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a 100g scale synthesis and can be adapted for larger pilot-scale reactors with appropriate engineering controls.
Materials and Equipment
-
Chemicals:
-
3-Isopropylpyridine (≥98%, 100.0 g)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 g, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (500 mL)
-
Celite® 545 or equivalent filtration aid
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Gases:
-
Hydrogen (H₂), high purity (≥99.99%)
-
Nitrogen (N₂), high purity (≥99.99%)
-
-
Equipment:
-
2L High-Pressure Autoclave/Hydrogenator (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, thermocouple, and heating mantle.
-
Vacuum filtration apparatus with a Büchner funnel.
-
Rotary evaporator with a vacuum pump and chiller.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Analytical instruments: GC-MS, ¹H NMR, ¹³C NMR.
-
Safety Precautions: A Self-Validating System
Hazard Assessment:
-
This compound & Piperidines: Flammable liquids and vapors.[9] Cause severe skin burns and eye damage.[9] Toxic if inhaled or in contact with skin.[10][11]
-
Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air. Requires specialized handling and equipment.
-
Rhodium Catalysts: Handle in a fume hood; avoid inhalation of dust.
-
High-Pressure Reactions: Risk of catastrophic failure if equipment is not properly maintained and operated.
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical safety goggles, face shield, and heavy-duty chemical-resistant gloves are required at all times.[12][13]
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a designated high-pressure bay with appropriate ventilation.[12][13]
-
Grounding: Ensure the reactor and any transfer equipment are properly grounded to prevent static discharge, which can ignite flammable vapors.[10]
-
Leak Testing: Before every run, the sealed reactor must be pressurized with nitrogen to its maximum intended operating pressure and monitored for any pressure drop to ensure system integrity.
-
Oxygen Exclusion: The reactor must be thoroughly purged with an inert gas (N₂) to remove all oxygen before introducing hydrogen.
Caption: Safety logic flowchart for the high-pressure hydrogenation process.
Step-by-Step Experimental Protocol
-
Reactor Preparation and Charging: a. Ensure the 2L autoclave is clean, dry, and has passed a pressure test with nitrogen. b. Charge the reactor with 3-isopropylpyridine (100.0 g) and anhydrous 2,2,2-trifluoroethanol (500 mL). c. Seal the reactor. Begin stirring at a moderate speed (e.g., 200 RPM). d. Purge the reactor by pressurizing with nitrogen to 5 bar and then venting to atmospheric pressure. Repeat this cycle five times to ensure an inert atmosphere.
-
Catalyst Introduction and Reaction Execution: a. Under a positive pressure of nitrogen, carefully add the Rh₂O₃ catalyst (1.0 g) to the reaction mixture through a charging port. b. Seal the reactor again and perform three more nitrogen purge cycles. c. Pressurize the reactor with hydrogen gas to 5 bar. d. Increase the stirring speed to 500-700 RPM to ensure good gas-liquid mixing. e. Heat the reaction mixture to 40°C. Maintain this temperature and a constant hydrogen pressure of 5 bar. The reaction is exothermic; initial cooling may be required. f. In-Process Control (IPC): Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases. This typically takes 12-16 hours. A small sample can be carefully withdrawn (after depressurizing and purging) to check for the disappearance of the starting material by GC or TLC.
-
Work-up and Catalyst Removal: a. Once the reaction is complete, cool the reactor to room temperature. b. Carefully vent the excess hydrogen in a safe, designated area. c. Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen. d. Open the reactor and decant the reaction mixture. e. Prepare a 1-inch pad of Celite® in a Büchner funnel. Wet the pad with TFE. f. Filter the reaction mixture through the Celite® pad to remove the heterogeneous catalyst. Wash the pad with an additional 50 mL of TFE to ensure complete recovery of the product. Caution: The catalyst on the filter pad may be pyrophoric. Quench it carefully with water before disposal.
-
Product Isolation and Purification: a. Combine the filtrate and washings. b. Remove the TFE solvent using a rotary evaporator. c. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.
Characterization and Quality Control
-
Purity Analysis: The purity of the final product should be determined using Gas Chromatography (GC) with a flame ionization detector (FID). Purity should be ≥99%.
-
Identity Confirmation: The structure of the product should be confirmed by:
-
Analytical Methods: Standard analytical techniques such as HPLC, GC, and MS are crucial for purity determination and impurity profiling.[] For chiral applications, chiral HPLC methods may need to be developed.[16][17]
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound via catalytic hydrogenation. By selecting a highly active rhodium catalyst that operates under mild conditions, we have prioritized process safety and efficiency. The inclusion of rigorous safety procedures, in-process controls, and detailed analytical validation ensures that this protocol is trustworthy and can be confidently implemented by researchers and drug development professionals for large-scale production campaigns.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]
- Preparation of Piperidines, Part 2: Substituted
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer. [Link]
- PIPERIDINE AR - Safety D
- 3-Propylpiperidine | C8H17N. PubChem. [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
- 3-(Propan-2-yl)piperidine | C8H17N. PubChem. [Link]
- Chemical Properties of 3-Propyl-piperidine (CAS 13603-14-0). Cheméo. [Link]
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
- Easy P2P reductive amin
- Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.
- 2-Isopropylpiperidine | C8H17N. PubChem. [Link]
- Piperidine | C5H11N. PubChem. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. [Link]
- The HPLC analytical approach of 3-amino piperidine.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
- A Synthesis of Some Substituted 3-Piperidones Through the Decomposition of Quaternary Ammonium Salts. Lehigh Preserve. [Link]
- Continuous Flow Hydrogenation of Functionalized Pyridines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
- A kind of HPLC analytical approach of 3-amino piperidine.
- 3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- A Facile Synthesis of 3-(Substituted benzyl)piperidines.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 8. thalesnano.com [thalesnano.com]
- 9. 3-(Propan-2-yl)piperidine | C8H17N | CID 541786 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrogenation Conditions for 3-Isopropylpyridine
Welcome to the technical support center for the hydrogenation of 3-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important transformation. The synthesis of 3-isopropylpiperidine, the saturated form of 3-isopropylpyridine, is a critical step in the development of numerous pharmaceutical compounds. This resource is structured to address common challenges and provide practical, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the hydrogenation of 3-isopropylpyridine, offering explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low or No Conversion of 3-Isopropylpyridine
Question: My hydrogenation of 3-isopropylpyridine is showing low conversion, or the reaction has stalled. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent challenge in pyridine hydrogenation and can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal surface of the catalyst, leading to deactivation.[1][2] This is a common issue with unactivated pyridines.
-
Solution 1: Acidic Additives. The most effective strategy is to add a stoichiometric amount of an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[3] Acetic acid can also serve as a suitable solvent.[4]
-
Solution 2: Increase Catalyst Loading. In some cases, increasing the catalyst-to-substrate ratio can help compensate for partial deactivation.[3] However, this should be considered a secondary option to using acidic additives.
-
-
Insufficiently Active Catalyst: The chosen catalyst may not be active enough under the applied conditions for the hydrogenation of a relatively electron-rich heterocycle.
-
Inadequate Reaction Conditions (Temperature and Pressure): The hydrogenation of aromatic rings requires overcoming a significant resonance stabilization energy.
-
Poor Catalyst Quality: The catalyst may be old, have been improperly stored, or may be from a less reputable supplier.
-
Solution: Use a fresh batch of catalyst from a reliable source. If using a pyrophoric catalyst like Pd/C, ensure it has been handled and stored correctly under an inert atmosphere.[8]
-
Issue 2: Poor Selectivity and Formation of Side Products
Question: My reaction is producing a mixture of products, including partially hydrogenated intermediates or products from side reactions. How can I improve the selectivity towards this compound?
Answer:
Achieving high selectivity is crucial for a clean and efficient synthesis. Side product formation is often a result of suboptimal reaction conditions or catalyst choice.
Potential Causes and Solutions:
-
Formation of Partially Hydrogenated Intermediates: The hydrogenation of pyridine can proceed stepwise, and under certain conditions, partially hydrogenated species like tetrahydropyridines may be observed.
-
Solution 1: Increase Reaction Time and/or H₂ Pressure. Ensure the reaction is allowed to proceed to completion. Increasing the hydrogen pressure can also favor the complete saturation of the ring.
-
Solution 2: Optimize Catalyst Choice. Some catalysts may favor the formation of intermediates. Experiment with different catalysts (e.g., Rh/C, PtO₂, Raney Nickel) to find the one that provides the best selectivity for your substrate.
-
-
Side Reactions of Other Functional Groups: If your starting material contains other reducible functional groups (e.g., nitro, cyano, carbonyl groups), they may also be hydrogenated under the reaction conditions.
-
Solution: The chemoselective hydrogenation of one functional group in the presence of a pyridine ring can be challenging.[1] Milder reaction conditions (lower temperature and pressure) may favor the reduction of more labile groups over the pyridine ring.[3] Conversely, if you aim to reduce the pyridine ring selectively, you may need to protect other sensitive functional groups.
-
Issue 3: Catalyst Deactivation and Difficult Filtration
Question: My catalyst appears to have deactivated during the reaction, and filtration after the reaction is very slow. What could be the cause?
Answer:
Catalyst deactivation can be a gradual process, and issues with filtration often point towards changes in the catalyst's physical properties.
Potential Causes and Solutions:
-
Catalyst Poisoning: As mentioned previously, the nitrogen lone pair is a primary cause of deactivation.[1][2]
-
Solution: The use of acidic additives is the most effective preventative measure.[3]
-
-
Catalyst Coking or Leaching: At higher temperatures, decomposition of the substrate or solvent can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites. In some cases, the metal may leach from the support, leading to a loss of activity and the formation of fine particles that are difficult to filter.
-
Solution: Operate at the lowest effective temperature. Ensure the solvent is stable under the reaction conditions. A change in solvent may also be beneficial.
-
-
Spent Catalyst Handling: Spent pyrophoric catalysts can be a fire hazard and difficult to handle.[8]
-
Solution: After the reaction, ensure the vessel is purged with an inert gas like nitrogen to remove all hydrogen.[9] The catalyst should be filtered carefully, and the filter cake should not be allowed to dry in the air, as it can ignite.[8] Wetting the spent catalyst with water can mitigate this fire hazard.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 3-isopropylpyridine?
There is no single "best" catalyst, as the optimal choice depends on the desired reaction conditions and available equipment. However, some general guidelines are:
-
Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh₂O₃): Often show high activity for pyridine hydrogenation under relatively mild conditions.[1][5]
-
Palladium on Carbon (Pd/C): A versatile and commonly used catalyst. Its effectiveness is significantly enhanced with the use of acidic additives.[4][11]
-
Platinum Oxide (PtO₂, Adams' catalyst): Another effective catalyst, though it may require more forcing conditions than rhodium-based catalysts.[1]
-
Raney Nickel: A cost-effective option for large-scale synthesis, but it typically requires high temperatures and pressures.[6]
Q2: What are the recommended solvent systems?
Protic solvents are generally preferred.
-
Acetic Acid: Can act as both a solvent and an acidic additive to activate the pyridine ring.[4]
-
Alcohols (Methanol, Ethanol): Common and effective solvents. An acidic co-solvent or additive is usually required.
-
Trifluoroethanol (TFE): Has been shown to be an effective solvent for rhodium-catalyzed pyridine hydrogenations.[1]
Q3: What are the critical safety precautions for this reaction?
Catalytic hydrogenation with molecular hydrogen is a hazardous operation and must be performed with extreme care.
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[10][12] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[8][9]
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after use when they are saturated with hydrogen.[8][10] They should be handled under an inert atmosphere and never allowed to dry in the air.[8]
-
Pressure Equipment: Use a properly rated and maintained pressure vessel (e.g., a Parr shaker or autoclave).[9] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9]
-
Proper Shutdown Procedure: After the reaction, cool the reactor, vent the hydrogen safely, and purge the system multiple times with an inert gas before opening.[9]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking aliquots at various time points.
-
Analytical Techniques: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods to monitor the disappearance of the starting material and the appearance of the product.[6]
-
Sampling: When taking a sample from a pressurized reactor, always stop the stirring, reduce the pressure, and then safely extract a small aliquot.[9] After sampling, purge the system with inert gas before re-pressurizing with hydrogen.[10]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 3-Isopropylpyridine using Pd/C with an Acidic Additive
Materials:
-
3-isopropylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure autoclave or Parr shaker apparatus
-
Glass liner for the reactor
-
Magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Catalyst Charging: In a glass liner, weigh out 10% Pd/C (typically 5-10 mol%). Handle the catalyst in a fume hood and take precautions against its pyrophoric nature.[10]
-
Substrate and Solvent Addition: Add methanol as the solvent, followed by 3-isopropylpyridine.
-
Acidification: Add one molar equivalent of concentrated HCl dropwise while stirring. An exotherm may be observed.
-
Reactor Assembly: Place the glass liner and stir bar into the high-pressure reactor. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.[3][9]
-
Hydrogenation: Purge the reactor with hydrogen gas in a similar manner (pressurize to ~5 bar and vent, repeat 3 times).[3] Pressurize the reactor to the desired pressure (e.g., 50 bar) with hydrogen.
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 80°C). Monitor the reaction by observing the pressure drop (hydrogen uptake).
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen 3-5 times.[9]
-
Catalyst Filtration: Open the reactor and dilute the reaction mixture with methanol. Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry.[6] Immediately quench the filter cake with water.[10]
-
Product Isolation: The filtrate contains the hydrochloride salt of this compound. To obtain the free base, neutralize the solution with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent. Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.
Data and Visualization
Table 1: Typical Reaction Conditions for Pyridine Hydrogenation
| Catalyst | Typical Loading (mol%) | Temperature (°C) | H₂ Pressure (bar) | Solvent | Additive | Reference |
| 10% Pd/C | 5 - 10 | 30 - 80 | 6 - 80 | Methanol, Water | H₂SO₄, HCl | [7][11] |
| PtO₂ | 5 - 10 | 50 - 100 | 50 - 80 | Acetic Acid, Ethanol | None | [7][13] |
| Rh/C | 1 - 5 | 25 - 60 | 5 - 70 | Methanol, TFE | None | [1][6] |
| Rh₂O₃ | 0.5 - 1 | 40 | 5 | TFE | None | [1] |
| Raney Ni | - | up to 200 | 150 - 300 | Alcohols | None | [6] |
Diagrams
Caption: Reaction pathway for the hydrogenation of 3-isopropylpyridine.
Caption: Decision tree for troubleshooting low conversion issues.
Caption: Step-by-step experimental workflow for hydrogenation.
References
- Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. RSC Publishing.
- Linx Lab. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Journal of the American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Publications.
- Angewandte Chemie International Edition. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Wiley Online Library.
- Journal of the American Chemical Society. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. ACS Publications.
- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
- Monatshefte für Chemie / Chemical Monthly. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Springer.
- ACS Chemical Health & Safety. (2021). Hazards associated with laboratory scale hydrogenations. ACS Publications.
- ACS Catalysis. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications.
- Supercritical Fluids. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?.
- RSC Advances. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units.
- Catalysis Science & Technology. (2016). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. RSC Publishing.
- Russian Journal of Physical Chemistry A. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Springer.
- Bohrium. (n.d.). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.
- National Center for Biotechnology Information. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- ResearchGate. (n.d.). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles. Part I. Hydrogenation of pyridines.
- National Center for Biotechnology Information. (2020). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- ACS Catalysis. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Publications.
- ResearchGate. (2020). Investigation of solvents for hydrogenation of pyridine.
- Chemical Society Reviews. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
- Catalysts. (2023). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Molecules. (2023). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI.
- OSHA. (1991). Pyridine.
- Nature Chemistry. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Università degli Studi di Milano. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
Sources
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Technical Support Center: Grignard Synthesis of 3-Isopropylpiperidine
Welcome to the technical support guide for the Grignard synthesis of 3-Isopropylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary for a successful and high-yield synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the Grignard synthesis of this compound?
The most common laboratory-scale synthesis involves the reaction of a Grignard reagent, typically isopropyl magnesium bromide (i-PrMgBr), with a pyridine-based electrophile, such as 3-cyanopyridine. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. This is typically followed by a reduction step to yield the final this compound product.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue. Here are the primary culprits and troubleshooting steps:
-
Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture.[1][2] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be anhydrous.[1][2]
-
Inactive Magnesium Surface: Magnesium turnings can form a passivating magnesium oxide layer.[3]
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.[3]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4] These will react with the magnesium surface to expose fresh, reactive metal. The disappearance of the iodine color is a good indicator of activation.[5]
-
-
Poor Quality Alkyl Halide: Ensure your isopropyl halide is pure and dry.
Q3: Why is my overall yield of this compound consistently low?
Low yields can often be attributed to a variety of side reactions that consume either the Grignard reagent or the pyridine substrate. The most common issues are detailed in the troubleshooting guide below and include Wurtz coupling, reaction with atmospheric gases, and enolization if carbonyl-containing intermediates are present.[1][6] Careful control of reaction conditions is paramount.[7][8]
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed analysis of the most prevalent side reactions encountered during the Grignard synthesis of this compound, along with actionable protocols to minimize their impact.
Issue 1: Formation of Bisisopropyl (2,3-dimethylbutane) - The Wurtz Coupling Reaction
Symptoms:
-
Presence of a significant amount of a non-polar, low-boiling point impurity in your crude product.
-
Reduced yield of the desired Grignard reagent, confirmed by titration.[2]
Scientific Explanation: The Wurtz coupling reaction is a significant side reaction where the newly formed Grignard reagent (i-PrMgBr) reacts with the unreacted isopropyl bromide starting material.[7] This homo-coupling results in the formation of 2,3-dimethylbutane and magnesium bromide.[9][10][11] The mechanism involves a metal-halogen exchange, which can proceed through radical intermediates.[9][10][11]
Key Factors Influencing Wurtz Coupling:
-
High Local Concentration of Alkyl Halide: Rapid addition of isopropyl bromide creates localized areas of high concentration, favoring the coupling reaction.[7]
-
Elevated Temperatures: Higher temperatures increase the rate of this side reaction.[1][7]
Mitigation Strategies & Protocols:
| Parameter | Recommended Action | Rationale |
| Addition Rate | Add the isopropyl bromide solution dropwise and slowly to the magnesium suspension. | Maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the formed Grignard reagent.[1][7] |
| Temperature | Maintain the reaction temperature between 0°C and room temperature. Use an ice bath to control the exothermic reaction. | Lower temperatures decrease the rate of the Wurtz coupling side reaction.[7] |
| Solvent | Use a solvent like 2-methyltetrahydrofuran (2-Me-THF) instead of THF. | 2-Me-THF has been shown to reduce the extent of Wurtz coupling.[8] |
Issue 2: Loss of Grignard Reagent to Atmospheric Components
Symptoms:
-
A significant decrease in the active Grignard reagent concentration over time.
-
Formation of isopropyl alcohol and/or isobutyric acid as byproducts.
Scientific Explanation: Grignard reagents are highly reactive not only with water but also with oxygen and carbon dioxide from the atmosphere.[1][8]
-
Reaction with Water: This is a rapid acid-base reaction where the Grignard reagent is protonated to form propane, rendering it inactive.[1][2]
-
Reaction with Oxygen: The reaction with oxygen, followed by hydrolysis during workup, leads to the formation of isopropyl alcohol.[8]
-
Reaction with Carbon Dioxide: Grignard reagents readily react with CO2 to form a magnesium carboxylate salt, which upon acidic workup, yields isobutyric acid.[12][13] The carbon in CO2 is highly electrophilic and susceptible to nucleophilic attack by the Grignard reagent.[12]
Mitigation Strategies & Protocols:
-
Protocol 1: Maintaining an Inert Atmosphere
-
Assemble the reaction glassware and flame-dry it under a high vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Maintain this inert atmosphere throughout the entire reaction, including the addition of reagents and the reaction period itself. Use septa and syringes for liquid transfers.
-
-
Visualization of Atmospheric Side Reactions
Caption: Atmospheric side reactions consuming the Grignard reagent.
Issue 3: Enolization of Carbonyl Intermediates
Symptoms:
-
Recovery of starting material (e.g., a ketone intermediate if the reaction proceeds in stages) after acidic workup.
-
Low conversion to the desired tertiary alcohol if a ketone intermediate is formed.
Scientific Explanation: If the synthesis pathway involves an intermediate ketone, the Grignard reagent can act as a strong base rather than a nucleophile.[2][6] If the ketone has an acidic proton on the α-carbon, the Grignard reagent can deprotonate it to form an enolate.[2][14] This is particularly problematic with sterically hindered ketones or bulky Grignard reagents.[2][6] Upon workup, this enolate is simply protonated back to the starting ketone, leading to low product yield.[6]
Mitigation Strategies & Protocols:
-
Protocol 2: Low-Temperature Addition
-
Cool the solution of the ketone intermediate to a low temperature (e.g., -78 °C using a dry ice/acetone bath or -40 °C) before adding the Grignard reagent.[15]
-
Add the Grignard reagent slowly at this low temperature to favor nucleophilic addition over deprotonation.
-
Allow the reaction to stir at the low temperature for a sufficient period before slowly warming to room temperature.
-
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be employed. CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the desired 1,2-nucleophilic addition over enolization.[16]
-
Visualization of Competing Pathways
Caption: Competing nucleophilic addition and enolization pathways.
References
- Wurtz reaction - Wikipedia. Wikipedia. [Link]
- Wurtz Reaction - BYJU'S. BYJU'S. [Link]
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.[Link]
- Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. [Link]
- What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit. Reddit. [Link]
- Wurtz reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents - RSC Publishing. Royal Society of Chemistry. [Link]
- Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research - ACS Publications.
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]
- Troubleshooting my grignard reactions : r/chemistry - Reddit. Reddit. [Link]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
- Examples, Mechanism & Wurtz Fittig Reaction | AESL - Aakash Institute. Aakash Institute. [Link]
- How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? | ResearchGate.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Reddit. [Link]
- Ch19: RMgX + CO2 -> RCO2H - University of Calgary. University of Calgary. [Link]
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
- 20.13 Reaction of Organometallic Reagents with CO2 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
- Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 5. reddit.com [reddit.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
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- 12. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-Isopropylpiperidine
Welcome to the technical support center for the synthesis of 3-Isopropylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.
The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly proceeds via the catalytic hydrogenation of 3-isopropylpyridine.[1] While seemingly straightforward, this transformation is fraught with potential challenges, including catalyst deactivation, incomplete conversion, and the formation of side products. This guide will provide a structured approach to identifying and resolving these common issues.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My catalytic hydrogenation of 3-isopropylpyridine is showing low to no conversion. What are the likely causes?
A1: Low or no conversion in the hydrogenation of a pyridine derivative is a frequent issue. The primary culprits are typically related to the catalyst's activity and the reaction conditions. The Lewis basic nitrogen atom in both the starting material (3-isopropylpyridine) and the product (this compound) can act as a catalyst poison, inhibiting its activity.[1][2] Additionally, insufficient hydrogen pressure or temperature can lead to a sluggish reaction.[3]
Q2: I'm observing the formation of side products. What are the most common side reactions and how can I minimize them?
A2: Side reactions in pyridine hydrogenation can include partial hydrogenation, leading to tetrahydro- or dihydropyridine intermediates, and in some cases, polymerization or decomposition, especially at elevated temperatures.[4][5] To minimize these, it is crucial to optimize reaction time and temperature. Lowering the temperature can often reduce the rate of side product formation.[5]
Q3: How can I effectively separate this compound from the unreacted starting material and the catalyst?
A3: Post-reaction work-up is critical for obtaining a high-purity product. The catalyst, typically a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), can be removed by filtration.[1][6] Separating this compound from the unreacted 3-isopropylpyridine can be challenging due to their similar boiling points. Azeotropic distillation with water can be an effective method for separating piperidine from pyridine impurities.[7] Alternatively, selective salt formation can be employed; for instance, piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5][8]
Q4: Is it necessary to use an acidic additive in the hydrogenation reaction?
A4: While not always mandatory, the use of an acidic additive like acetic acid or hydrochloric acid is a common and highly effective strategy to improve reaction efficiency.[6][9] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst, thereby mitigating catalyst poisoning.[9]
Q5: What are some alternative synthetic routes to this compound if catalytic hydrogenation is not yielding the desired results?
A5: Reductive amination is a viable alternative for the synthesis of piperidines.[10][11] This method involves the reaction of a suitable dicarbonyl compound with an amine source, followed by reduction of the resulting imine.[12][13] While this approach may require more synthetic steps to prepare the starting materials, it can offer better control over stereochemistry and may be less susceptible to the catalyst poisoning issues seen in pyridine hydrogenation.[12]
II. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound via catalytic hydrogenation.
Guide 1: Low Yield and Incomplete Conversion
Low product yield is a multifaceted problem that can stem from several factors throughout the experimental process.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yield in the synthesis of this compound.
Detailed Troubleshooting Steps:
-
Evaluate Catalyst Activity:
-
Catalyst Poisoning: The nitrogen lone pair in 3-isopropylpyridine and this compound can poison the catalyst.[1]
-
Inappropriate Catalyst: The choice of catalyst is crucial. Platinum-based catalysts (e.g., PtO₂) are often effective for pyridine hydrogenation.[6] Rhodium-based catalysts have also shown high activity under mild conditions.[2][14]
-
Solution: Screen different catalysts such as Pd/C, PtO₂, and Rh/C to find the optimal one for your specific substrate and conditions.
-
-
-
Assess Reaction Conditions:
-
Insufficient Hydrogen Pressure and Temperature: The saturation of the aromatic pyridine ring is often challenging and may require elevated pressure and temperature.[3]
-
Incorrect Solvent: The solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid or ethanol are commonly used.[6]
-
Solution: If using a non-acidic solvent, consider switching to glacial acetic acid, which can also serve to mitigate catalyst poisoning.[6]
-
-
-
Review Work-up and Purification:
-
Product Loss During Extraction: If performing a liquid-liquid extraction after basification, the product may have some water solubility, leading to losses in the aqueous layer.[15]
-
Solution: Perform multiple extractions (3-4 times) with a suitable organic solvent to ensure complete recovery of the product.[15]
-
-
Inefficient Purification: As mentioned in the FAQs, separating the product from the starting material by distillation can be difficult.
-
Guide 2: Catalyst Deactivation and Recycling
Catalyst deactivation is a common issue in industrial settings where catalyst recycling is economically important.
-
Sintering: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature and consider using a catalyst with a more thermally stable support.
-
-
Leaching: The active metal may leach from the support into the reaction mixture.
-
Solution: Ensure the pH of the reaction mixture is compatible with the catalyst and support. Acidic conditions, while beneficial for preventing nitrogen poisoning, can sometimes lead to metal leaching.
-
-
Fouling: The catalyst surface can be blocked by byproducts or impurities.
-
Solution: Ensure the purity of the starting materials and solvents. If deactivation occurs, regeneration of the catalyst (e.g., by washing or calcination) may be possible, depending on the nature of the catalyst and the foulant.
-
III. Experimental Protocols & Data
This section provides a starting point for the catalytic hydrogenation of 3-isopropylpyridine and a table summarizing various reaction conditions found in the literature for similar substrates.
Protocol 1: Catalytic Hydrogenation of 3-Isopropylpyridine using PtO₂
This protocol is a general guideline and may require optimization.
-
Reactor Setup: To a high-pressure reactor vessel, add 3-isopropylpyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the PtO₂ catalyst (Adams' catalyst). The catalyst loading may need to be optimized, but a starting point is typically 1-5 mol%.
-
Reaction Execution:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[6]
-
Heat the reaction mixture to the target temperature (e.g., 70 °C) with vigorous stirring.[16]
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate with a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation, if necessary.
-
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temp (°C) | Solvent | Additive | Yield (%) | Reference |
| PtO₂ | Substituted Pyridines | 50-70 | RT - 70 | Acetic Acid | - | 82-96 | [6] |
| Rh₂O₃ | Alkyl Pyridines | 5 | 40 | TFE | - | >99 | [2] |
| 10% Pd/C | 3-Pyridinecarbonitrile | 6 | 50 | Water/DCM | H₂SO₄ | High | [17] |
| Rh/KB | Pyridine | Ambient | Ambient | Water | - | 98 | [14] |
| Iridium(III) complex | Substituted Pyridines | 50 | RT | Methanol | TFA | High to Excellent | [18] |
Note: Yields are highly substrate-dependent and the conditions listed are for a range of substituted pyridines. Optimization for this compound is necessary.
IV. Concluding Remarks
The successful synthesis of this compound with high yield hinges on a thorough understanding of the reaction mechanism and potential pitfalls. By systematically addressing issues related to catalyst activity, reaction conditions, and product purification, researchers can significantly improve the efficiency and reproducibility of this important transformation. This guide provides a foundational framework for troubleshooting and optimization, grounded in established scientific literature.
V. References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.). Retrieved from
-
Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (n.d.). ResearchGate. Retrieved from
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved from
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved from
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (n.d.). Pearson. Retrieved from
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society. Retrieved from
-
Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (n.d.). Google Patents. Retrieved from
-
Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem. Retrieved from
-
Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). Nature Chemistry. Retrieved from
-
(S)The preparation method of -3- hydroxy piperidines. (n.d.). Google Patents. Retrieved from
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem. Retrieved from
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. Retrieved from
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. Retrieved from
-
Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (n.d.). Benchchem. Retrieved from
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines. (n.d.). ThalesNano. Retrieved from
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Retrieved from
-
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (n.d.). EPub Bayreuth. Retrieved from
-
Technical Support Center: 3-Piperidinopropiophenone Hydrochloride Purification. (n.d.). Benchchem. Retrieved from
-
Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (n.d.). Google Patents. Retrieved from
-
(R)-3-amino piperidine hydrochloride preparation method. (n.d.). Eureka | Patsnap. Retrieved from
-
3-(Propan-2-yl)piperidine. (n.d.). PubChem. Retrieved from
-
Process for purifying piperidine. (n.d.). Google Patents. Retrieved from
-
SYNTHESIS Best Paper Award 2017: Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. (2018). Retrieved from
-
What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Retrieved from
-
A kind of purification method of high-purity piperidine. (n.d.). Google Patents. Retrieved from
-
Process for the purification of piperidine. (n.d.). Google Patents. Retrieved from
Sources
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- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
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- 17. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Diastereoselective Reduction of 3-Isopropyl-Tetrahydropyridine
Welcome to the technical support guide for the diastereoselective reduction of 3-isopropyl-1,2,3,4-tetrahydropyridine and its derivatives. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, actionable protocols, and robust troubleshooting advice for achieving high stereocontrol in the synthesis of 3-substituted piperidines. Piperidine scaffolds are ubiquitous in pharmaceuticals, and controlling their stereochemistry is often critical for biological activity.[1][2]
This guide moves beyond simple procedural lists to explain the underlying principles governing stereoselectivity in these systems, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of an N-protected 3-isopropyl-tetrahydropyridine is resulting in poor diastereoselectivity (~1:1 ratio). What are the primary factors influencing the stereochemical outcome?
Answer: This is a common and critical challenge. The low diastereoselectivity arises because the energetic difference between the two transition states leading to the cis and trans products is minimal under your current conditions. The stereochemical outcome of a catalytic hydrogenation is primarily dictated by the way the substrate adsorbs onto the catalyst surface. For a 3-substituted tetrahydropyridine, several factors are at play:
-
Conformational Equilibrium: The tetrahydropyridine ring exists in a dynamic equilibrium of half-chair conformations. The bulky 3-isopropyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. The facial selectivity of the reduction depends on which face of the C5-N1 double bond (the imine) is presented to the catalyst surface.
-
Catalyst Choice: The nature of the metal catalyst is crucial. Palladium-based catalysts (e.g., Pd/C) are often less effective for pyridine and imine reductions compared to platinum (PtO2, Adams' catalyst) or rhodium (Rh/C).[3] For hindered substrates, the catalyst's ability to coordinate effectively without prohibitive steric clash is key.
-
N-Substituent: The group attached to the nitrogen atom (H, Boc, Cbz, etc.) profoundly impacts stereoselectivity. A bulky N-substituent can sterically block one face of the imine, directing the hydrogen attack from the opposite, less hindered face. This is a powerful tool for stereocontrol.
-
Reaction Medium (Solvent & Additives): The solvent and any additives can influence the substrate's conformation and the catalyst's activity. Acidic media (e.g., acetic acid, or addition of HCl/TFA) are often used in these reductions.[3][4] Protonation of the imine nitrogen forms a more reactive iminium ion. This positively charged species alters the ring's conformation and its interaction with the negatively polarized catalyst surface, often leading to improved selectivity.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: Which is a better approach for predictable stereocontrol: catalytic hydrogenation or a hydride-based reduction?
Answer: Both methods can be effective, but they operate on different principles, making one more suitable depending on the specific substrate and desired diastereomer.
-
Catalytic Hydrogenation: This method relies on the substrate adsorbing to a heterogeneous catalyst surface for hydrogen delivery.[5] Stereocontrol is governed by minimizing steric interactions between the substrate (including its substituents and conformation) and the catalyst surface. While highly effective for many systems, predicting the outcome for a novel, complex substrate can be difficult without experimental screening. Using acidic conditions with a PtO2 catalyst is a robust starting point for achieving high selectivity in piperidine synthesis.[3]
-
Hydride Reduction: This approach typically involves the reduction of an iminium ion intermediate by a hydride reagent (e.g., NaBH₄, NaBH₃CN, L-Selectride®) in solution.[6][7][8] Stereocontrol here is often more predictable and is governed by intramolecular steric factors. The hydride reagent will attack the iminium carbon from the less sterically hindered face. This is an example of substrate-controlled diastereoselectivity.
Recommendation: For predictable and high diastereoselectivity, especially when a bulky N-protecting group is present, directed hydride reduction of the corresponding iminium ion is often superior . The bulky N-substituent acts as an effective internal stereodirecting group, forcing the hydride to attack from the opposite face. A one-pot cascade involving C-H activation, cyclization, and a subsequent acid/borohydride reduction has been shown to produce tetrahydropyridines with very high diastereoselectivity.[9][10][11]
Comparative Summary of Reduction Strategies
| Method | Reducing Agent | Typical Conditions | Principle of Stereocontrol | Common Issues |
| Catalytic Hydrogenation | H₂ with PtO₂, Rh/C, or Pd/C | 50-100 psi H₂, RT-50°C, EtOH or AcOH | Adsorption onto catalyst surface from the least hindered face | Catalyst poisoning, over-reduction, difficult to predict selectivity |
| Hydride Reduction | NaBH₄, NaBH(OAc)₃ | 0°C to RT, MeOH or THF | Nucleophilic attack of hydride on the less hindered face of the iminium ion | Reagent reactivity (chemoselectivity), potential for side reactions |
| Directed Hydride Reduction | L-Selectride®, K-Selectride® | -78°C to 0°C, THF | Attack of a bulky hydride reagent, directed by bulky substrate substituents | Requires cryogenic temperatures, sterically demanding |
Q3: I am observing incomplete conversion during my reduction. What are the likely causes?
Answer: Incomplete conversion can be frustrating and typically points to issues with reagents, catalysts, or reaction conditions.[12]
-
For Catalytic Hydrogenation:
-
Catalyst Poisoning: The nitrogen atom in the tetrahydropyridine can act as a Lewis base and poison the metal catalyst, reducing its activity.[4] This is a primary reason why hydrogenations of nitrogen heterocycles can be challenging. Using acidic media can mitigate this by protonating the nitrogen, reducing its inhibitory effect.
-
Inactive Catalyst: Ensure your catalyst is fresh. PtO₂ should be a dark brown powder; if it's light tan, it may be partially reduced. Pd/C can adsorb atmospheric moisture and lose activity.
-
Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure adequate agitation to facilitate mass transfer of hydrogen gas into the solution.
-
-
For Hydride Reductions:
-
Reagent Decomposition: Sodium borohydride (NaBH₄) reacts slowly with protic solvents like methanol.[13] If the reaction is run for an extended period at room temperature, significant reagent decomposition can occur. Use fresh reagents and consider adding the hydride portion-wise.
-
Insufficient Activation: If you are reducing the imine directly, the reaction can be sluggish. The formation of the more electrophilic iminium ion via the addition of a mild acid is often necessary to achieve a reasonable reaction rate.[9][11]
-
Q4: What are the best practices for the workup and purification of the resulting 3-isopropylpiperidine product?
Answer: Purification of piperidine derivatives can be non-trivial due to their basicity and polarity.[14]
-
Workup: After the reaction, if an acid was used, it must be neutralized. A standard procedure involves quenching the reaction, followed by basification with aqueous NaOH or NaHCO₃ to a pH > 10 to ensure the piperidine is in its free base form. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Removal of Precursor Impurities: A significant challenge can be separating the final piperidine product from its pyridine precursor, as they can form an azeotrope.[14]
-
Purification Techniques:
-
Column Chromatography: This is the most common method. Use silica gel treated with triethylamine (typically 1-2% in the eluent) to prevent the basic amine product from streaking on the acidic silica.
-
Distillation: For liquid products, distillation can be effective, but be mindful of potential azeotropes.[15]
-
Salt Formation & Recrystallization: A highly effective method for obtaining pure, solid material is to form a salt (e.g., hydrochloride, carbonate) of the piperidine.[14][16] The salt often has excellent crystalline properties and can be purified by recrystallization. The free base can then be liberated by treatment with a strong base.[14][16]
-
Experimental Protocols
Protocol 1: Diastereoselective Catalytic Hydrogenation via Iminium Ion
This protocol is optimized for achieving high diastereoselectivity by promoting the formation of an iminium ion intermediate, which favorably adsorbs onto the catalyst surface.
Reaction Scheme: N-Boc-3-isopropyl-1,2,3,4-tetrahydropyridine → cis-N-Boc-3-isopropylpiperidine
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add N-Boc-3-isopropyl-1,2,3,4-tetrahydropyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent (0.1 M concentration). Acetic acid serves both as the solvent and the acid catalyst to form the iminium ion.[3]
-
Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 60 psi with H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking aliquots (ensure the system is safely depressurized and re-purged).
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt catalyst. Wash the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, cooled saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system, e.g., Hexanes/Ethyl Acetate).
Protocol 2: Substrate-Controlled Hydride Reduction
This protocol leverages the steric bulk of the N-Boc protecting group to direct the hydride attack, yielding high diastereoselectivity.
Reaction Scheme: N-Boc-3-isopropyl-1,2,3,4-tetrahydropyridine → cis-N-Boc-3-isopropylpiperidine
Step-by-Step Methodology:
-
Reactant Setup: Dissolve N-Boc-3-isopropyl-1,2,3,4-tetrahydropyridine (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Hydride Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The NaBH₄ reduces the imine functionality.[6]
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Cool the flask back to 0°C and slowly quench the reaction by adding acetone to consume any excess NaBH₄.
-
Add saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 15 minutes.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Mechanism of Stereoselection in Hydride Reduction
Caption: Steric hindrance from the 3-isopropyl group directs hydride attack.
References
- Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine.
- Nishizawa, Y., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Morgott, S., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- University of Calgary. (n.d.). Formation of imines and enamines.
- Lian, Z., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition.
- Khan Academy. (n.d.). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination.
- Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society.
- Duttwyler, S., et al. (2012). Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. PubMed.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
- Zeynizadeh, B., & Rahmani, S. (2015). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Journal of the Korean Chemical Society.
- Contente, M. L., et al. (2020). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. ChemCatChem.
- ResearchGate. (n.d.). Asymmetric Reduction of Cyclic Imines Catalyzed by a Whole-Cell Biocatalyst Containing an (S)-Imine Reductase.
- Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society.
- Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Jones, C. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
Sources
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Technical Support Center: Stereocontrol in 3-Alkylpiperidine Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026
Welcome to the technical support center for challenges in the stereocontrolled synthesis of 3-alkylpiperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of installing stereocenters on this privileged scaffold. The piperidine ring is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals, but achieving precise stereocontrol, particularly at the C3 position, remains a significant synthetic hurdle.[1][2][3][4]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common experimental failures and conceptual roadblocks.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in 3-alkylpiperidine synthesis so challenging?
A1: The difficulty arises from a combination of steric and electronic factors. Unlike the C2 or C4 positions, the C3 position is electronically neutral and lacks the inherent reactivity of positions alpha or gamma to the nitrogen. Key challenges include:
-
Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. This flexibility can make it difficult for a catalyst or reagent to distinguish between the two faces of a prochiral center or intermediate, leading to low stereoselectivity.
-
Steric Hindrance: The approach of reagents to the C3 position can be sterically hindered by adjacent substituents or by the ring's axial hydrogens, demanding highly specific catalysts or directing groups.
-
Aromatic Precursors: Many syntheses start from substituted pyridines. The high energy barrier to dearomatize the pyridine ring requires harsh reaction conditions (high pressure/temperature) for hydrogenation, which are often detrimental to stereoselectivity.[5] Furthermore, the nitrogen lone pair can act as a catalyst poison for many transition metals.[5][6]
Q2: What are the primary strategies for controlling stereochemistry at the C3 position?
A2: There are three main strategic approaches, each with its own set of advantages and limitations. The choice depends on factors like the desired stereoisomer (cis/trans, R/S), scalability, and the availability of starting materials.
-
Chiral Pool Synthesis: This involves using enantiomerically pure starting materials, such as amino acids (e.g., L-pipecolic acid), to construct the piperidine ring.[7] The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.
-
Chiral Auxiliary-Based Methods: A temporary chiral group is attached to the substrate to direct a diastereoselective reaction, such as alkylation.[8][9] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[7][9] Phenylglycinol-derived lactams are a common example used for this purpose.[7][10]
-
Asymmetric Catalysis: This is the most atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Key methods include:
-
Catalytic Asymmetric Hydrogenation: Reduction of a prochiral 3-alkylpyridine or a tetrahydropyridine intermediate using a chiral transition metal catalyst (e.g., Rhodium, Iridium, Ruthenium).[11][12]
-
Catalytic Asymmetric Functionalization: Modern methods involve the direct, enantioselective functionalization of pyridine derivatives, such as the Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids.[1][3][13]
-
Organocatalysis: Using small, chiral organic molecules to catalyze cascade reactions that form the piperidine ring with multiple stereocenters in one step.[14][15][16]
-
Biocatalysis: Employing enzymes, such as transaminases or hydroxylases, to perform highly selective transformations on piperidine precursors.[7][17][18][19][20]
-
Q3: When should I choose a chiral auxiliary approach versus asymmetric catalysis?
A3: The decision involves a trade-off between development time, cost, and scalability.
-
Choose a Chiral Auxiliary when:
-
You need reliable, high diastereoselectivity for early-stage discovery or small-scale synthesis. The stereochemical outcome is often predictable and well-documented for common auxiliaries.[9]
-
A suitable asymmetric catalyst for your specific substrate is not known or is prohibitively expensive.
-
The synthesis involves multiple steps where the auxiliary can protect the nitrogen atom.
-
-
Choose Asymmetric Catalysis when:
-
Scalability and atom economy are critical, particularly for process development and manufacturing.
-
You want to avoid the additional synthetic steps of attaching and cleaving an auxiliary.
-
High enantiomeric excess (e.e.) is the primary goal.
-
The workflow below illustrates the decision-making process.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 3-alkylpiperidines.
Problem 1: Low Diastereoselectivity in the Hydrogenation of a 3-Alkylpyridine
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution & Protocol |
| 1. Catalyst Poisoning | The nitrogen lone pair in pyridine and piperidine intermediates strongly coordinates to the metal surface (e.g., Pd, Pt), blocking active sites and preventing efficient hydrogenation.[5][6] | Solution: Convert the pyridine to its pyridinium salt to mask the lone pair. This also activates the ring for reduction. Protocol Snippet: In a high-pressure reactor, dissolve the 3-alkylpyridine (1.0 eq) in glacial acetic acid or methanol. Add 1.1 equivalents of HCl. Add PtO₂ (Adams' catalyst, 1-5 mol%). Pressurize the reactor with H₂ (e.g., 50-80 bar) and heat (e.g., 60-80 °C).[6] |
| 2. Over-reduction / Ring Opening | Harsh conditions (high temperature/pressure) required to reduce the aromatic ring can also promote C-N bond cleavage, leading to side products.[21] | Solution: Screen milder catalysts and conditions. Rhodium-on-carbon (Rh/C) or specific Iridium complexes can be effective at lower temperatures and pressures than traditional Pt or Pd catalysts.[5][12] Monitor the reaction closely to avoid prolonged reaction times. |
| 3. Unfavorable Thermodynamics | The reaction conditions may not sufficiently favor the formation of one diastereomer over the other. The cis isomer is often the kinetic product, but equilibration can occur. | Solution: Optimize hydrogen pressure and catalyst choice. Increasing H₂ pressure can sometimes favor the formation of the cis isomer by promoting rapid, irreversible addition from the less hindered face.[6] For some substrates, heterogeneous catalysts like PtO₂ favor cis products, while certain homogeneous catalysts might provide access to trans isomers.[22] |
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution & Protocol |
| 1. Mismatched Ligand/Substrate | The chiral ligand's structure creates a specific 3D pocket around the metal center. If the substrate does not fit optimally into this chiral environment, the catalyst cannot effectively differentiate between the two prochiral faces of the molecule. | Solution: Screen a library of chiral ligands. For Rh-catalyzed reactions, common ligand families include Josiphos, SEGPHOS, and BINAP derivatives. The electronic and steric properties of the ligand must be tuned to the substrate.[13] |
| 2. Solvent Effects | The solvent can influence the conformation of the substrate-catalyst complex and the stability of the transition state. A non-optimal solvent can lead to a less organized transition state, eroding enantioselectivity. | Solution: Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, THF, Dichloromethane, Methanol). For some reactions, like the Rh-catalyzed carbometalation, a biphasic system or the presence of water is crucial for catalyst turnover and selectivity.[13] |
| 3. Low Reaction Temperature | Enantioselectivity is governed by the difference in activation energy (ΔΔG‡) between the two diastereomeric transition states. At higher temperatures, there is enough thermal energy to overcome this barrier for both pathways, leading to a racemic or less enriched mixture. | Solution: Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C if the reaction rate is still practical. This will amplify the energetic difference between the two pathways, favoring the formation of the major enantiomer. |
Problem 3: Failure of a Chiral Auxiliary-Directed Alkylation
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution & Protocol |
| 1. Incomplete Enolate Formation | Incomplete deprotonation of the N-acylpiperidine means that unreacted starting material will be present, lowering the yield. Using a bulky base is critical to prevent nucleophilic attack on the carbonyl. | Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Ensure anhydrous conditions and low temperature (-78 °C) to maintain base stability and prevent side reactions.[8] |
| 2. Poor Diastereoselectivity | The chiral auxiliary directs the incoming electrophile to one face of the enolate. If the enolate geometry (E/Z) is not well-controlled or if the reaction temperature is too high, the directing effect is diminished. | Solution: Control the enolate formation temperature strictly at -78 °C. Add the alkylating agent at this low temperature and allow the reaction to warm slowly. The choice of auxiliary is key; phenylglycinol-derived auxiliaries, for example, form a rigid, chelated structure that provides excellent facial shielding.[7][10] |
| 3. Difficult Auxiliary Cleavage | The amide bond linking the auxiliary can be very stable, especially if sterically hindered. Harsh cleavage conditions (e.g., high concentration of strong acid/base) can cause epimerization of the newly formed stereocenter or degradation of the product. | Solution: Choose an auxiliary with established mild cleavage protocols. For N-acyl auxiliaries, reductive cleavage with reagents like LiAlH₄ or basic hydrolysis (e.g., LiOH/H₂O₂) are common methods.[7] Always perform cleavage on a small scale first to confirm product stability. |
Key Experimental Protocols
Protocol 1: Diastereoselective Alkylation via a Phenylglycinol-Derived Lactam
This protocol demonstrates the use of a chiral auxiliary to set the C3 stereocenter. The rigid bicyclic system ensures high facial selectivity during the enolate alkylation step.[7][10]
Step-by-Step Methodology:
-
Enolate Formation:
-
To a flame-dried, argon-purged flask, add the phenylglycinol-derived oxazolopiperidone lactam (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add LDA (1.1 eq, freshly prepared or titrated) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Maintain the temperature at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification and Auxiliary Cleavage:
-
Purify the alkylated lactam by column chromatography.
-
To a solution of the purified product in anhydrous THF at 0 °C, add LiAlH₄ (3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool to 0 °C and quench sequentially with water, 15% NaOH (aq), and water (Fieser workup).
-
Filter the resulting solids, and concentrate the filtrate to yield the crude 3-alkylpiperidine, which can be further purified.
-
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This modern protocol provides access to highly enantioenriched 3-aryl or 3-vinyl piperidines from a dihydropyridine precursor.[1][2][3][4][13]
Step-by-Step Methodology:
-
Precursor Synthesis:
-
Prepare the phenyl pyridine-1(2H)-carboxylate precursor by reacting pyridine with NaBH₄ and phenyl chloroformate at -78 °C.[13]
-
-
Catalyst Preparation:
-
In an argon-filled glovebox or Schlenk line, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand (e.g., (S)-SEGPHOS, 7 mol%) to a vial.[13]
-
-
Asymmetric Cross-Coupling:
-
To the catalyst mixture, add toluene, THP, and H₂O, followed by aqueous CsOH (2.0 eq). Stir at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 eq) followed by the dihydropyridine precursor (1.0 eq).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, dilute with ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
-
-
Final Reduction:
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
-
| Comparison of Stereocontrol Methods for 3-Alkylpiperidine Synthesis | | :--- | :--- | :--- | :--- | | Method | Typical Stereoselectivity | Advantages | Disadvantages | | Catalytic Asymmetric Hydrogenation | 80-99% e.e. | High atom economy; scalable. | Requires catalyst screening; can be substrate-specific. | | Chiral Auxiliary Alkylation | >95:5 d.r. | Highly reliable and predictable; robust. | Stoichiometric chiral source; extra steps for attachment/cleavage. | | Ring-Closing Metathesis (RCM) | Substrate-dependent d.r. | Access to complex and unsaturated piperidines.[23][24] | Requires synthesis of diene precursor; catalyst sensitivity.[23] | | Organocatalytic Cascade | 90-99% e.e. | Forms multiple bonds/stereocenters in one pot.[14] | Can have limited substrate scope; optimization can be complex. | | Biocatalysis | >99% e.e. | Extremely high selectivity; mild, aqueous conditions.[17][19] | Requires specific enzymes; may not be suitable for all substrates. |
References
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- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link]
- Wang, W., et al. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]
- Taday, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
- Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256-60. [Link]
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Organic Synthesis. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-9. [Link]
- ResearchGate. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews Magazine. [Link]
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
- Jang, H. Y., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121. [Link]
- Nevado, C., et al. (2021).
- Hu, X., et al. (2020). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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- Se-Hon, K., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4569-76. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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- Royal Society of Chemistry. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. eTheses Repository. [Link]
- Zhang, Z., et al. (2020).
- Thomson, R. J., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Angewandte Chemie. [Link]
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- Gröger, H., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines. www.organic-chemistry.org. [Link]
- ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Thesis Collection. [Link]
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- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
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- Blechert, S., et al. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Beilstein Journal of Organic Chemistry, 9, 1336-43. [Link]
- Vedejs, E., & Wang, G. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic Letters, 11(5), 1059-61. [Link]
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- ResearchGate. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols.
- ResearchGate. (2025). Diastereoselective synthesis of trisubstituted piperidines: a versatile synthon for elaboration of uncommon poly(aza)heterocyclic structures.
- Royal Society of Chemistry. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Advances. [Link]
- Royal Society of Chemistry. (n.d.). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
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Technical Support Center: Troubleshooting 3-Isopropylpiperidine Functionalization Reactions
Introduction
3-Isopropylpiperidine is a valuable structural motif in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their potency, selectivity, and pharmacokinetic properties. However, its functionalization can present unique challenges due to the steric bulk of the isopropyl group and the complex stereochemistry of the piperidine ring. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the functionalization of this compound. Here, we offer in-depth, field-proven insights and practical solutions to streamline your synthetic workflows and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions in a direct Q&A format, providing concise answers and directing you to more detailed information within this guide.
FAQ 1: What are the most common challenges in the N-functionalization of this compound?
The primary challenge in N-functionalization, such as N-alkylation, is the steric hindrance imposed by the C3-isopropyl group. This can significantly slow down the reaction rate compared to less hindered amines.[1][2] Consequently, researchers often face issues with low yields, incomplete reactions, and the need for harsh reaction conditions.[3][4] Over-alkylation to form a quaternary ammonium salt can also be a problematic side reaction, especially with highly reactive alkylating agents.[3][5][6]
FAQ 2: How can I achieve selective C-H functionalization of the piperidine ring in the presence of the isopropyl group?
Achieving regioselectivity in C-H functionalization is a significant hurdle due to multiple potentially reactive C-H bonds. The key to overcoming this is the use of directing groups attached to the piperidine nitrogen.[7][8][9] These groups, such as picolinamide or 8-aminoquinoline, coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and position it in close proximity to a specific C-H bond, enabling selective functionalization at positions that might otherwise be unreactive.[7][10][11][12][13][14][15][16] The choice of both the directing group and the catalytic system is crucial for success.[17][18]
FAQ 3: What are the key factors influencing stereoselectivity in reactions involving this compound?
Controlling stereoselectivity is critical, as different stereoisomers can have vastly different biological activities. The key factors include:
-
Substrate Control: The existing stereocenter at C3 can influence the stereochemical outcome of subsequent reactions at other positions.
-
Chiral Catalysts: The use of transition metals with chiral ligands is a powerful strategy for enantioselective C-H functionalization and other transformations.[10][17][19] A variety of chiral dirhodium and palladium catalysts have been developed for this purpose.[17][18][20][21][22]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen can direct the approach of a reagent from a specific face, leading to a diastereoselective outcome.
-
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all have a profound impact on the stereochemical course of a reaction.
FAQ 4: My reaction is sluggish or incomplete. What are the first troubleshooting steps?
For any functionalization reaction of this compound that is performing poorly, consider these initial steps:
-
Verify Reagent Purity: Ensure all starting materials, especially the this compound and any reactive reagents, are pure and dry. Impurities can inhibit catalysts or lead to side reactions.[3]
-
Increase Temperature: For sterically hindered substrates, increasing the reaction temperature can often overcome the activation energy barrier.[23]
-
Screen Solvents: The choice of solvent can dramatically affect reaction rates. For polar reactions, switching to a more polar aprotic solvent like DMF or DMSO might be beneficial.
-
Check Catalyst Activity: If using a catalyst, ensure it has not degraded. In some cases, trying a different ligand or metal may be necessary.[17][23][24]
FAQ 5: I am observing significant side-product formation. How can I improve the selectivity of my reaction?
Improving selectivity requires a careful analysis of the reaction conditions:
-
For N-alkylation: To avoid over-alkylation, use a precise stoichiometry (or a slight excess of the amine) and consider the slow addition of the alkylating agent.[4][5] Using a hindered, non-nucleophilic base can also help.[3]
-
For C-H functionalization: If you are seeing a mixture of isomers, a more strongly coordinating directing group or a bulkier catalyst might be needed to enforce the desired regioselectivity.[17][20]
-
Purification: If side products are unavoidable, a robust purification strategy is essential. Techniques like column chromatography, crystallization, or distillation are commonly employed for piperidine derivatives.[25][26] For separating stereoisomers, chiral HPLC or SFC may be required.
Section 2: Detailed Troubleshooting Guides
This section provides in-depth troubleshooting for specific, common problems encountered during the functionalization of this compound.
Guide 1: Poor Yield in N-Alkylation Reactions
Problem: You are experiencing low conversion of this compound to the desired N-alkylated product, or the reaction is not proceeding to completion.
| Probable Cause | Recommended Solution | Rationale & Key Considerations |
| Steric Hindrance | 1. Increase Reaction Temperature: Refluxing in a higher-boiling solvent can provide the necessary energy to overcome the steric barrier.[23] 2. Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an iodide or triflate, which are better leaving groups. 3. Prolong Reaction Time: Sterically hindered reactions are often slow; monitor the reaction over an extended period (24-48 hours). | The C3-isopropyl group physically blocks the nitrogen lone pair, making nucleophilic attack on the electrophile difficult.[1][2] Higher energy or more reactive reagents are needed to facilitate the reaction. |
| Insufficient Basicity/ Inappropriate Base | 1. Use a Stronger, Non-Nucleophilic Base: Employ bases like potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA), or sodium hydride (NaH) to scavenge the acid byproduct without competing with the piperidine as a nucleophile.[3][4] 2. Ensure Stoichiometry: Use at least one equivalent of base to neutralize the acid formed during the reaction. | The reaction generates an acid (e.g., HBr), which protonates the starting amine, rendering it non-nucleophilic. A base is required to regenerate the free amine. |
| Poor Solvent Choice | 1. Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can accelerate SN2 reactions by solvating the cation and leaving the nucleophile relatively free.[4] | The choice of solvent can significantly influence the rate of alkylation. Aprotic polar solvents are generally preferred for SN2 reactions. |
| Over-alkylation | 1. Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain its low concentration.[4][5] | The N-alkylated product can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[5] |
This protocol provides a robust starting point for the N-alkylation of this compound with an alkyl bromide.
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (1.5 eq.).
-
Add the alkyl bromide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 70°C and stir until the reaction is complete as monitored by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-isopropylpiperidine.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Guide 2: Lack of Regioselectivity in C-H Functionalization
Problem: Your C-H functionalization reaction on the this compound ring is producing a mixture of isomers, with functionalization occurring at multiple positions (e.g., C2, C4, C5).
Caption: Strategy for achieving regioselective C-H functionalization.
| Probable Cause | Recommended Solution | Rationale & Key Considerations |
| Ineffective or No Directing Group | 1. Introduce a Directing Group: Attach a coordinating group (e.g., 2-pyridyl, 8-aminoquinolyl) to the piperidine nitrogen.[7][8][14][15] 2. Screen Directing Groups: If one directing group gives poor selectivity, try others. The "bite angle" and coordination strength of the directing group are critical. | Directing groups form a chelate with the metal catalyst, holding it in a fixed position and directing the C-H activation to a specific, sterically accessible C-H bond.[9] |
| Catalyst/Ligand Mismatch | 1. Screen Catalysts: Test different transition metals (e.g., Pd, Rh, Ru, Ir).[16] Rhodium catalysts are often effective for carbene insertions, while Palladium is common for arylations.[10][15][17][20] 2. Modify Ligands: For palladium-catalyzed reactions, the choice of phosphine ligand is crucial. For hindered substrates, bulkier, more electron-rich ligands may be required.[23][24] | The catalyst and its associated ligands dictate the electronic and steric environment of the reaction, which in turn controls which C-H bond is activated.[17][18] |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: C-H activation often requires elevated temperatures, but excessively high temperatures can lead to a loss of selectivity. 2. Vary the Oxidant/Base: Many C-H functionalization cycles require an oxidant or a specific base. Screen different options (e.g., Ag₂CO₃, K₂CO₃, PivOH) to find the optimal conditions for your system.[15] | The delicate balance of the catalytic cycle can be influenced by all reaction parameters. A systematic optimization is often necessary. |
Guide 3: Low Diastereoselectivity or Enantioselectivity
Problem: The functionalization reaction is producing an undesirable mixture of stereoisomers.
Caption: Differentiating asymmetric catalysis from chiral auxiliary use.
| Probable Cause | Recommended Solution | Rationale & Key Considerations |
| Ineffective Chiral Catalyst | 1. Screen Chiral Ligands: The stereochemical outcome is highly dependent on the ligand. Test a variety of commercially available or literature-reported chiral ligands.[10] 2. Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. | The chiral catalyst creates a three-dimensional pocket that favors the formation of one enantiomer over the other. The structure of this pocket is paramount.[17][19] |
| Poor Substrate Control | 1. Modify the N-Protecting Group: A bulky protecting group (e.g., Boc, Cbz) can influence the conformation of the piperidine ring and sterically block one face from reagent attack.[17] | The inherent stereochemistry and conformational preferences of the starting material can be leveraged to control the formation of new stereocenters. |
| Racemization | 1. Check for Epimerizable Centers: If the newly formed stereocenter is adjacent to a carbonyl or other acidic proton, the product may be racemizing under the reaction or workup conditions. 2. Modify Workup: Use a neutral or buffered aqueous workup to avoid exposure to strong acid or base. | The desired stereoisomer may form initially but then equilibrate to a mixture if a pathway for racemization exists. |
Section 3: Analytical & Purification Strategies
Q&A: How do I effectively monitor the progress of my reaction?
Effective reaction monitoring is crucial for optimization and troubleshooting. A combination of techniques is often best.[27]
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of starting material consumption and product formation. It's fast and inexpensive.[27]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable piperidine derivatives. It provides information on conversion and can help identify byproducts by their mass.[27][28][29]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis of a wide range of piperidine derivatives, including non-volatile compounds. Chiral HPLC is essential for determining enantiomeric excess.[27][30][31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the ratio of starting material to product in crude reaction aliquots.[27]
Q&A: What are the best practices for purifying this compound derivatives?
The purification strategy depends heavily on the properties of the target compound and the nature of the impurities.[25]
-
Column Chromatography: The most common method for purifying organic compounds. Use a solvent system that provides good separation between your product and impurities on a TLC plate.
-
Distillation: Effective for purifying liquid piperidine derivatives that are thermally stable and have a boiling point significantly different from impurities.[25][26] Be aware that piperidines can form azeotropes with solvents like water or pyridine.[25]
-
Crystallization: A powerful technique for obtaining highly pure solid compounds. If your product is a solid, screening different solvents for recrystallization is highly recommended.[25]
-
Acid-Base Extraction: Piperidines are basic and can be separated from neutral or acidic impurities by extracting into an acidic aqueous solution, washing the aqueous layer with an organic solvent, and then basifying to re-extract the purified piperidine into a fresh organic layer.[25]
-
Preparative Chiral Chromatography (HPLC or SFC): When stereoisomers cannot be separated by other means, preparative chiral chromatography is the method of choice for obtaining enantiomerically pure compounds.
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- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
- Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chir.
- Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts - MDPI.
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- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters - ACS Publications.
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Technical Support Center: 3-Isopropylpiperidine Alkylation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of 3-isopropylpiperidine. Our goal is to provide in-depth, actionable insights to help you prevent over-alkylation and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What exactly is over-alkylation in the context of this compound?
Over-alkylation refers to the undesired second alkylation of the initially formed tertiary amine. The N-alkylation of a secondary amine like this compound is intended to produce a tertiary amine. However, this tertiary amine product is itself a nucleophile and can react with another molecule of the alkylating agent. This second reaction forms a permanently charged quaternary ammonium salt, often called a "quat".[1][2] This byproduct can be difficult to separate from the desired product and reduces the overall yield of the target molecule.
Q2: Why is the tertiary amine product often more reactive than the starting secondary amine, leading to this issue?
This is a classic challenge in amine alkylation.[3] The reactivity, or nucleophilicity, of an amine is related to the availability of its nitrogen lone pair to attack an electrophile (like an alkyl halide). When you alkylate a secondary amine, you are adding an electron-donating alkyl group. This group "pushes" electron density onto the nitrogen atom, making the lone pair even more available and, consequently, making the tertiary amine product a stronger nucleophile than the secondary amine starting material.[4][5] This increased reactivity makes it highly competitive for the remaining alkylating agent, leading to the formation of the quaternary salt.[3]
Q3: What are the primary strategies to promote selective mono-alkylation?
Controlling the reaction to favor the desired tertiary amine involves several key strategies:
-
Stoichiometric Control: Carefully controlling the ratio of reactants is the first line of defense. Using the amine as the limiting reagent is generally avoided.[6][7]
-
Reaction Condition Optimization: The choice of base, solvent, and temperature plays a crucial role in modulating reactivity and selectivity.[8][9]
-
Slow Addition: Adding the alkylating agent slowly to a solution of the amine ensures that the alkylating agent concentration remains low, favoring reaction with the more abundant secondary amine.[6]
-
Alternative Methodologies: Employing a different synthetic approach, such as reductive amination, can circumvent the problem of over-alkylation entirely.[10][11]
Q4: How does the steric hindrance from the 3-isopropyl group affect the reaction?
The bulky isopropyl group at the 3-position provides a degree of steric hindrance around the nitrogen atom. This can help to disfavor the second alkylation step, as the transition state for the formation of the quaternary ammonium salt becomes more crowded and energetically unfavorable. However, this inherent steric bulk is often insufficient on its own to completely prevent over-alkylation, especially with highly reactive, sterically unhindered alkylating agents like methyl iodide.[3]
Troubleshooting Guide
Problem: My reaction yields a significant amount of the quaternary ammonium salt byproduct.
This is the most common issue encountered. If you observe a new, often highly polar spot by TLC that doesn't move from the baseline, or if you isolate a salt-like material, you are likely facing over-alkylation.
-
Cause A: Incorrect Stoichiometry or Rapid Addition
-
Explanation: Using an excess of the alkylating agent provides ample opportunity for the newly formed, highly nucleophilic tertiary amine to react a second time.[6] Even with a 1:1 ratio, adding the alkylating agent all at once creates localized high concentrations, promoting the second reaction.
-
Solution:
-
Stoichiometry: Use the alkylating agent as the limiting reagent or in a slight excess (e.g., 1.0 to 1.1 equivalents relative to the this compound).[6]
-
Slow Addition: Prepare a solution of the alkylating agent and add it dropwise, ideally via a syringe pump over several hours, to a stirred solution of the amine and base.[6] This keeps the instantaneous concentration of the electrophile low, maximizing its chance of reacting with the more abundant secondary amine.
-
-
-
Cause B: Suboptimal Reaction Conditions (Base and Solvent)
-
Explanation: Polar aprotic solvents (like DMF or DMSO) can stabilize the charged transition state of the SN2 reaction, accelerating both the desired first alkylation and the undesired second one.[12] Strong, unhindered bases like potassium carbonate (K₂CO₃) can also promote the reaction indiscriminately.[6]
-
Solution:
-
Solvent Choice: Switch to a less polar solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or toluene. This can disfavor the formation of the highly polar quaternary ammonium salt.[8]
-
Base Selection: Employ a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is an excellent choice as its bulkiness prevents it from acting as a nucleophile, and it effectively scavenges the acid byproduct without overly accelerating the reaction.[6]
-
-
| Parameter | Condition A (Promotes Over-alkylation) | Condition B (Favors Mono-alkylation) | Rationale |
| Solvent | DMF, DMSO | Toluene, THF, Acetonitrile | Less polar solvents disfavor the formation of the charged quaternary ammonium salt.[8][12] |
| Base | K₂CO₃, NaH | N,N-Diisopropylethylamine (DIPEA) | A bulky, non-nucleophilic base scavenges acid without competing in or overly promoting the alkylation.[6] |
| Stoichiometry | >1.2 eq. Alkyl Halide | 1.0 - 1.1 eq. Alkyl Halide | Prevents excess electrophile from reacting with the tertiary amine product.[7] |
| Addition | All at once | Slow, dropwise (Syringe Pump) | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[6] |
| Temperature | Elevated (e.g., 70-100 °C) | Room Temperature (or lower) | Lowering temperature reduces the rate of the second alkylation more significantly due to its higher activation energy.[13] |
Problem: My reaction is very slow or requires harsh conditions, which then leads to over-alkylation.
This often occurs with less reactive alkylating agents (e.g., alkyl chlorides or sterically hindered bromides). Pushing the reaction with high heat simply provides enough energy to overcome the barrier for both mono- and di-alkylation, destroying selectivity.
-
Cause: The direct SN2 alkylation pathway is inherently flawed because the product is more reactive than the starting material (k₂ > k₁). Forcing conditions will always lead to product mixtures.[3]
-
Solution: Switch to Reductive Amination
-
Explanation: Reductive amination is a superior method for creating tertiary amines from secondary amines with high selectivity.[10] The reaction proceeds in two steps: (1) The secondary amine reacts with an aldehyde or ketone to form a positively charged iminium ion intermediate. (2) A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the tertiary amine.[1][10] Crucially, the final tertiary amine product cannot react with the aldehyde or the reducing agent, completely preventing over-alkylation.[10] This method is inherently self-limiting.[13]
-
Advantages:
-
Detailed Protocols
Protocol 1: Optimized Direct N-Alkylation with Controlled Conditions
This protocol is optimized for mono-alkylation using a reactive alkyl halide (e.g., benzyl bromide or an alkyl iodide).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Base: Add anhydrous acetonitrile (ACN) to form a ~0.1 M solution. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reactant Addition: In a separate syringe, prepare a solution of the alkyl halide (1.1 eq.) in anhydrous ACN. Using a syringe pump, add the alkyl halide solution to the stirred amine solution over a period of 4-6 hours at room temperature.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is complete when the starting amine is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the DIPEA hydrohalide salt, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude material via column chromatography on silica gel to isolate the pure tertiary amine.
Protocol 2: Selective N-Alkylation via Reductive Amination
This is the recommended method for most applications, especially when direct alkylation proves problematic.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent: Add an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The reaction is typically run at room temperature.
-
Monitoring: Stir the reaction for 2-12 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often very clean, but can be further purified by column chromatography if necessary.
References
- Procedure for N-alkylation of Piperidine? (2017).
- Reductive Amination, and How It Works (2017). Master Organic Chemistry. [Link]
- Avoiding Over-alkylation (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Preparation of Amines (2019). Chemistry LibreTexts. [Link]
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides (2023). The Journal of Organic Chemistry. [Link]
- Alkylation of Amines (Sucks!) (2017). Master Organic Chemistry. [Link]
- Reductive amination (reductive alkyl
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Quaternary ammonium c
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds (2019).
- Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles (2018).
- AMINES Preparation of primary, secondary and tertiary amines (n.d.).
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties (2018).
- What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? (2021). Quora. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
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- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Purification of 3-Isopropylpiperidine
This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isopropylpiperidine. It is designed to move beyond a simple recitation of steps, offering instead a framework of scientific principles and field-tested insights to empower you to navigate the nuances of your experimental workup with confidence and precision.
A. Foundational Principles: Safety and Synthesis Context
Before commencing any workup procedure, a thorough understanding of the inherent hazards and the preceding reaction is paramount. The synthesis of this compound, most commonly achieved via the catalytic hydrogenation of 3-isopropylpyridine, involves handling flammable gases, pyrophoric catalysts, and corrosive reagents.
Safety First: A Non-Negotiable Prerequisite
Piperidine and its derivatives are flammable, toxic, and corrosive substances that can cause severe skin burns and eye damage.[1][2] Inhalation of vapors can irritate the respiratory tract.[3] Therefore, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1]
-
Handling Pyrophoric Catalysts: Catalysts such as Palladium on Carbon (Pd/C) and Platinum (IV) oxide (PtO₂, Adams' catalyst) can be pyrophoric, especially after filtration when exposed to air.[4][5] The filter cake must be kept wet with a solvent (e.g., water or ethanol) and should never be allowed to dry in the open.[4][5]
-
Waste Disposal: All chemical waste, including solvents and catalyst residues, must be disposed of in accordance with institutional and national hazardous waste regulations.[1][3][6]
Synthesis Context: Catalytic Hydrogenation of 3-Isopropylpyridine
The most prevalent route to this compound is the catalytic hydrogenation of 3-isopropylpyridine.[7][8] This reaction typically involves reacting the pyridine substrate with hydrogen gas under pressure in the presence of a noble metal catalyst, such as PtO₂ or Pd/C.[5][7][9] Glacial acetic acid is often used as a solvent to protonate the pyridine ring, which facilitates its reduction.[5][9][10]
The successful workup of this reaction hinges on three primary objectives:
-
Safe and complete removal of the heterogeneous catalyst.
-
Neutralization of the acidic solvent.
-
Efficient extraction and isolation of the basic this compound product from the reaction mixture.
B. Standard Workup Protocol for this compound Synthesis
This section details a robust, step-by-step procedure for the workup of this compound following its synthesis via catalytic hydrogenation in glacial acetic acid.
Step 1: Reaction Quenching and Catalyst Filtration
The "Why": The initial step is to safely stop the reaction and remove the solid catalyst. Filtration through Celite, a diatomaceous earth filter aid, prevents the fine catalyst particles from clogging the filter paper and ensures a clear filtrate.[1][6]
Protocol:
-
Once the reaction is complete (as determined by monitoring hydrogen uptake or by techniques like GC-MS), cool the reaction vessel to room temperature.
-
Carefully and slowly vent the excess hydrogen gas from the reactor.
-
Purge the reactor system with an inert gas, such as nitrogen or argon, to remove any residual hydrogen.[5]
-
Dilute the reaction mixture with a suitable organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (DCM).
-
Prepare a filtration setup by packing a small plug of Celite over a sintered glass funnel or a Büchner funnel with filter paper.
-
Wet the Celite pad with the same solvent used to dilute the reaction mixture.
-
Carefully filter the reaction mixture through the Celite pad under vacuum.[6][9]
-
Wash the reaction flask and the Celite pad with additional portions of the organic solvent to ensure complete transfer of the product.
-
Crucially , do not allow the Celite pad with the catalyst to dry. Immediately quench the filter cake by adding water or isopropanol to it.[4][5]
Step 2: Acid-Base Extraction
The "Why": Since the reaction is performed in an acidic solvent (glacial acetic acid), the product, this compound, exists as its ammonium salt. To isolate the free base, the acidic solution must be neutralized, and the basic product extracted into an organic solvent.[11][12]
Protocol:
-
Transfer the filtrate from Step 1 to a separatory funnel.
-
Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a more concentrated solution of a strong base like sodium hydroxide (NaOH), to the separatory funnel.[7][9] Caution: Addition of a base to the acidic solution will cause vigorous effervescence (gas evolution) if sodium bicarbonate is used. Vent the separatory funnel frequently to release the pressure.
-
Continue adding the basic solution until the aqueous layer is distinctly basic (pH > 10), which can be confirmed with pH paper.
-
Stopper the separatory funnel and shake vigorously, remembering to vent frequently.
-
Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent used), and the bottom layer will be the aqueous layer.
-
Drain the aqueous layer and extract it two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
-
Combine all the organic layers.
Step 3: Drying and Solvent Removal
The "Why": The combined organic extracts will be saturated with water, which must be removed before isolating the final product. Anhydrous salts like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are used to bind with the water.[13]
Protocol:
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove the bulk of the dissolved water.
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄.
-
Swirl the flask for several minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as an oil.
C. Purification Strategies
The crude this compound obtained after the workup may contain residual starting material or side products. Two common methods for purification are vacuum distillation and salt formation followed by recrystallization.
Vacuum Distillation
The "Why": this compound has a relatively high boiling point, and distillation at atmospheric pressure may lead to decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature.[14][15][16]
Protocol:
-
Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.[14]
-
Add a stir bar to the distillation flask containing the crude this compound. Note: Boiling chips are not effective under vacuum.[16]
-
Begin stirring and slowly apply the vacuum.
-
Once a stable, low pressure is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at a constant temperature. This is your purified this compound.
Hydrochloride Salt Formation and Recrystallization
The "Why": Converting the basic this compound to its hydrochloride salt creates a stable, crystalline solid that can be easily purified by recrystallization. The salt can be stored and, if needed, the free base can be regenerated by treatment with a base.[17][18]
Protocol:
-
Dissolve the crude this compound in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol).
-
A white precipitate of this compound hydrochloride will form.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified salt.[11]
D. Troubleshooting and FAQs
This section addresses common issues that may arise during the workup and purification of this compound.
Q1: After adding the basic solution during extraction, a thick emulsion has formed, and the layers won't separate. What should I do?
-
Cause: Vigorous shaking or high concentrations of dissolved substances can lead to the formation of stable emulsions.
-
Solution:
-
Try gentle swirling or stirring of the mixture with a glass rod.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which often helps to break emulsions.
-
If the emulsion persists, you may need to filter the entire mixture through a pad of Celite.
-
Q2: My final yield of this compound is very low. Where could it have gone?
-
Cause: Product loss can occur at several stages of the workup.
-
Solution:
-
Incomplete Extraction: Ensure the aqueous layer was made sufficiently basic (pH > 10) to convert all the ammonium salt to the free base. Also, perform multiple extractions (at least 3) of the aqueous layer to maximize recovery.[19]
-
Adsorption onto Catalyst/Celite: Make sure to thoroughly wash the Celite pad with fresh solvent after filtration to recover any adsorbed product.[1]
-
Volatility: While not extremely volatile, some product may be lost during solvent removal on the rotary evaporator if excessive heat or vacuum is applied.
-
Q3: GC-MS analysis of my final product shows the presence of unreacted 3-isopropylpyridine. How can I remove it?
-
Cause: The hydrogenation reaction did not go to completion.
-
Solution:
-
Re-subject to Reaction Conditions: If a significant amount of starting material remains, the most effective solution is to re-subject the crude product to the hydrogenation conditions.
-
Purification: Careful fractional vacuum distillation should be able to separate this compound from the lower-boiling 3-isopropylpyridine.
-
Q4: The catalyst filtration is very slow, and the filter paper keeps clogging. What is the problem?
-
Cause: The catalyst particles are too fine and are blocking the pores of the filter paper.
-
Solution:
-
Use a Thicker Celite Pad: A thicker pad of Celite will provide a better filter bed and prevent the fine catalyst particles from reaching the filter paper.[6]
-
Stir with Celite Before Filtration: Adding Celite to the reaction mixture and stirring for a few minutes before filtration can help to agglomerate the catalyst particles, making them easier to filter.[6]
-
E. Quality Control and Characterization
The purity of the final this compound product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the sample and identifying any volatile impurities.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound and to detect any structural isomers or other impurities.[18][22][23]
Table 1: Key Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~165-167 °C (at atmospheric pressure) |
F. Visual Workflows
G. References
-
Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3781-3784.
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
-
Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks.
-
Nevado, C., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429.
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
-
New Jersey Department of Health. (1999, September). HAZARD SUMMARY: PIPERIDINE.
-
Al-Iraqi, M. A., & Al-Rawi, J. M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1371-1374.
-
BenchChem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
-
BenchChem. (2025). Technical Support Center: 3-Piperidinopropiophenone Hydrochloride Purification.
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction.
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
-
LLNL. (n.d.). A Preliminary Study of Extraction Solvents for CW-Agents and Their Composition Products [3:1 (Methylene chloride:Isopropanol)].
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
-
Organic Lab Techniques. (2022, April 8). Vacuum Distillation [Video]. YouTube.
-
ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Stanfield, J. A. (1951). THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES [Thesis]. Georgia Institute of Technology.
-
BenchChem. (2025). Application Notes and Protocols for Reactions Involving 3-Butylpyridine.
-
Cole-Parmer Blog. (2018, June 28). 3 Easy Steps for Safe Solvent Extraction.
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation.
-
Shepard, K. B., et al. (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. Pharmaceutical Research, 37(8), 153.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Vacuum Distillation.
-
Gallo, A. A., & Fitzpatrick, J. D. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. University of Southwestern Louisiana, Department of Chemistry.
-
ResearchGate. (n.d.). EXTRACTION PROTOCOLS.
-
Google Patents. (1999). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
-
ChemicalBook. (n.d.). 3-ISOPROPYLANILINE(5369-16-4) 1H NMR spectrum.
-
ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
-
Kashiwagi, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(45), 20857–20865.
-
Google Patents. (2018). CN108017572A - (S)The preparation method of -3- hydroxy piperidines.
-
PubMed. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
-
Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
-
PubMed Central. (2022, September 2). Effect of extraction technique on chemical compositions and antioxidant activities of freeze-dried green pepper.
-
ResearchGate. (2024, January 3). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
-
Journal of the American Chemical Society. (2013, August 14). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines.
-
ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF.
-
Asian Journal of Chemistry. (2020, September 25). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
-
Scribd. (2018, April 16). Impurity Profiling and Drug Characterization: Backdrop and Approach.
-
PubMed Central. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review.
-
PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach.
-
The Royal Society of Chemistry. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts.
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Technical Support Center: Stability and Handling of 3-Isopropylpiperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-isopropylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] However, the stability of these derivatives can be a critical factor influencing experimental reproducibility, analytical accuracy, and ultimately, the viability of a drug candidate.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve common stability issues encountered during your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explores the probable underlying causes related to compound instability, and provides actionable solutions and protocols.
Problem 1: Inconsistent Analytical Results (e.g., Decreasing Peak Area, New Peaks in HPLC)
You observe a steady decrease in the main compound's peak area in your HPLC analysis over time, or new, unidentified peaks begin to appear, even in your stock solutions.
Probable Cause: The primary suspect is chemical degradation. The piperidine ring, particularly the tertiary amine, is susceptible to several degradation pathways. The most common culprits are oxidation, photodegradation, or reaction with environmental factors like moisture and acidic/basic impurities.[2][3]
-
Oxidation: The nitrogen atom in the piperidine ring can be oxidized, especially if exposed to atmospheric oxygen over time or trace peroxides in solvents, leading to the formation of N-oxides.[3] Furthermore, hydrogen atoms on the carbons adjacent to the nitrogen (α-amino C-H bonds) can be abstracted, initiating degradation that may even lead to ring-opening.[4][5][6][7]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate radical-based degradation reactions.[2][3] Many organic molecules are photosensitive, and this is a required stress condition in formal stability testing under ICH guidelines.[8]
-
Hydrolysis: While the core this compound structure is not readily hydrolyzed, derivatives containing sensitive functional groups (e.g., esters, amides) can degrade in the presence of moisture, often catalyzed by pH changes.[2][9]
Solution Workflow: To diagnose and solve this issue, a systematic approach is required. The following workflow helps isolate the cause and implement corrective measures.
Caption: Workflow for troubleshooting inconsistent analytical results.
Corrective Actions:
-
Prevent Oxidation: Prepare stock solutions using fresh, high-purity solvents (e.g., HPLC grade). If using solvents prone to peroxide formation (like THF or ether), ensure they are fresh or tested for peroxides. Purge vials with an inert gas (argon or nitrogen) before sealing and storing.
-
Prevent Photodegradation: Always store both solid materials and solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Control for Hydrolysis: Store solid compounds in a desiccator.[2] For solutions, use dry (aprotic) solvents where possible. If aqueous solutions are necessary, perform pH stability studies to find the optimal pH range for your specific derivative.[10][11]
Problem 2: Sample Develops a Yellow or Brown Color Over Time
Your solid sample or stock solution, which was initially colorless or white, has developed a distinct color.
Probable Cause: Color change is a strong visual indicator of chemical degradation. This is often linked to oxidative degradation pathways that can produce highly conjugated systems or polymeric byproducts. The formation of imines from the oxidation of the piperidine ring, followed by further reactions, can lead to colored species.[4][5][12]
Solution:
-
Confirm Degradation: Do not use the discolored sample for sensitive experiments. First, confirm degradation by re-analyzing the material using a validated analytical method like HPLC or LC-MS.[13] Compare the results to a fresh or properly stored reference sample.
-
Review Storage Conditions: This issue almost always points to improper storage. The most likely cause is simultaneous exposure to both oxygen and light. Review the storage decision tree below and ensure your handling procedures align with best practices.
-
Purification: If the material is valuable, it may be possible to re-purify it using flash chromatography or preparative HPLC. However, the purified material must be stored under strictly inert and dark conditions immediately.
Caption: Decision tree for selecting optimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A: Based on the chemistry of the piperidine scaffold, the primary degradation pathways are:
-
Oxidation: This is often the main concern. It can occur at the nitrogen atom to form an N-oxide or at the carbon atoms, particularly the C-H bonds alpha to the nitrogen (at the 2 and 6 positions). This can lead to the formation of imines, hydroxylation, or even ring-opening reactions under certain conditions.[3][4][5][12]
-
Photodegradation: Many piperidine compounds are sensitive to light.[2] UV radiation can initiate free-radical chain reactions, leading to a complex mixture of degradation products.
-
Acid/Base Instability: The stability of piperidine derivatives can be highly dependent on pH.[10][14] In strongly acidic or basic solutions, derivatives with sensitive functional groups may undergo hydrolysis or other rearrangements. The piperidine nitrogen itself will be protonated at low pH, which can alter its reactivity and stability profile.
Caption: Hypothetical oxidative degradation pathways.
Q2: What are the ideal storage conditions for solid and solution-based this compound derivatives?
A: Ideal storage conditions aim to mitigate the risks of oxidation, photodegradation, and moisture exposure. The table below summarizes the best practices.[2][15][16][17][18]
| Parameter | Solid Compound | Stock Solution (Organic Solvent) |
| Temperature | 2–8°C (Refrigerated) | 2–8°C or -20°C for long-term |
| Atmosphere | Dry (in a desiccator) | Inert (purge with Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| Container | Tightly sealed glass vial with a Teflon-lined cap | Tightly sealed glass vial with a Teflon-lined cap |
Q3: How can I detect and quantify degradation products?
A: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable technique.[13][19]
-
Method: A reverse-phase HPLC method (e.g., using a C18 column) with a gradient elution can typically separate the parent compound from its more polar degradation products (like N-oxides).
-
Detection: A UV detector is excellent for quantification if the degradants have a chromophore.[13] An MS detector is superior for identifying the mass of the degradation products, which is crucial for elucidating the degradation pathway.[19]
-
Quantification: Degradation can be quantified by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of the new products relative to an internal or external standard.
Q4: Are there specific handling precautions I should take during experiments?
A: Yes. Beyond proper storage, careful handling during experiments is crucial for reproducibility.
-
Weighing: Weigh solid compounds quickly and avoid leaving containers open to the air for extended periods.
-
Solvents: Use fresh, high-purity solvents for all solutions. Avoid using solvents from bottles that have been open for a long time.
-
pH Control: When preparing aqueous buffers, use high-quality reagents and verify the pH. Be aware that the stability of your compound can be lowest at neutral pH and higher in mildly acidic conditions, though this must be determined experimentally.[11]
-
Temperature: Avoid unnecessarily heating solutions containing your compound. If heating is required, do so under an inert atmosphere. Thermal degradation can lead to complex decomposition.[3]
Appendices
Protocol A: General Forced Degradation Study
This protocol is designed to intentionally stress a this compound derivative to rapidly identify potential degradation pathways, as recommended by ICH guidelines.[3][8][13]
Objective: To identify likely degradation products under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Your this compound derivative
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter, oven, photostability chamber (or a lamp meeting ICH Q1B specs[20])
-
Clear and amber HPLC vials
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your Control Sample .
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours. Protect from light.
-
Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution in a clear vial to light in a photostability chamber (target: >1.2 million lux hours and >200 W h/m²).[8] Keep a wrapped control sample next to it.
-
Analysis: Analyze all stressed samples, along with the control sample, using a suitable stability-indicating HPLC method (see Protocol B). Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol B: Setting up a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the main compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (e.g., 220 nm and 254 nm) or full scan on a PDA/DAD detector.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Elution: A good starting point for a gradient is a long, shallow ramp, which is effective at separating closely eluting peaks.
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
Optimization: Inject your stressed samples from Protocol A. If the parent peak co-elutes with any degradation peaks, adjust the gradient. For example, if a new, more polar peak (eluting earlier) is not well-resolved, make the initial part of the gradient even shallower (e.g., hold at 5% B for 5 minutes before starting the ramp).
References
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
- Penta Chemicals. (2024).
- Jubilant Ingrevia Limited. (n.d.).
- Berndt, T., et al. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central.
- Berndt, T., et al. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- Berndt, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - Figshare.
- FUJIFILM Wako Chemicals. (n.d.).
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Berndt, T., et al. (2024).
- BenchChem. (2025).
- Berndt, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
- Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine.
- Sexton, A., et al. (2010). Thermal degradation of piperazine and its structural analogs.
- Douglas, J. J., et al. (n.d.).
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines.
- Rew, Y., et al. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- de Andrade, J., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- Anonymous. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- Kozlovskii, V., et al. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-(Propan-2-yl)piperidine. PubChem.
- Jones, S. P., et al. (2022).
- United Nations Office on Drugs and Crime. (n.d.).
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Grogan, G., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- De Ruiter, J. (n.d.). Analytical Methods. RSC Publishing.
- Piekarski, M., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Piekarski, M., et al. (2014). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- BLD Pharm. (n.d.). 1363165-90-5|1-Cbz-3-isopropylpiperidine-3-carboxylic acid.
- BLD Pharm. (n.d.). 2097873-57-7|this compound hydrochloride.
- Farzaliyev, V.M., et al. (n.d.). SYNTHESIS OF 3-PIPERIDINE-2-HYDROXYPROPYLISOBUTYL ETHER AND STUDY OF ITS ANTI-RUST PROPERTIES. CHEMICAL PROBLEMS.
- Lam, C., et al. (2018). The Effects of pH and Excipients on Exenatide Stability in Solution.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
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- 8. database.ich.org [database.ich.org]
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- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. caronscientific.com [caronscientific.com]
Technical Support Center: Optimizing Reaction Time for 3-Isopropylpiperidine Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of 3-Isopropylpiperidine. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the efficiency of their synthetic routes. The most direct and widely employed method for this transformation is the catalytic hydrogenation of 3-isopropylpyridine. While atom-economical, the reaction rate can be a significant bottleneck due to the inherent stability of the pyridine ring and potential catalyst inhibition.[1]
This document provides in-depth troubleshooting guidance and answers to frequently asked questions to help you minimize reaction times, improve throughput, and ensure robust, reproducible results.
Troubleshooting Guide: Addressing Slow or Stalled Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic hydrogenation of 3-isopropylpyridine.
Q: My hydrogenation reaction is extremely slow or has stopped completely. What are the likely causes and how do I fix it?
A slow or stalled reaction is a frequent problem, often stemming from one or more interrelated factors. Follow this diagnostic sequence to identify and solve the issue.
1. Initial System Check (The Basics) Before altering chemical parameters, ensure the physical setup is functioning correctly.
-
Hydrogen Supply: Is the hydrogen cylinder empty or is the line pressure adequate?
-
Stirring Efficiency: Vigorous agitation is crucial for effective gas-liquid mass transfer, ensuring dissolved hydrogen reaches the catalyst surface.[2] If the stir bar is struggling or the mechanical stirrer is set too low, the reaction will be starved of hydrogen.
-
Temperature Control: Verify that the heating mantle or oil bath is at the correct setpoint and that the reaction mixture itself is reaching the target temperature.[3]
2. Catalyst Activity and Inhibition Catalyst health is the most critical factor. The Lewis basic nitrogen in both the pyridine starting material and the piperidine product can act as a catalyst poison, binding to active metal sites and shutting down the reaction.[1][4]
-
Cause: Catalyst Inhibition by Nitrogen: This is the most common culprit. The lone pair of electrons on the nitrogen atom strongly adsorbs to the catalyst surface, preventing the hydrogenation from proceeding.
-
Solution: Add an Acidic Additive. Protonating the nitrogen atom with an acid effectively shields the lone pair, drastically reducing its ability to inhibit the catalyst and facilitating the reduction.[1][4] Glacial acetic acid is an excellent choice as it can often serve as both the solvent and the additive.[1] Alternatively, additives like HCl can be used.
-
-
Cause: Catalyst Poisoning by Impurities: The 3-isopropylpyridine starting material may contain impurities from its synthesis (e.g., sulfur or halide compounds) that permanently deactivate the catalyst.[4]
-
Solution: Purify Starting Materials. If you suspect contamination, purify the 3-isopropylpyridine by distillation before use.[3]
-
-
Cause: Poor Quality or Deactivated Catalyst: The catalyst itself may be old, have been improperly stored (e.g., Pd/C can be pyrophoric and should be handled carefully), or be from a low-activity batch.
-
Solution: Use Fresh Catalyst. If inhibition is ruled out, the problem may be the catalyst itself. Attempt the reaction with a fresh batch of catalyst.
-
3. Insufficient Reaction Conditions The aromatic pyridine ring is inherently stable and requires a significant energy input to be reduced.[1]
-
Cause: Low Temperature or Pressure: The selected conditions may not provide enough energy to overcome the activation barrier of the reaction.[4]
-
Solution: Systematically Increase Temperature and Pressure. Gradually increase the reaction temperature (e.g., in 10 °C increments) and/or the hydrogen pressure. Typical conditions often range from 60-80 °C and 30-80 bar (approx. 435-1160 psi), though this is catalyst-dependent.[4]
-
The following diagram provides a decision-making workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for a slow hydrogenation reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the proactive optimization of the this compound synthesis.
Q1: Which catalyst is most effective for the hydrogenation of 3-isopropylpyridine?
The choice of catalyst is critical and involves a trade-off between reactivity, selectivity, and cost. Platinum group metals are highly effective.[1]
-
Platinum (PtO₂, Pt/C): Often considered the most robust and effective catalyst for pyridine hydrogenation.[4] Adams' catalyst (PtO₂) is particularly reliable, though more expensive.
-
Rhodium (Rh/C): Also highly active, but care must be taken as it can sometimes promote ring-opening side reactions, especially in the presence of water.[4]
-
Palladium (Pd/C): While widely used in many hydrogenations, it is more susceptible to inhibition by the basic nitrogen in pyridines and may require an acidic additive to show good activity.[1]
-
Raney Nickel (Ra-Ni): A much cheaper, non-precious metal alternative. However, it typically requires more forcing conditions (higher temperatures and pressures) to achieve comparable reaction rates.[5]
| Catalyst System | Typical Temperature | Typical Pressure | Key Advantages | Key Considerations |
| PtO₂ in Acetic Acid | Room Temp - 60°C | 50-70 bar | High activity, robust, acid acts as solvent & activator | Higher cost of platinum |
| Rh/C in Alcohols | 60-80°C | 30-80 bar | High activity | Potential for ring-opening side products[4] |
| Pd/C with Acidic Additive | 60-80°C | 30-80 bar | Cost-effective precious metal | Prone to inhibition without acid[1] |
| Raney Nickel in Alcohols | 80-250°C | >100 bar | Very low cost | Requires harsh conditions, potential safety concerns[5] |
Q2: How do temperature and pressure precisely influence the reaction time?
Temperature and pressure are key kinetic levers.
-
Temperature: Increasing the temperature provides more thermal energy to the reacting molecules, allowing more of them to overcome the activation energy of the reaction. For many organic reactions, the rate roughly doubles for every 10 °C increase. However, excessively high temperatures can lead to side product formation or decomposition.[4][6]
-
Pressure: In a hydrogenation, increasing the hydrogen pressure directly increases the concentration of dissolved hydrogen in the solvent according to Henry's Law. This higher concentration leads to a faster reaction rate, as more hydrogen molecules are available at the catalyst's active sites.
Fine-tuning these parameters is crucial for finding the optimal balance between reaction rate and product purity.[7]
Q3: What is the optimal solvent for this reaction?
The ideal solvent should fully dissolve the starting material, have good hydrogen solubility, and be inert under the reaction conditions.
-
Glacial Acetic Acid: An excellent choice as it serves as both a solvent and an acidic additive to prevent catalyst inhibition.[1]
-
Alcohols (Methanol, Ethanol): These are common hydrogenation solvents due to their polarity and ability to dissolve hydrogen. Kinetic studies on piperidine synthesis have shown that the choice between methanol and ethanol can affect reaction rates.[8][9]
-
Anhydrous Conditions: If ring-opening is observed as a side reaction (especially with rhodium catalysts), ensuring anhydrous conditions by using freshly distilled solvents can help minimize this pathway.[4][10]
Q4: How can I monitor the reaction in real-time to determine the optimal endpoint?
Stopping the reaction at the precise moment of completion saves time, energy, and prevents potential side reactions from prolonged heating.
-
Gas Uptake: Monitoring hydrogen consumption using a gas uptake burette or system is a classic and effective method.[2] The reaction is complete when H₂ uptake ceases.
-
In-situ Spectroscopy: Advanced process analytical technology (PAT) like in-situ FTIR (e.g., ReactIR) allows for continuous, real-time tracking of the concentration of key species (disappearance of pyridine C=N stretches, appearance of piperidine C-N stretches) directly in the reaction vessel.[2][11] This provides detailed kinetic information and a definitive indication of reaction completion.
-
Offline Analysis: Traditional monitoring involves taking small aliquots from the reaction (if the reactor setup allows), and analyzing them by GC, GC-MS, or TLC.[3]
Experimental Protocols
Protocol 1: Optimized Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol leverages a highly active catalyst in an acidic medium to promote a rapid and clean reaction.
Materials:
-
3-Isopropylpyridine (purified by distillation if necessary)
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (anhydrous)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, pressure gauge, and thermocouple.
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add 3-isopropylpyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add the PtO₂ catalyst (typically 1-5 mol%).[4]
-
Reaction Execution: a. Securely seal the reactor vessel and connect it to the hydrogenation apparatus. b. Purge the reactor headspace several times with the inert gas to remove all air. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4] d. Begin vigorous stirring and maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The in-situ reduction of PtO₂ to active Pt is exothermic. e. Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is typically complete in 4-16 hours.[1][4]
-
Work-up: a. Once the reaction is complete (H₂ uptake ceases), stop the stirring and cool the reactor to room temperature. b. Carefully vent the excess hydrogen gas and purge the reactor with inert gas. c. Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. d. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1] e. Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. f. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by distillation if necessary.
References
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube.
- How to Optimize Performance in Alkene Hydrogenation C
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogen
- Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. (n.d.).
- Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. (n.d.). Organic Process Research & Development.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. (2025).
- How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). BenchChem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
- Why organic reactions occur at a slower rate than inorganic reactions. (2017). Brainly.
- Method of reducing 3-hydroxypyridine and its derivatives. (1957).
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 3-Isopropylpyridine Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 3-isopropylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-isopropylpiperidine, a key building block in many pharmaceutical compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific transformation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the hydrogenation of 3-isopropylpyridine. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low or No Conversion of 3-Isopropylpyridine
Question: I am attempting to hydrogenate 3-isopropylpyridine to this compound, but I am observing very low conversion, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in pyridine hydrogenation is a frequent challenge, often stemming from the inherent stability of the aromatic pyridine ring and potential catalyst deactivation.[1] Here’s a systematic approach to troubleshooting this issue:
1. Catalyst Activity and Selection:
-
Catalyst Choice: Noble metal catalysts are generally most effective for pyridine hydrogenation. Rhodium (Rh) and Ruthenium (Ru) often exhibit high activity under milder conditions compared to Palladium (Pd) or Platinum (Pt).[1] For instance, Rhodium(III) oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various functionalized pyridines under mild conditions.[2]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically ranging from 1-5 mol%, for challenging substrates, increasing the catalyst loading might be necessary.
-
Catalyst Deactivation: The nitrogen lone pair in both 3-isopropylpyridine and the resulting this compound can coordinate to the metal surface of the catalyst, leading to catalyst poisoning.[2][3]
2. Reaction Conditions:
-
Hydrogen Pressure and Temperature: The hydrogenation of the stable pyridine ring often requires elevated temperature and pressure.[4] If you are operating at atmospheric pressure and room temperature, consider increasing the hydrogen pressure (e.g., 5-70 bar) and temperature (e.g., 40-100 °C).[1][4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol, ethanol, or trifluoroethanol (TFE) are commonly used.[1][2] Acetic acid is also frequently employed as it can protonate the pyridine nitrogen, which can enhance reactivity.[5][6]
3. The Role of Acidic Additives:
-
Protonation of the Pyridine Ring: A highly effective strategy to overcome low reactivity is the addition of an acid. The acid protonates the nitrogen atom of the pyridine ring, forming a pyridinium salt.[6] This has two major benefits:
-
Common Acidic Additives: Glacial acetic acid is often used as both a solvent and an acid promoter.[3] Other acids like hydrochloric acid (HCl) can also be used.[6]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Catalyst Deactivation
Question: My reaction starts well, but then stalls before reaching full conversion. I suspect catalyst deactivation. What causes this and how can I prevent it?
Answer: Catalyst deactivation is a common issue in pyridine hydrogenation, primarily due to the Lewis basicity of the nitrogen atom in both the substrate and the product.[2][3]
Causes of Deactivation:
-
Nitrogen Poisoning: The lone pair of electrons on the nitrogen atom can strongly adsorb onto the active sites of the metal catalyst, blocking them from participating in the hydrogenation reaction.[2] This is a form of competitive inhibition.
-
C-H Activation: In some cases, particularly with certain homogeneous catalysts, C-H activation of the pyridine ring can lead to the formation of stable organometallic complexes that are catalytically inactive.[7]
Strategies to Mitigate Catalyst Deactivation:
-
Acidic Medium: As mentioned previously, performing the reaction in an acidic solvent like glacial acetic acid or with an acidic additive protonates the nitrogen.[5][6] This prevents the lone pair from binding to the catalyst surface.
-
Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning than others. Rhodium-based catalysts, for example, often show good performance in pyridine hydrogenation.[2]
-
Increased Catalyst Loading: A higher catalyst loading can sometimes compensate for partial deactivation by providing a larger number of active sites.[5]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of 3-isopropylpyridine?
A1: The "best" catalyst depends on your specific requirements, such as desired reaction conditions, cost, and available equipment. Here is a comparison of commonly used catalysts:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium (e.g., Rh/C, Rh₂O₃) | Mild to moderate (e.g., 5 bar H₂, 40°C)[2] | High activity, often effective under milder conditions.[1][2] | Higher cost compared to other metals. |
| Ruthenium (e.g., Ru/C) | Moderate to high pressure and temperature. | High activity, generally good for aromatic ring hydrogenation.[1] | Can sometimes promote side reactions. |
| Platinum (e.g., PtO₂, Pt/C) | Often requires acidic conditions (e.g., acetic acid) and elevated pressure.[3][4] | Versatile and effective for a wide range of substrates.[3] | Can be less active than Rh or Ru for pyridines. |
| Palladium (e.g., Pd/C) | Typically requires acidic additives and more forcing conditions.[3] | Cost-effective, widely available.[3] | Generally less active for pyridine hydrogenation than other noble metals.[1] |
| Raney Nickel | High pressure and temperature. | Very cost-effective for large-scale production.[1] | Requires more stringent reaction conditions, potential for lower selectivity. |
For laboratory-scale synthesis where high activity and mild conditions are prioritized, a Rhodium-based catalyst is often an excellent starting point.[1][2]
Catalyst Selection Logic:
Caption: Decision tree for catalyst selection.
Q2: What is the role of the solvent in 3-isopropylpyridine hydrogenation?
A2: The solvent plays several crucial roles:
-
Solubility: It must dissolve the 3-isopropylpyridine substrate.
-
Catalyst Interaction: The solvent can influence the catalyst's activity and stability.
-
Proton Source (for protic solvents): Protic solvents like alcohols can participate in the reaction mechanism.
-
Acidity: As discussed, acidic solvents like glacial acetic acid can significantly promote the reaction by protonating the pyridine nitrogen.[5][6] Trifluoroethanol (TFE) has also been shown to be a highly effective solvent for pyridine hydrogenation with rhodium catalysts.[2]
Q3: Are there any potential side reactions to be aware of?
A3: While the primary goal is the saturation of the pyridine ring, other reactions can occur, especially under harsh conditions:
-
Dealkylation: At very high temperatures, the isopropyl group could potentially be cleaved.
-
Ring Opening: Under very forcing conditions with certain catalysts, C-N bond cleavage can occur, leading to ring-opened byproducts.[8]
-
Condensation Reactions: In some cases, condensation reactions between the starting material, product, or intermediates can occur.[8]
Careful control of reaction conditions (temperature, pressure) and appropriate catalyst selection can help minimize these side reactions.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Rh₂O₃
This protocol is adapted from literature procedures for the hydrogenation of functionalized pyridines.[2]
-
Reactor Setup: In a glass vial suitable for a high-pressure reactor, add 3-isopropylpyridine (e.g., 0.8 mmol) and Rhodium(III) oxide (Rh₂O₃) (e.g., 1 mg, ~0.5 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (1 mL).
-
Reaction Execution:
-
Place the vial into the high-pressure reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) 3-5 times.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction at 40°C for 16 hours.
-
-
Work-up:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be filtered through a pad of celite or silica gel to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
-
Analysis: Determine the conversion and yield by NMR spectroscopy or GC-MS.
Protocol 2: Hydrogenation using PtO₂ in Acetic Acid
This protocol is a general method for pyridine hydrogenation under acidic conditions.[3]
-
Reactor Setup: To a high-pressure reactor vessel, add 3-isopropylpyridine (e.g., 1.0 g).
-
Solvent and Catalyst Addition: Add glacial acetic acid (5-10 mL) followed by Platinum(IV) oxide (PtO₂, Adams' catalyst) (e.g., 5 mol%).
-
Reaction Execution:
-
Seal the reactor and purge thoroughly with an inert gas, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Work-up:
-
Carefully vent the hydrogen and remove the catalyst by filtration.
-
The acetic acid can be removed under reduced pressure. The residue is typically basified (e.g., with NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the crude product.
-
-
Purification: The crude this compound can be purified by distillation or column chromatography if necessary.
References
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. [Link][9][10][11][12][13]
- Tondreau, A. M., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
- Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link][2][15][16][17]
- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link][18][19][20]
- Chemistry Stack Exchange. (2017).
- Kappe, C. O., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Grignard Reactions for Piperidine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of piperidines using Grignard reagents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling these powerful and often challenging reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you to not only troubleshoot existing issues but also to proactively design safer and more efficient synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the management of exotherms in Grignard reactions for piperidine synthesis.
Q1: Why are Grignard reactions so exothermic, and what specific factors contribute to this when synthesizing piperidines?
A1: Grignard reactions are fundamentally exothermic due to the formation of strong carbon-carbon and magnesium-oxygen bonds, which releases a significant amount of energy.[1] The overall heat of reaction is a result of the difference in energy between the bonds broken in the reactants and the bonds formed in the products. In the context of piperidine synthesis, which often involves the addition of a Grignard reagent to an N-protected piperidone, several factors contribute to the exotherm:
-
Nucleophilic Addition: The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidone.[2] This bond formation is a major contributor to the heat generated.
-
Magnesium Alkoxide Formation: The initial addition product is a magnesium alkoxide, and the formation of this stable intermediate is also an exothermic process.[2]
-
Solvent Coordination: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the Grignard reagent.[3] The coordination and de-coordination of these solvent molecules with the magnesium center during the reaction can also contribute to the overall thermal profile.[4]
Q2: What are the primary hazards associated with uncontrolled exotherms in these reactions?
A2: The primary hazard is a thermal runaway , a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[5][6] This can lead to a rapid increase in temperature and pressure within the reaction vessel.[5] Specific consequences include:
-
Boil-over: The solvent can rapidly boil, leading to a violent expulsion of the reaction mixture from the flask.[5]
-
Fire Hazard: The ethereal solvents used are highly flammable, and a boil-over can create a significant fire risk, especially if ignition sources are present.[7]
-
Pressure Build-up: In a closed or inadequately vented system, the pressure increase can lead to vessel rupture or explosion.[5]
-
Side Reactions and Decomposition: High temperatures can promote undesirable side reactions, such as Wurtz coupling, or decomposition of the starting materials, intermediates, and products, leading to reduced yield and purity.[8][9]
Q3: How can I visually tell if my Grignard reaction has initiated successfully?
A3: Several visual cues indicate a successful initiation:
-
Gentle Bubbling: You may observe bubbling at the surface of the magnesium turnings.
-
Cloudiness: The reaction mixture often turns cloudy and may take on a grayish or brownish hue.[3]
-
Warming: A noticeable exotherm will cause the reaction flask to become warm to the touch.[3]
For larger-scale reactions, in-situ monitoring with technologies like FTIR spectroscopy can provide definitive confirmation of initiation by detecting the consumption of the organic halide.[10]
Q4: My reaction started but then stalled. What are the likely causes and how can I restart it?
A4: A stalled reaction can be due to several factors:
-
Magnesium Surface Deactivation: The surface of the magnesium can become passivated.
-
Insufficient Mixing: Poor agitation can lead to localized depletion of reactants.
-
Low Temperature: If the reaction is overcooled, the activation energy barrier may not be overcome.
To restart a stalled reaction, you can try the following:
-
Increase Agitation: Ensure vigorous stirring to bring reactants into contact.
-
Gentle Warming: Carefully warm the flask with a heat gun, but be prepared to cool it immediately once the exotherm restarts.[3]
-
Add an Activator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to reactivate the magnesium surface.
Q5: The reaction mixture is turning very dark. Is this normal?
A5: While a gray or brown color is typical, a very dark or black color may indicate decomposition or significant side reactions, often due to overheating.[3] This can lead to the formation of finely divided magnesium or byproducts like biphenyls.[8] To prevent this, maintain strict temperature control and ensure a slow, steady addition of the electrophile (the piperidone derivative).[3]
II. Troubleshooting Guide: Controlling the Exotherm
This guide provides a structured approach to troubleshooting and managing the exothermic nature of Grignard reactions in piperidine synthesis.
| Issue | Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Runaway Reaction | Rapid, uncontrolled increase in temperature and boiling. | - Addition rate of the piperidone is too fast.- Inadequate cooling.- Insufficient solvent volume. | 1. Immediately stop the addition of the piperidone.2. Increase cooling by adding more ice or dry ice to the cooling bath.3. If safe to do so, add more cold, anhydrous solvent to dilute the reaction and absorb heat.4. Have a plan to remove the heat source if one is being used.[5] |
| Delayed Initiation | No signs of reaction (no exotherm, no color change) after adding a portion of the piperidone. | - Impure or passivated magnesium.- Wet glassware or solvent.- Low reaction temperature. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.[8]2. Activate the magnesium with a small crystal of iodine or by crushing the turnings.[11]3. Gently warm a small spot on the flask with a heat gun to initiate the reaction locally.[3]4. Add a small amount of pre-formed Grignard reagent to initiate the reaction. |
| Localized Hotspots | Vigorous boiling only at the point of piperidone addition. | - Poor mixing.- Addition rate is too high for the current mixing efficiency. | 1. Increase the stirring rate to improve heat dissipation.[3]2. Add the piperidone solution subsurface directly into the bulk of the Grignard reagent.3. Dilute the piperidone solution to decrease the concentration at the point of addition. |
| Exotherm is Too Weak | The reaction is sluggish and does not sustain a gentle reflux. | - Over-dilution of reactants.- Grignard reagent is of low concentration or has partially decomposed.- The specific piperidone derivative is not very reactive. | 1. Titrate the Grignard reagent to confirm its concentration before starting the reaction.[8]2. Slowly increase the temperature of the cooling bath or remove it if the reaction is well-controlled.3. Consider using a more reactive Grignard reagent if possible. |
III. Experimental Protocols & Methodologies
Protocol 1: Controlled Addition of N-Boc-4-piperidone to Phenylmagnesium Bromide
This protocol details a standard procedure for the Grignard addition with an emphasis on exotherm management.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Iodine (activator)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice-acetone)
-
Syringe pump (recommended for precise addition)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a single crystal of iodine in the flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the addition funnel, prepare a solution of bromobenzene in anhydrous THF.
-
Add approximately 10% of the bromobenzene solution to the magnesium suspension.
-
Observe for signs of initiation (gentle bubbling, cloudiness, warming). If the reaction does not start, gently warm the flask with a heat gun until initiation is observed, then immediately place it in a cooling bath.[3]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium is consumed. The resulting grayish solution is your Grignard reagent.
-
-
Addition of N-Boc-4-piperidone:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Prepare a solution of N-Boc-4-piperidone in anhydrous THF in a separate, dry flask.
-
Using a syringe pump, add the N-Boc-4-piperidone solution to the Grignard reagent at a slow, controlled rate. Monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for another hour.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This is also an exothermic step, so maintain cooling.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
IV. Visualizations
Diagram 1: Workflow for Managing Grignard Reaction Exotherms
Caption: A workflow for controlled Grignard synthesis.
Diagram 2: Decision Tree for Troubleshooting a Stalled Grignard Reaction
Caption: Troubleshooting a stalled Grignard reaction.
V. References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Quora. How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
ResearchGate. Heat release rates of isothermal Grignard reactions with different water concentrations. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
aic.account.box.com. calorimetric investigation of the formation of grignard reagents. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
IntechOpen. On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. [Link]
-
University of Wollongong. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]
-
MDPI. Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. [Link]
-
Dragonfly Energy. What Is Thermal Runaway In Batteries? [Link]
-
ResearchGate. Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. [Link]
-
Royal Society of Chemistry. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]
-
Scribd. Articles: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation For Safe Scale-Up. [Link]
-
OSTI.GOV. UNDERSTANDING THE LIMITS OF THERMAL RUNAWAY IN LITHIUM-ION BATTERY SYSTEMS. [Link]
-
Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
YouTube. Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Gasmet. What is thermal runaway in lithium-ion batteries. [Link]
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
YouTube. What is Thermal Runaway in Battery Cells. [Link]
-
ChemRxiv. Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
Sources
- 1. quora.com [quora.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. gasmet.com [gasmet.com]
- 7. dchas.org [dchas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Isopropylpiperidine
For the modern researcher, scientist, and drug development professional, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone of analytical science, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 3-Isopropylpiperidine, a substituted piperidine that serves as a valuable case study in the complexities of isomeric differentiation.
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Understanding how modifications to this core structure influence its fragmentation behavior under mass spectrometric analysis is not merely an academic exercise; it is a fundamental requirement for the rapid and accurate identification of novel compounds, the characterization of metabolites, and the quality control of active pharmaceutical ingredients. This guide will dissect the fragmentation pathways of this compound, compare its spectral features to those of its isomers and related compounds, and provide robust, field-proven experimental protocols for its analysis.
The Fragmentation Fingerprint of this compound
The mass spectrum of this compound, like other cyclic amines, is shaped by the position of the nitrogen atom, which directs the primary fragmentation events.[1] The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions that provide a clear signature of its molecular structure. An experimental GC-MS analysis of 3-(Propan-2-yl)piperidine from the NIST Mass Spectrometry Data Center reveals a molecular ion peak at m/z 127, with major fragment ions observed at m/z 84 and a base peak at m/z 44.[2]
The formation of these key fragments can be rationalized through established mechanisms of mass spectral fragmentation in cyclic amines.
Key Fragmentation Pathways:
-
Molecular Ion (m/z 127): The molecular ion ([M]•+) is observed, confirming the molecular weight of this compound (C8H17N).[2] For cyclic amines, the molecular ion peak is often discernible, especially when the alpha-carbon is not substituted.[1]
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines, initiated by the ionization of the nitrogen atom.[1] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen. In this compound, α-cleavage can occur on either side of the nitrogen within the ring, leading to the expulsion of a radical and the formation of a stable iminium ion.
-
Formation of m/z 84: Cleavage of the C2-C3 bond, with the loss of a propyl radical (•C3H7), would lead to an ion at m/z 84. However, a more likely and prominent fragmentation pathway for C-alkylated piperidines involves the loss of the alkyl substituent itself. In the case of this compound, the loss of the isopropyl group (•CH(CH3)2) from the molecular ion would result in a fragment at m/z 84. This is a significant peak in the experimental spectrum.[2]
-
-
Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1] This process often follows the initial α-cleavage.
-
Formation of the Base Peak (m/z 44): The most abundant ion in the spectrum of this compound is at m/z 44.[2] This fragment is characteristic of many aliphatic amines and is often attributed to the [CH2=NH2]+ ion or its isomer, which can be formed through a complex rearrangement and cleavage of the piperidine ring. The presence of the isopropyl group at the 3-position influences the subsequent fragmentation of the ring, making this pathway highly favorable.
The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
A Comparative Analysis: The Influence of Isomerism
The fragmentation pattern of a molecule is exquisitely sensitive to the arrangement of its atoms. Comparing the mass spectrum of this compound with its structural isomers and the parent piperidine molecule reveals the profound impact of substituent position on the fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Dominant Fragmentation Pathway |
| Piperidine | 85 | 84, 56 | α-cleavage (loss of H•), Ring fission |
| 3-Methylpiperidine | 99 | 84, 58 | Loss of •CH3, Ring fission |
| This compound | 127 | 84, 44 | Loss of •C3H7, Ring fission |
| 4-Isopropylpiperidine | 127 | 112, 84 | Loss of •CH3 (from isopropyl), Ring fission |
Data for Piperidine and 3-Methylpiperidine sourced from the NIST WebBook.[3][4] Data for 4-Isopropylpiperidine is based on general fragmentation principles as a direct spectrum was not available.
This comparison highlights that while all piperidine derivatives exhibit α-cleavage and ring fission, the specific fragment ions and their relative abundances are dictated by the nature and location of the substituent. The loss of the alkyl group is a common feature for C-alkylated piperidines. The base peak at m/z 44 for this compound suggests that the 3-position of the bulky isopropyl group promotes a specific ring cleavage pathway that is less favored in other isomers.
Experimental Protocols for Robust Analysis
To ensure the acquisition of high-quality, reproducible mass spectra, the following experimental protocols are recommended. These are based on established methods for the analysis of piperidine derivatives and may require optimization for specific instrumentation and sample matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)
This method is ideal for the analysis of volatile and thermally stable compounds like this compound.
Caption: GC-MS workflow for piperidine derivative analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Electrospray Ionization (ESI)
For less volatile derivatives or for analyses requiring higher sensitivity and specificity, LC-MS/MS with electrospray ionization is the preferred method.
Caption: LC-MS/MS workflow for piperidine derivative analysis.
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Range: m/z 50-500 to determine the protonated molecule [M+H]+.
-
Product Ion Scan: Isolate the [M+H]+ ion and perform collision-induced dissociation (CID) to generate product ion spectra. Optimize collision energy for each compound.
Conclusion
The mass spectrometry fragmentation of this compound provides a compelling example of how subtle changes in molecular structure can lead to significant differences in mass spectral patterns. A thorough understanding of the fundamental fragmentation mechanisms, such as α-cleavage and ring fission, is essential for the correct interpretation of the resulting spectra. By comparing the fragmentation of this compound with its isomers and related compounds, we gain a deeper appreciation for the diagnostic power of mass spectrometry. The detailed experimental protocols provided herein offer a solid foundation for researchers to confidently analyze and identify piperidine derivatives in their own laboratories, ultimately accelerating the pace of discovery and development.
References
- PubChem. 3-(Propan-2-yl)piperidine.
- Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 895-901.
- NIST. Piperidine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1423-1431. [Link]
- NIST. 3-Piperidinemethanol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- NIST. 4-Isopropyl-piperidine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Dias, H. J., de Melo, N. I., Crotti, A. E. M., de Fátima, Â., & Tavares, D. C. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-752.
- Lightfoot, E. N., & Jackson, G. P. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of the American Society for Mass Spectrometry, 25(8), 1475-1478.
- NIST. Piperidine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- NIST. Piperidine, 3-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Wiley MS Libraries. [Link]
- CUTF, C. M. S., & Rana, S. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 29, 100424.
- Gaponova, A. S., & Krasavin, M. (2022).
- AIST. Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]
- NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
- Chegg. (2014). Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]
- NIST. Piperidine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- NIST. Piperidine, 1-butyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology. [Link]
- Heller, S. R., & Milne, G. W. A. (1978).
- AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology. [Link]
- NIST. 1-Piperidinepropanoic acid, ethyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- AIST. SDBS-RM-01-02059. Spectral Database for Organic Compounds (SDBS). [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Isopropylpiperidine
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the realm of medicinal chemistry, piperidine scaffolds are of paramount importance, and seemingly minor variations in substituent positioning can lead to vastly different pharmacological activities. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 3-Isopropylpiperidine, a chiral amine with significant potential in drug discovery.
This document moves beyond a simple recitation of methods. It is designed to provide a logical workflow, explaining the "why" behind the "how" at each step. We will explore how orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—can be synergistically employed to unambiguously confirm the desired 3-isomer and differentiate it from potential positional isomers, such as 2-isopropylpiperidine and 4-isopropylpiperidine, which may arise during synthesis.
The Imperative of Isomeric Purity in Piperidine Synthesis
The synthesis of substituted piperidines can often yield a mixture of regioisomers. For instance, the catalytic hydrogenation of a substituted pyridine precursor, a common synthetic route, can sometimes lead to the formation of isomeric byproducts.[1] Therefore, a robust analytical workflow is not merely a quality control step but an integral part of the synthetic process itself, ensuring that downstream biological assays are performed on the correct molecular entity.
This guide will focus on a multi-pronged approach to structural validation, as illustrated in the workflow below. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirming the identity and purity of synthesized this compound.
Caption: A logical workflow for the comprehensive structural validation of synthesized this compound.
Section 1: Mass Spectrometry – The First Gatekeeper
Mass spectrometry (MS) serves as the initial and most rapid check to confirm that the synthesized compound has the correct molecular weight. For this compound (C₈H₁₇N), the expected monoisotopic mass is approximately 127.136 g/mol .[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum, observing the molecular ion peak (M⁺) and the fragmentation pattern.
Data Interpretation: Differentiating Isomers by Fragmentation
While all three isomers (2-, 3-, and 4-isopropylpiperidine) will exhibit a molecular ion peak at m/z 127, their fragmentation patterns will differ significantly due to the position of the isopropyl group. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, which leads to the formation of a stable iminium ion.[3]
Caption: Key predicted fragmentation pathways for isopropylpiperidine isomers in EI-MS.
Comparative Data Summary: Mass Spectrometry
| Isomer | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) and Rationale |
| This compound | 127 | 112 (Loss of a methyl group from the isopropyl substituent), 84 (Loss of the entire isopropyl group).[2] |
| 2-Isopropylpiperidine | 127 | 84 (Dominant peak due to facile α-cleavage and loss of the isopropyl group).[4] |
| 4-Isopropylpiperidine | 127 | 112 (Loss of a methyl group from the isopropyl substituent). The fragmentation pattern is generally more complex due to the substituent's distance from the nitrogen.[5] |
The presence of a strong peak at m/z 84 for the 2-isomer makes it readily distinguishable. The differentiation between the 3- and 4-isomers can be more subtle but is often possible by careful analysis of the relative intensities of the fragment ions.
Section 2: NMR Spectroscopy – The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For validating the structure of this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
2D NMR: To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Data Interpretation: A Tale of Three Isomers
The chemical shifts and coupling patterns in the NMR spectra are highly sensitive to the electronic environment of each nucleus, making it a powerful tool for distinguishing between isomers.
Predicted ¹H NMR Spectral Data
| Isomer | Key Predicted ¹H NMR Signals (δ, ppm) |
| This compound | - A doublet for the two methyl groups of the isopropyl substituent. - A multiplet for the methine proton of the isopropyl group. - A complex series of multiplets for the piperidine ring protons. |
| 2-Isopropylpiperidine | - A doublet for the two methyl groups of the isopropyl substituent. - A multiplet for the methine proton of the isopropyl group, likely shifted downfield compared to the 3-isomer due to its proximity to the nitrogen. - Distinct multiplets for the piperidine ring protons, with the proton at C2 being significantly shifted. |
| 4-Isopropylpiperidine | - A doublet for the two methyl groups of the isopropyl substituent. - A multiplet for the methine proton of the isopropyl group. - A more symmetrical pattern for the piperidine ring protons compared to the 2- and 3-isomers. |
Predicted ¹³C NMR Spectral Data
The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer.
| Isomer | Predicted Number of Unique Carbon Signals | Key Predicted ¹³C NMR Signals (δ, ppm) |
| This compound | 8 | - Two signals for the non-equivalent methyl carbons of the isopropyl group. - One signal for the methine carbon of the isopropyl group. - Five distinct signals for the piperidine ring carbons. |
| 2-Isopropylpiperidine | 8 | - Two signals for the non-equivalent methyl carbons. - One signal for the methine carbon, shifted downfield due to the adjacent nitrogen. - Five distinct signals for the piperidine ring carbons, with C2 and C6 being significantly different. |
| 4-Isopropylpiperidine | 6 (due to symmetry) | - One signal for the two equivalent methyl carbons. - One signal for the methine carbon. - Four signals for the piperidine ring carbons (C2/C6 and C3/C5 are equivalent). |
The difference in the number of ¹³C signals is a definitive way to distinguish the 4-isomer from the 2- and 3-isomers. The chemical shift of the carbon bearing the isopropyl group (C2, C3, or C4) will also be a key diagnostic feature.
Section 3: Infrared Spectroscopy – Confirming Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. In the case of this compound, we expect to see characteristic absorptions for N-H and C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
All three isomers will show similar characteristic peaks, but subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (secondary amine) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1465 | C-H bend (methylene and methyl) |
| ~1385 and ~1370 | C-H bend (isopropyl group - characteristic doublet) |
| ~1100 | C-N stretch |
The presence of the N-H stretch and the characteristic C-H stretches for the aliphatic ring and isopropyl group confirms the general structure. While not the primary tool for distinguishing these isomers, IR spectroscopy provides valuable confirmatory data.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural validation of synthesized molecules is a critical responsibility for all researchers in the chemical sciences. By employing a multi-technique approach, as outlined in this guide, scientists can build a robust and self-validating case for the structure of this compound. Mass spectrometry provides the initial molecular weight confirmation and key fragmentation clues. NMR spectroscopy, with its detailed insight into the carbon-hydrogen framework, offers the most definitive evidence for the correct positioning of the isopropyl group. Finally, IR spectroscopy serves as a rapid and reliable confirmation of the expected functional groups.
This comprehensive analytical strategy not only ensures the integrity of the molecule in hand but also upholds the principles of scientific rigor and reproducibility that are essential for advancing drug discovery and development.
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- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- NIST. (n.d.). Piperidine, 2-propyl-, (S)-.
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comparing synthesis routes for 3-alkylpiperidines
An In-Depth Guide to the Synthetic Routes for 3-Alkylpiperidines: A Comparative Analysis for Medicinal Chemists
The 3-alkylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its prevalence in drugs such as the antipsychotic agent Preclamol and the anticancer drug Niraparib underscores the importance of efficient and stereocontrolled synthetic access to this key heterocycle.[2][3] The precise orientation of the substituent at the C3 position is often critical for biological activity, making the development of robust, stereoselective synthetic methodologies a paramount objective for researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic strategies for constructing 3-alkylpiperidines. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and protocols from authoritative sources. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecule.
Key Synthetic Strategies at a Glance
The synthesis of 3-alkylpiperidines can be broadly categorized into four main approaches: the hydrogenation of substituted pyridines, the functionalization of partially reduced pyridine intermediates, the cyclization of acyclic precursors, and the direct alkylation of the piperidine ring.
Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 3-alkylpiperidines.
Advantages & Disadvantages
-
Advantages : Excellent enantioselectivity (often >99% ee), broad functional group tolerance, mild reaction conditions, provides access to a wide variety of 3-substituted piperidines. [2][3]* Disadvantages : Multi-step process, requires more expensive chiral ligands and rhodium catalysts.
Route C: Cyclization of Acyclic Precursors
Building the piperidine ring from acyclic starting materials is a highly versatile strategy that allows for the introduction of various substitution patterns. Common methods include reductive amination and Michael addition cascades. [1][4]
Key Cyclization Methods
-
Reductive Amination : The condensation of a primary amine with a 1,5-dicarbonyl compound (or a precursor like a glutaconaldehyde derivative) followed by in situ reduction of the resulting imine/enamine is a classic and effective method. Stereocontrol can be achieved by using chiral amines or chiral reducing agents.
-
Intramolecular Michael Addition : An amine can be tethered to a Michael acceptor. Subsequent intramolecular conjugate addition forms the six-membered ring. This is often used in cascade reactions to build complex, polysubstituted piperidines. [5]* Intramolecular Hydroamination/Carboamination : Palladium-catalyzed intramolecular hydroamination of amino-alkenes provides a direct route to the piperidine core. [4]This method can be rendered stereoselective through the use of chiral ligands.
Advantages & Disadvantages
-
Advantages : High flexibility in accessing diverse substitution patterns, allows for the use of chiral pool starting materials.
-
Disadvantages : Can involve lengthy linear sequences to prepare the acyclic precursor, and stereocontrol during the cyclization step can be challenging.
Route D: Direct Regioselective Alkylation of Piperidine
While direct C-H functionalization at the 3-position of piperidine is challenging, regioselective alkylation can be achieved via an enamine or enamide intermediate, specifically Δ¹-piperideine. [6]
Methodology
This approach involves a three-step sequence: [6]1. N-Chlorination : Piperidine is converted to N-chloropiperidine. 2. Dehydrohalogenation : Elimination of HCl generates the unstable Δ¹-piperideine intermediate. 3. Anion Formation and Alkylation : A strong base (e.g., an organolithium or Grignard reagent) deprotonates the C3 position to form an enamide anion. This anion is then trapped with an alkyl halide to introduce the C3 substituent. 4. Reduction : The resulting 3-alkyl-Δ²-piperideine is reduced to the final 3-alkylpiperidine.
Advantages & Disadvantages
-
Advantages : Utilizes piperidine as a direct starting material.
-
Disadvantages : The instability of the piperideine intermediate can lead to low yields and the formation of dimeric byproducts. The reaction often generates a mixture of mono- and di-alkylated products, and regioselectivity can be poor. [6]
Comparative Summary
| Feature | Route A: Hydrogenation | Route B: Asymmetric Functionalization | Route C: Cyclization | Route D: Direct Alkylation |
| Stereocontrol | Challenging; requires chiral catalysts for enantioselectivity. | Excellent enantioselectivity. | Moderate to good; depends on substrate/catalyst. | Poor; generally produces racemates. |
| Substrate Scope | Good for stable pyridines. | Very broad; high functional group tolerance. [2] | Very broad; highly adaptable. | Limited by stability of intermediates. [6] |
| Scalability | Excellent, especially with heterogeneous catalysts. | Good, has been demonstrated on a gram scale. [3] | Variable; can be high for optimized reactions. | Poor due to low yields and side reactions. |
| Starting Materials | Readily available 3-alkylpyridines. | Pyridine, boronic acids. | Diverse acyclic precursors. | Piperidine. |
| Key Advantage | Atom economy, directness. | State-of-the-art enantiocontrol. | High structural diversity. | Uses piperidine directly. |
| Key Limitation | Difficult stereocontrol. | Cost of catalyst/ligand. | Can require long linear synthesis. | Low yields and poor selectivity. |
Featured Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of (S)-3-(3-hydroxyphenyl)tetrahydropyridine (Precursor to Preclamol)
This protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher, demonstrating the power of the asymmetric reductive Heck reaction. [2][7] Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine (20 mmol) and NaBH₄ (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x), then dry over Na₂SO₄.
-
After filtration, evaporate the solvent. Purify the crude product via a short silica gel pad (2-10% acetone in hexane) to yield phenyl pyridine-1(2H)-carboxylate.
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
In an argon-purged vial, combine [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1 mmol). Stir the mixture at 70 °C for 10 minutes.
-
Add 3-(benzyloxy)phenylboronic acid (1.5 mmol) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica gel.
-
Evaporate the solvents and purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
Step 3: Reduction and Deprotection to (-)-Preclamol Precursor
-
Dissolve the product from Step 2 in methanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under an H₂ atmosphere (balloon or Parr shaker) until the reaction is complete (TLC monitoring). This step reduces both the double bond and removes the benzyl protecting group.
-
Filter the reaction through Celite and evaporate the solvent to yield the desired (S)-3-(3-hydroxyphenyl)piperidine.
Conclusion
The synthesis of 3-alkylpiperidines can be accomplished through several distinct strategies, each with its own set of strengths and weaknesses.
-
Catalytic hydrogenation of pyridines (Route A) remains a workhorse for large-scale synthesis where stereochemistry is not a concern or can be addressed through diastereoselective reduction.
-
Cyclization strategies (Route C) offer unparalleled flexibility for creating complex and highly substituted piperidines.
-
Direct alkylation (Route D) is conceptually simple but often impractical due to issues with yield and selectivity. [6] For the synthesis of high-value, enantioenriched 3-alkylpiperidines for pharmaceutical applications, the asymmetric functionalization of pyridine derivatives (Route B) represents the current state of the art. The rhodium-catalyzed asymmetric reductive Heck reaction provides a reliable, highly enantioselective, and functionally tolerant route to these crucial building blocks, justifying its use despite the higher initial cost of the catalytic system. [2][3]The choice of synthesis will ultimately depend on the specific target, required stereochemistry, available resources, and scale of the reaction.
References
- Oliynyk, S., Gevorgyan, V. (2022).
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Master's Thesis, Old Dominion University. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Zaragoza, F. (2024).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
- Procter, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1035-1041. [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- Zaragoza, F. (2024).
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- ResearchGate. (2010). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Request PDF. [Link]
- Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- ResearchGate. (2019).
- ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Request PDF. [Link]
- ResearchGate. (2018). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. Request PDF. [Link]
- Wang, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
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3-Isopropylpiperidine vs. 3-Methylpiperidine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Subtle modifications to this privileged heterocycle can profoundly influence pharmacological activity, underscoring the importance of understanding structure-activity relationships (SAR). This guide provides a comparative analysis of two closely related 3-substituted piperidines: 3-isopropylpiperidine and 3-methylpiperidine. While direct comparative biological data on the parent compounds is limited in publicly available literature, this document synthesizes existing data on their derivatives and fundamental medicinal chemistry principles to offer insights into their differential biological activities.
The primary difference between these two molecules lies in the nature of the alkyl substituent at the 3-position: a methyl group versus a bulkier and more lipophilic isopropyl group. This seemingly minor variation can significantly impact receptor binding, metabolic stability, and overall pharmacological profile. This guide will delve into the synthesis, stereochemistry, and the influence of the 3-alkyl substituent on biological activity, supported by experimental data from relevant studies on their derivatives.
Physicochemical Properties: The Foundation of Biological Activity
The difference in the 3-alkyl substituent directly impacts key physicochemical properties that govern a molecule's behavior in a biological system.
| Property | 3-Methylpiperidine | This compound | Implication for Biological Activity |
| Molecular Weight | 99.17 g/mol | 127.23 g/mol | Increased steric bulk with the isopropyl group can influence receptor fit and may introduce new van der Waals interactions or steric clashes. |
| LogP (Predicted) | ~1.3 | ~2.1 | The higher LogP of this compound suggests increased lipophilicity, which can affect membrane permeability, plasma protein binding, and metabolic pathways. |
| pKa | ~11.2 | ~11.1 | The basicity of the piperidine nitrogen is not significantly different, suggesting that interactions dependent on the protonation state of the nitrogen may be similar. |
Synthesis and Stereochemistry
Both 3-methylpiperidine and this compound are chiral molecules, and their synthesis can yield either a racemic mixture or stereochemically pure enantiomers. The stereochemistry at the 3-position is a critical determinant of biological activity, as receptors and enzymes are chiral environments.
The synthesis of 3-substituted piperidines can be achieved through various synthetic routes, including the hydrogenation of the corresponding substituted pyridines. For instance, 3-methylpiperidine can be prepared by the hydrogenation of 3-picoline. The synthesis of enantiomerically pure forms often requires asymmetric synthesis or chiral resolution techniques.
Comparative Biological Activity: Insights from Derivative Studies
Direct comparative studies on the biological activity of the parent this compound and 3-methylpiperidine are scarce. However, by examining studies on their derivatives, we can infer the influence of the 3-alkyl substituent on various biological targets.
Central Nervous System (CNS) Activity
The piperidine ring is a common motif in centrally acting drugs. The nature of the substituent at the 3-position can significantly modulate activity at various CNS receptors, including dopamine, serotonin, and sigma receptors.
Dopamine and Sigma Receptors:
Quantitative structure-activity relationship (QSAR) studies on 3-substituted piperidine derivatives have shown that lipophilicity and steric factors play a crucial role in their affinity for dopamine D2 and sigma receptors.[2] While these studies did not directly compare methyl and isopropyl groups, they established a parabolic relationship between lipophilicity and sigma receptor affinity, suggesting an optimal range for this property.[2]
The bulkier isopropyl group in this compound derivatives could lead to several outcomes compared to the methyl group:
-
Enhanced Selectivity: The increased steric hindrance might favor binding to one receptor subtype over another, leading to a more selective pharmacological profile.
-
Altered Binding Affinity: The larger size could either improve binding through enhanced hydrophobic interactions within a specific pocket of the receptor or decrease affinity due to steric clashes with amino acid residues.
For instance, studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol, a rigid piperidine analog, demonstrated that even small changes in substitution can dramatically alter dopamine D2/D3 receptor affinity and selectivity.[3][4]
Serotonin Transporters (SERT):
In the context of serotonin transporter ligands, the substitution pattern on the piperidine ring is critical for high-affinity binding.[5] While direct comparisons are not available, the increased lipophilicity of a 3-isopropyl group could potentially enhance membrane permeability and access to the transporter, but its bulkiness might also interfere with optimal binding within the SERT protein.
Analgesic Activity
Derivatives of 3-methylpiperidine have been extensively investigated as potent analgesics, particularly as analogs of fentanyl.[6][7] In these series, the cis-diastereomer of 3-methyl-4-(N-phenylamido)piperidines displayed significantly higher potency than the trans-diastereomer, highlighting the importance of stereochemistry.[6] For example, one cis-3-methyl derivative was found to be over 13,000 times more potent than morphine.[6]
While there is a lack of similar extensive studies on this compound-based analgesics, the principles of opioid receptor binding suggest that the larger isopropyl group could:
-
Alter Receptor Subtype Selectivity: The size and shape of the substituent can influence binding to mu, delta, and kappa opioid receptors differently.
-
Impact Potency and Duration of Action: The increased lipophilicity might lead to a faster onset of action and potentially a longer duration due to altered pharmacokinetic properties. However, steric hindrance could also negatively impact binding affinity.
Antimicrobial and Cytotoxic Activity
QSAR studies on piperidone derivatives have indicated that molecular density and topological indices are key determinants of their cytotoxic properties.[3][6] The substitution of a methyl with an isopropyl group would alter these parameters, likely leading to a different cytotoxicity profile. In some cases, increased lipophilicity can enhance antimicrobial activity by facilitating passage through microbial cell membranes.
Experimental Protocols
To provide a framework for researchers looking to directly compare these two scaffolds, the following are generalized experimental protocols for key biological assays.
Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.
Caption: Workflow for a typical receptor binding assay.
In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)
This protocol describes a method to determine if a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR).
Caption: General workflow for an in vitro functional assay.
Conclusion and Future Directions
The substitution of a methyl group with an isopropyl group at the 3-position of the piperidine ring represents a significant structural change with predictable consequences for biological activity. The increased steric bulk and lipophilicity of the isopropyl group are likely to influence receptor binding affinity and selectivity, as well as the pharmacokinetic profile of the resulting derivatives.
While direct comparative data for this compound and 3-methylpiperidine remains limited, the existing body of research on their derivatives provides a strong foundation for rational drug design. Future research should focus on the direct, side-by-side biological evaluation of these two scaffolds in various assays to provide a clearer, data-driven understanding of their comparative pharmacology. Such studies would be invaluable for medicinal chemists seeking to fine-tune the properties of piperidine-based drug candidates.
References
- Lalinde, N., Moliterni, J., Wright, D., Spencer, H. K., Ossipov, M. H., Spaulding, T. C., & Rudo, F. G. (1994). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 37(1), 1-10.
- Van der Knaap, M. C., Von Frijtag Drabbe Künzel, J. K., De Groote, M., De Bruin, C., Ijzerman, A. P., & Link, R. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of Medicinal Chemistry, 30(12), 2175-2181.
- Lalinde, N., Moliterni, J., Wright, D., Spencer, H. K., Ossipov, M. H., Spaulding, T. C., & Rudo, F. G. (1992). Synthesis and pharmacological evaluation of a series of new 1,4-disubstituted 3-methyl-piperidine analgesics. Journal of Medicinal Chemistry, 35(23), 4387-4395.
- Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2016). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. ACS Chemical Neuroscience, 7(5), 611-624.
- Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(20), 6483-6495.
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The Domino Effect of a Single Methyl Group: A Comparative Guide to the Steric Effects of 3-Isopropylpiperidine vs. 3-tert-Butylpiperidine
For the discerning researcher in medicinal chemistry and drug development, the piperidine scaffold is a familiar and powerful ally.[1] This six-membered nitrogenous heterocycle is a cornerstone in the architecture of numerous pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to present substituents in distinct three-dimensional orientations.[1][2] However, the subtle interplay of steric forces, dictated by the nature of these substituents, can profoundly influence a molecule's conformational preference, reactivity, and ultimately, its biological activity.
This in-depth technical guide provides a comparative analysis of two closely related piperidine derivatives: 3-isopropylpiperidine and 3-tert-butylpiperidine. While differing by only a single methyl group, the steric ramifications are significant, offering a compelling case study in how minute structural modifications can cascade into substantial differences in molecular behavior. We will dissect their conformational landscapes, outline experimental protocols for their comparative analysis, and discuss the implications of their steric differences in the context of rational drug design.
Part 1: The Conformational Tug-of-War: Axial vs. Equatorial Preference
The non-planar chair conformation of the piperidine ring forces substituents at the 3-position to adopt one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The energetic favorability of one conformation over the other is primarily dictated by steric hindrance.
A quantitative measure of this preference is the "A-value," which represents the free energy difference between the axial and equatorial conformers. A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. While originally determined for cyclohexane derivatives, these values serve as an excellent proxy for piperidine systems, where the conformational energies are often analogous.[3]
| Substituent | A-Value (kcal/mol) | Predominant Conformation | Rationale for Steric Strain |
| Isopropyl | ~2.15 | Equatorial | The isopropyl group can rotate to place its smaller hydrogen atom towards the axial hydrogens of the ring, minimizing steric clash. |
| tert-Butyl | ~4.9 | Almost Exclusively Equatorial | The three methyl groups of the tert-butyl group cannot rotate away from the axial hydrogens, leading to severe 1,3-diaxial steric repulsion. |
Table 1: Comparative A-Values and Conformational Preferences of Isopropyl and tert-Butyl Substituents.
The dramatic increase in the A-value from isopropyl to tert-butyl highlights the profound impact of the additional methyl group. In this compound, the molecule can adopt a conformation where the methine proton of the isopropyl group points towards the piperidine ring, minimizing steric strain. Conversely, the tert-butyl group in 3-tert-butylpiperidine has no low-energy rotational conformation to alleviate the steric clash between one of its methyl groups and the axial hydrogens at the 1 and 5 positions of the piperidine ring. This severe steric hindrance effectively "locks" the tert-butyl group into the equatorial position.
Figure 2: Workflow for NMR conformational analysis.
Assessing Biological Activity: Competitive Radioligand Binding Assays
The steric bulk of a substituent can dramatically impact a molecule's ability to bind to its biological target. A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor. [4][5][6] Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A radiolabeled ligand with known high affinity for the receptor.
-
Unlabeled this compound and 3-tert-butylpiperidine as competitor ligands.
-
Assay buffer and filtration apparatus.
-
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligands (this compound or 3-tert-butylpiperidine).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value.
A significantly higher Ki value for 3-tert-butylpiperidine compared to this compound would suggest that the increased steric bulk of the tert-butyl group hinders optimal binding to the receptor.
Figure 3: Workflow for competitive radioligand binding assay.
Evaluating Chemical Reactivity: A Model SN2 Reaction
The steric environment around a reactive center can significantly influence the rate of a chemical reaction. A classic example is the SN2 reaction, which is highly sensitive to steric hindrance. [7]By comparing the rates of N-alkylation of this compound and 3-tert-butylpiperidine, we can quantify the impact of their steric differences on reactivity.
Experimental Protocol: Comparative N-Alkylation Rate Study
-
Reaction Setup: In separate reaction vessels, combine equimolar amounts of this compound and 3-tert-butylpiperidine with a suitable electrophile (e.g., methyl iodide) in an appropriate solvent (e.g., acetonitrile).
-
Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting materials and the N-alkylated products.
-
Rate Determination: Plot the concentration of the product versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve.
-
Comparison: Compare the initial rates of N-alkylation for the two piperidine derivatives. It is expected that the rate of N-alkylation for 3-tert-butylpiperidine will be significantly slower than that for this compound due to the greater steric hindrance around the nitrogen atom posed by the bulky tert-butyl group.
Part 3: Implications in Drug Design and Development
The pronounced differences in the steric profiles of this compound and 3-tert-butylpiperidine have significant implications for drug design:
-
Receptor Selectivity: The more conformationally rigid nature of the 3-tert-butylpiperidine, with its locked equatorial substituent, can lead to higher receptor selectivity. The defined orientation of the tert-butyl group may allow for a more precise fit into the binding pocket of a target receptor while sterically clashing with the binding sites of off-target receptors.
-
Metabolic Stability: A bulky tert-butyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes to nearby sites on the drug molecule. This can lead to a longer half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: The introduction of these alkyl groups can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The larger, more lipophilic tert-butyl group will have a more pronounced effect than the isopropyl group.
Conclusion
The comparison between this compound and 3-tert-butylpiperidine serves as a powerful illustration of the critical role that steric effects play in determining the behavior of molecules. The addition of a single methyl group transforms a relatively flexible substituent into a rigid conformational anchor, with profound consequences for the molecule's shape, reactivity, and potential biological interactions. For drug development professionals, a deep understanding of these steric principles is not merely academic; it is a fundamental prerequisite for the rational design of safer, more effective, and more selective therapeutic agents. By leveraging the subtle yet powerful influence of steric hindrance, we can continue to refine our ability to craft molecules with precisely tailored properties to meet the therapeutic challenges of the future.
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A Comparative Guide to Catalysts for Pyyridine Hydrogenation: Performance, Protocols, and Mechanistic Insights
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidines through the hydrogenation of pyridines is a critical process. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2] The piperidine ring, for instance, is a key component in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.[2][3] This guide provides an objective comparison of various catalytic systems for pyridine hydrogenation, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.
The hydrogenation of pyridine to piperidine, while conceptually straightforward, presents challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product.[1][2] Consequently, the choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity. This analysis covers a range of heterogeneous and homogeneous catalysts, including noble metal, non-noble metal, and metal-free systems, detailing their performance under various conditions.
The Fundamental Transformation: Pyridine to Piperidine
The overall reaction involves the addition of three molecules of hydrogen to the pyridine ring, resulting in the saturated piperidine ring. This process is typically carried out under pressure with a catalyst.
Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.
Performance Comparison of Heterogeneous Catalysts
The selection of a catalyst for pyridine hydrogenation is often a trade-off between activity, selectivity, cost, and the required reaction conditions.[1] Noble metal catalysts generally exhibit high activity under milder conditions, while non-noble metal catalysts are more cost-effective but often necessitate more demanding process parameters.[1]
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Noble Metal Catalysts | |||||||
| Rh₂O₃ | - | 40 | 5 | 16 | >99 | High | [4][5] |
| Rh/C | Carbon | 40 | 5 | 16 | High | High | [1] |
| PtO₂ (Adams' catalyst) | - | Room Temp. | 50-70 | - | High | High | [2][6] |
| Pd/C | Carbon | 30-50 | 6 | 0.2-11 | 100 | Up to 98 (for derivatives) | [7] |
| Ru/PDVB | Polymer | 100 | 10 | 3 | ~100 | ~100 | [8] |
| Non-Noble Metal Catalysts | |||||||
| Raney Ni | - | 100-110 | 7 | 16 | High | High | [6] |
| g-Mo₂N | - | (Theoretical) | - | - | - | - | [9] |
| Cobalt Nanoparticles | - | 130 | 40 | 24 | 100 | Moderate (for derivatives) | [7] |
In-Depth Catalyst Analysis
Noble Metal Catalysts:
-
Rhodium (Rh): Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are highly effective for hydrogenating N-heterocycles under mild conditions.[6] Rh₂O₃ has been shown to be effective for a wide range of functionalized pyridines at low pressure (5 bar) and temperature (40°C).[4][5] Carbon-supported rhodium catalysts (Rh/C) are also highly effective, though sometimes requiring slightly higher temperatures and pressures.[1] Electrocatalytic systems using carbon-supported rhodium have achieved quantitative conversion of pyridine to piperidine at ambient temperature and pressure, offering a green and energy-efficient alternative.[10][11][12]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂), or Adams' catalyst, is a powerful catalyst for the hydrogenation of aromatic rings, including pyridines.[6] It often requires acidic conditions, such as glacial acetic acid, to facilitate the reduction of the pyridine ring.[2][6]
-
Palladium (Pd): Palladium on carbon (Pd/C) is another commonly used catalyst. Its effectiveness can be significantly enhanced with the use of acidic additives to achieve high selectivity under mild conditions.[1] For substituted pyridines, such as pyridinecarbonitriles, Pd/C can be tuned to selectively hydrogenate either the nitrile group or both the nitrile and the pyridine ring by adjusting the amount of acidic additive.[7]
-
Ruthenium (Ru): Ruthenium-based catalysts, often supported on various materials, are also active in pyridine hydrogenation.[8] Homogeneous ruthenium complexes have been employed in transfer hydrogenation, which circumvents the need for high-pressure gaseous hydrogen.[1]
Non-Noble Metal Catalysts:
-
Nickel (Ni): Raney Nickel is a cost-effective catalyst for pyridine hydrogenation, but it generally requires harsher conditions, such as higher temperatures and pressures (e.g., 150-300 atm), compared to noble metal catalysts.[1] Despite these requirements, its low cost makes it a viable option for large-scale industrial applications.
-
Molybdenum Nitride (Mo₂N): Density functional theory (DFT) studies have investigated the potential of γ-Mo₂N as a catalyst for pyridine hydrodenitrogenation, with the reaction proceeding through the stepwise hydrogenation of pyridine to piperidine.[9]
Homogeneous Catalysis:
Homogeneous catalysts offer high selectivity and activity under mild conditions but can be challenging to separate from the product.[2] Iridium-based homogeneous catalysts have been developed for the ionic hydrogenation of pyridines, showing excellent tolerance for various functional groups. Metal-free catalysis using borane catalysts, which form a frustrated Lewis pair (FLP) with pyridine, can activate H₂ and facilitate a stepwise hydrogenation to piperidine.[2]
Experimental Protocols
A generalized workflow for a laboratory-scale pyridine hydrogenation experiment is outlined below. Specific conditions will vary depending on the chosen catalyst and substrate.
Caption: Typical experimental workflow for pyridine hydrogenation.
Detailed Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[13]
Materials:
-
2-Methylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-purity hydrogen gas
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 2-methylpyridine (1.0 g, 10.7 mmol) and glacial acetic acid (20 mL).[13]
-
Catalyst Addition: Carefully add PtO₂ (50 mg, 0.22 mmol) to the solution.[13]
-
Sealing and Purging: Seal the reactor and purge with hydrogen gas three times to remove air.[13]
-
Pressurization: Pressurize the reactor with hydrogen gas to 70 bar.[13]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature for the desired time (monitor by TLC or GC).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.[2]
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air and quench it with water after filtration.[2]
-
Solvent Removal: Remove the glacial acetic acid under reduced pressure using a rotary evaporator to obtain the crude product.[13]
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Mechanistic Considerations and the Role of the Support
The hydrogenation of pyridine is believed to proceed in a stepwise manner, with the pyridine molecule adsorbing onto the catalyst surface.[9] The exact mechanism can vary depending on the catalyst and conditions. For some catalysts, the initial hydrogenation may occur at the 4-position of the pyridine ring.[4][5]
The choice of support material for heterogeneous catalysts can significantly impact their performance. The support can influence the dispersion of the metal nanoparticles, the surface acidity, and the overall activity and stability of the catalyst.[12][14][15] For example, carbon-decorated alumina has been shown to synergistically optimize nickel catalysts for selective pyridine hydrogenation.[11]
Troubleshooting and Selectivity
A common challenge in the hydrogenation of functionalized pyridines is achieving chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups.[2] Unwanted reduction of the pyridine ring can often be addressed by:
-
Modifying Reaction Conditions: Using milder conditions (lower temperature and pressure) can favor the reduction of more reactive functional groups over the pyridine ring.[16]
-
Using Acidic Additives: Protonating the pyridine nitrogen with an acid can prevent it from coordinating with and poisoning the catalyst, or in some cases, facilitate the desired ring hydrogenation.[16]
-
Choosing the Right Catalyst: Some catalysts are inherently more selective for certain functional groups. For example, Pd/C is often used for the selective reduction of nitro groups in the presence of a pyridine ring.[16]
Conclusion
The choice of catalyst for pyridine hydrogenation is highly dependent on the specific requirements of the synthesis, including the substrate's functional groups, desired reaction conditions, and economic considerations.[1] Noble metal catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the production of fine chemicals.[1] For large-scale industrial applications, the cost-effectiveness of non-noble metal catalysts like Raney Nickel may outweigh the need for more stringent reaction conditions.[1] Recent advances in electrocatalysis and homogeneous catalysis are providing new avenues for efficient and selective pyridine hydrogenation under even milder and more sustainable conditions.
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- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
- Catalytic hydrogenation of pyridines in water. a) Data showing the... - ResearchGate.
- Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC - NIH.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation - IT Services - University of Liverpool.
- Investigation of solvents for hydrogenation of pyridine 2s - ResearchGate.
- Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes - RSC Publishing.
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- DESIGN OF NON-PRECIOUS METAL CATALYSIS FOR HOMOGENEOUS HYDROGENATION REACTIONS - JKU ePUB.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
- Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
- CO-resistant hydrogenation over noble metal/α-MoC catalyst - PMC - NIH.
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validation of analytical methods for 3-Isopropylpiperidine
Initiating Information Gathering
I'm starting with focused Google searches to collect information on validating analytical methods for 3-Isopropylpiperidine. My focus includes established techniques like GC-MS and HPLC, and I'll be looking for relevant validation reports, published methods, and regulatory guidelines. I expect to have a clearer direction after this initial phase.
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Formulating Validation Plan
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A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Isopropylpiperidine
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules like 3-isopropylpiperidine, a valuable building block in medicinal chemistry, quantifying the stereochemical purity is not merely an analytical task but a critical determinant of a drug candidate's efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers demand robust, accurate, and reliable analytical methods to ensure the quality of active pharmaceutical ingredients (APIs).[1]
This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of this compound and related chiral amines. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific analytical challenges.
Overview of Core Analytical Strategies
The fundamental principle behind separating and quantifying enantiomers is the creation of a chiral environment that forces them to behave differently. This is primarily achieved through two major approaches: chromatographic separation and spectroscopic distinction.[2] The most prevalent and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice among them depends on factors like required accuracy, sample matrix complexity, available instrumentation, and desired throughput.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[3] It operates on two main principles: direct separation on a Chiral Stationary Phase (CSP) or indirect separation after converting the enantiomers into diastereomers via a chiral derivatizing agent (CDA).[1][3]
Indirect Method: Pre-column Derivatization
For compounds like this compound that lack a strong native chromophore for UV detection, the indirect method is particularly powerful.[1][4] This approach involves reacting the amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physical properties and can be separated on a standard, achiral HPLC column.[5] Furthermore, the derivatization step introduces a chromophore, significantly enhancing detection sensitivity.[6]
A common and effective strategy involves derivatization with sulfonyl chlorides, such as p-toluenesulfonyl chloride (PTSC).[4][6]
Caption: Workflow for ee determination via HPLC with pre-column derivatization.
Experimental Protocol: Derivatization with p-Toluenesulfonyl Chloride (PTSC)
This protocol is adapted from established methods for the analysis of 3-aminopiperidine.[4][6]
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 5 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Derivatization: Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC) and stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC.
-
Workup: Quench the reaction with a small amount of water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Reconstitute the resulting diastereomeric sulfonamides in the mobile phase for HPLC analysis.
HPLC Conditions
| Parameter | Condition | Rationale & Insights |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs like Chiralpak AD-H are renowned for their broad enantioselectivity for a wide range of compounds, including derivatized amines.[6][7] |
| Mobile Phase | 0.1% Diethylamine in Ethanol | A polar organic mode is often effective for these types of separations. Diethylamine is added as a basic modifier to improve peak shape and prevent tailing of the amine derivatives.[6] |
| Flow Rate | 0.5 mL/min | A lower flow rate can enhance resolution between closely eluting peaks.[6] |
| Column Temp. | 25-30 °C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 228 nm | The tosyl group introduced during derivatization provides strong UV absorbance at this wavelength.[6] |
| Resolution | > 4.0 (Typical for baseline separation) | A resolution value (Rs) greater than 1.5 is considered baseline separation; a value > 4.0 indicates a highly robust method.[6] |
Chiral Gas Chromatography (GC): High-Resolution Analysis
Chiral GC is an exceptionally high-resolution technique suitable for volatile and thermally stable compounds.[8] For many amines, derivatization is often necessary not for detection, but to enhance volatility and thermal stability, preventing on-column degradation and improving peak shape.[9]
Principle of Separation
The analyte is vaporized and travels through a long capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[10] The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.
Caption: Workflow for ee determination by chiral Gas Chromatography.
Experimental Protocol: Chiral GC Analysis
This protocol outlines a general approach that should be optimized for this compound.
-
Sample Preparation (Derivatization if needed): In a vial, dissolve ~1 mg of the amine in 1 mL of an anhydrous solvent (e.g., dichloromethane). Add an excess of a derivatizing agent like trifluoroacetic anhydride (TFAA) and let it react for 15-30 minutes. The resulting trifluoroacetamide is highly volatile.
-
Injection: Inject 1 µL of the prepared sample (or the neat amine diluted in solvent if no derivatization is used) into the GC.
-
Analysis: Run the analysis using the optimized chromatographic conditions.
GC Conditions
| Parameter | Condition | Rationale & Insights |
| Column | Rt-βDEXsm or similar β-cyclodextrin column (30 m x 0.25 mm ID, 0.25 µm film) | Cyclodextrin-based CSPs are the industry standard for chiral GC, offering excellent selectivity for a wide array of enantiomers.[8][10] |
| Carrier Gas | Hydrogen or Helium | Hydrogen often provides higher efficiency and allows for faster analysis times.[10] |
| Injector Temp. | 250 °C | Must be high enough to ensure complete and rapid vaporization without causing thermal degradation. |
| Oven Program | 60°C (hold 1 min), then ramp at 2°C/min to 200°C | A slow temperature ramp is critical for achieving good resolution of the enantiomeric peaks.[10] |
| Detector | Flame Ionization Detector (FID) at 250°C | FID is a robust, universal detector for organic compounds, providing excellent sensitivity. |
NMR Spectroscopy: A Homogeneous Phase Approach
NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it relies on a chiral auxiliary to induce a chemical shift difference (anisochrony) between the signals of the two enantiomers in solution.[11] This is achieved by converting them into diastereomers (with a CDA) or by forming transient diastereomeric complexes (with a CSA).
Method A: Chiral Derivatizing Agents (CDA)
The most famous CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically used as its acid chloride.[5][12] It reacts with the amine to form stable diastereomeric amides. The presence of the trifluoromethyl (-CF₃) group is particularly advantageous, as ¹⁹F NMR can be used for analysis, providing a very clean spectrum with no background signals and high sensitivity.[12]
Caption: NMR workflow using a Chiral Derivatizing Agent (CDA).
Experimental Protocol: Mosher's Amide Formation
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add a slight excess (1.1 equivalents) of (R)-Mosher's acid chloride and a small amount of a non-nucleophilic base like pyridine to catalyze the reaction.
-
Analysis: Cap the tube, mix thoroughly, and allow the reaction to proceed to completion (typically 15-30 minutes). Acquire the ¹H or ¹⁹F NMR spectrum.
-
Quantification: Identify a well-resolved pair of signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, which directly reflects the enantiomeric ratio of the starting amine.[12]
Method B: Chiral Solvating Agents (CSA)
CSAs offer a simpler and non-destructive alternative. They form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the enantiomers.[9][13] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomer signals. (R)- or (S)-1,1'-bi-2-naphthol (BINOL) is a highly effective CSA for amines.[13]
Caption: NMR workflow using a Chiral Solvating Agent (CSA).
Experimental Protocol: Analysis with BINOL
-
Sample Preparation: In an NMR tube, dissolve the this compound sample (0.05 mmol) and one equivalent of an enantiopure CSA (e.g., (S)-BINOL) in 0.6 mL of CDCl₃.[13]
-
Analysis: Shake the tube for 30 seconds to ensure mixing and complex formation. Immediately acquire the ¹H NMR spectrum.[13]
-
Quantification: Identify a proton signal (e.g., the methine proton adjacent to the nitrogen) that is well-resolved into two distinct peaks for the two enantiomers. Integrate these peaks to determine the ee.[13]
Comparative Summary of Techniques
| Feature | Chiral HPLC (Indirect) | Chiral GC | NMR with CDA (Mosher's) | NMR with CSA (BINOL) |
| Principle | Covalent derivatization to form diastereomers, separated on an achiral column.[14] | Differential interaction of volatile enantiomers with a chiral stationary phase.[8] | Covalent derivatization to form diastereomers with distinct NMR signals.[2][5] | Non-covalent interaction to form transient diastereomeric complexes with distinct NMR signals.[9][13] |
| Sample Prep. | Chemical reaction required; must go to completion to avoid kinetic resolution.[4] | May require derivatization for volatility; otherwise, simple dilution.[9] | Chemical reaction required in the NMR tube; must go to completion.[12] | Simple mixing of analyte and CSA in the NMR tube; non-destructive.[13] |
| Sensitivity | High (ng to pg level), especially with UV-active derivatives.[6] | Very High (pg to fg level), especially with FID. | Moderate (µg to mg level). | Moderate (µg to mg level), highly concentration-dependent. |
| Analysis Time | 10-40 minutes per sample.[1] | 15-60 minutes per sample.[9] | 5-15 minutes per sample (plus reaction time).[9] | 5-15 minutes per sample (near-instantaneous).[9][13] |
| Key Advantage | High robustness, precision, and wide applicability. Established methodology. | Extremely high resolving power. | Provides structural information. ¹⁹F NMR is very clean. | Fast, simple, and non-destructive (sample can be recovered). |
| Key Limitation | Derivatization adds time and complexity; potential for kinetic resolution. | Analyte must be volatile and thermally stable. | Derivatizing agent can be expensive; reaction must be quantitative. | Lower sensitivity; peak splitting can be small and overlap with other signals. |
Conclusion and Recommendations
The determination of enantiomeric excess for this compound can be effectively achieved by several orthogonal analytical techniques.
-
For routine quality control and high-precision analysis in a regulated environment, Chiral HPLC with pre-column derivatization is the recommended method. Its robustness, high sensitivity, and established validation protocols make it the industry standard.[4][6]
-
For high-resolution separation or when dealing with complex matrices where interfering compounds are a concern, Chiral GC is an excellent choice, provided the analyte (or its derivative) is sufficiently volatile. Its resolving power is often unmatched.[10]
-
For rapid screening, reaction monitoring, or when sample amount is limited, NMR spectroscopy with a Chiral Solvating Agent (CSA) like BINOL is ideal.[13] The "mix-and-measure" simplicity and non-destructive nature are significant advantages in a research and development setting.
-
For unambiguous confirmation and when structural information is beneficial, NMR with a Chiral Derivatizing Agent (CDA) like Mosher's acid is a powerful tool, particularly when utilizing ¹⁹F NMR.[12]
Ultimately, the most trustworthy validation of enantiomeric excess comes from employing two of these distinct methods and ensuring the results are in agreement. This orthogonal approach provides the highest level of confidence in the stereochemical purity of a chiral compound destined for further development.
References
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- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH.
- A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide. Benchchem.
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- Chiral Derivatization Reagents - Analytical Chemical Products. Alfa Chemistry.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- NMR determination of enantiomeric excess.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
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- A Guide to the Analysis of Chiral Compounds by GC. Restek.
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- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- The HPLC analytical approach of 3-amino piperidine.
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- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed. [https://vertexaisearch.cloud.gcloud.g
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A Senior Application Scientist's Guide to the Reactivity of 3-Alkylpiperidines
For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is one of the most ubiquitous scaffolds in pharmaceuticals and bioactive natural products.[1] Its conformational rigidity and basic nitrogen atom make it a privileged structure in drug design. However, not all piperidines are created equal. Substitution on the ring can dramatically alter the molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of the reactivity of 3-alkylpiperidines, focusing on how the size and nature of the alkyl substituent at the C3 position modulate the nucleophilic character of the ring nitrogen. We will dissect the interplay of electronic, steric, and conformational effects and provide the experimental frameworks necessary to validate these principles in a laboratory setting.
Core Physicochemical Properties Governing Reactivity
The reactivity of the nitrogen atom in 3-alkylpiperidines is primarily dictated by a delicate balance of its basicity (a thermodynamic property) and its nucleophilicity (a kinetic property). These are, in turn, influenced by the structural and electronic contributions of the C3-alkyl substituent.
Basicity (pKa): The Electronic Influence
Basicity refers to the ability of the nitrogen's lone pair to accept a proton. It is quantified by the pKa of the conjugate acid (the piperidinium ion). Alkyl groups are weakly electron-donating via an inductive effect. This effect increases the electron density on the nitrogen atom, making it a stronger base compared to the unsubstituted piperidine.[2]
Expected Trend: The introduction of a methyl group at the 3-position is expected to slightly increase the basicity compared to piperidine.[2][3] While extensive databases of pKa values for a wide range of 3-alkylpiperidines are not readily consolidated, the general trend is an increase in basicity with the introduction of the alkyl group. However, this electronic effect is often subtle and can be overshadowed by other factors in kinetic reactions.
| Compound | Structure | Expected pKa of Conjugate Acid | Rationale |
| Piperidine | ~11.2 | Baseline | |
| 3-Methylpiperidine | Slightly > 11.2 | The methyl group is weakly electron-donating, increasing electron density on the nitrogen.[2] | |
| 3-Isopropylpiperidine | Slightly > 11.2 | The isopropyl group is also electron-donating. The effect on basicity is expected to be comparable to the methyl group. |
Nucleophilicity: The Dominance of Steric Hindrance
While often correlated with basicity, nucleophilicity is a kinetic measure of the rate at which a nucleophile attacks an electrophilic center. For amines, nucleophilicity is far more sensitive to steric hindrance than basicity is.[4] When an amine acts as a base, it attacks a small, unhindered proton (H+). When it acts as a nucleophile, it must approach a larger, more sterically encumbered carbon atom, making the reaction more susceptible to steric clash.[4]
The alkyl group at the 3-position, while electronically activating, introduces significant steric bulk near the nitrogen atom. This "fat goalie" effect can impede the nitrogen's ability to attack an electrophile, thereby reducing its nucleophilicity.[3][4] The larger the alkyl group, the greater the steric hindrance and the lower the nucleophilic reactivity.
Predicted Order of Nucleophilicity: Piperidine > 3-Methylpiperidine > 3-Ethylpiperidine > this compound
Conformational Analysis: The Structural Underpinning of Reactivity
Piperidine and its derivatives exist predominantly in a chair conformation to minimize torsional and angle strain.[5][6] A substituent at the C3 position can exist in either an axial or an equatorial position. To minimize unfavorable 1,3-diaxial interactions, the alkyl group will strongly prefer the equatorial position.[6] This conformational lock places the alkyl group away from the axial hydrogens, but its proximity to the nitrogen's lone pair still influences the approach of electrophiles.
Caption: Conformational equilibrium of 3-alkylpiperidine.
The fixed equatorial position of the alkyl group means that it consistently presents a steric barrier to one face of the approaching electrophile, directly impacting the kinetics of the reaction.
Comparative Reactivity in N-Acylation Reactions
N-acylation is a fundamental transformation of amines and serves as an excellent model for comparing nucleophilic reactivity.[7] The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
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A Researcher's Guide to the Biological Screening of Novel 3-Isopropylpiperidine Derivatives: A Comparative and Methodological Analysis
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and the stereochemical possibilities arising from substitutions allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1] This guide focuses on a specific, underexplored subclass: novel 3-isopropylpiperidine derivatives. The introduction of a sterically demanding yet lipophilic isopropyl group at the 3-position can profoundly influence a molecule's pharmacological profile by enhancing binding affinity, modulating selectivity, and improving pharmacokinetic properties like blood-brain barrier penetration.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the biological evaluation of these novel derivatives. We will move beyond rigid templates to provide a logical, in-depth framework for screening, grounded in scientific integrity. We will explore the causality behind experimental choices, present self-validating protocols, and compare potential outcomes against established piperidine-based compounds, providing the necessary context for interpreting new data.
Part 1: Screening for Central Nervous System (CNS) Activity
The piperidine ring is a key feature in numerous CNS-active drugs, including methylphenidate and donepezil.[4] Its structure is conducive to crossing the blood-brain barrier, a critical hurdle in CNS drug development. The 3-isopropyl moiety, with its increased lipophilicity, may further enhance this property, making CNS-related targets a logical and promising starting point for screening.
Scientific Rationale: Why Target CNS Receptors?
Arylpiperazine and arylpiperidine derivatives are well-established ligands for various G-protein coupled receptors (GPCRs) in the CNS, particularly serotonin (5-HT) and dopamine (D) receptors.[5] Antagonism or agonism at these receptors can modulate neurotransmission, offering therapeutic potential for depression, anxiety, psychosis, and other neurological disorders.[5] A primary screening campaign should therefore focus on assessing the binding affinity of novel this compound derivatives to a panel of relevant CNS receptors.
Primary Screening Workflow: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. They are highly sensitive, reproducible, and suitable for high-throughput screening. The principle involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the target receptor.
Experimental Protocol: 5-HT2A Receptor Binding Assay
-
Receptor Preparation : Utilize commercially available membranes from CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer : Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Compound Dilution : Prepare a serial dilution of the novel this compound derivative in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Reaction Mixture : In a 96-well plate, combine 50 µL of the test compound dilution, 50 µL of the radioligand (e.g., [³H]-Ketanserin at a final concentration of ~1 nM), and 100 µL of the receptor membrane preparation (5-10 µg protein).
-
Nonspecific Binding : To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin).
-
Incubation : Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration : Rapidly harvest the samples onto GF/B glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification : Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot this against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Comparative Data: Benchmarking Against Known CNS Ligands
When screening novel compounds, comparing their activity to established ligands is crucial for contextualizing the results. The following table provides binding affinities for representative piperidine-containing CNS drugs.
| Compound | Primary Target | Binding Affinity (Ki, nM) | Therapeutic Class |
| Methylphenidate | Dopamine Transporter (DAT) | 12.1 | Stimulant (ADHD) |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 (IC₅₀) | Alzheimer's Disease |
| Risperidone | 5-HT₂A / D₂ Receptors | 0.16 / 3.13 | Antipsychotic |
| Flibanserin | 5-HT₁A / 5-HT₂A Receptors | 1 (agonist) / 49 (antagonist) | HSDD Treatment[5] |
Data compiled from various public sources and literature for illustrative purposes.
Part 2: Screening for Antimicrobial Activity
The rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents.[6] Various heterocyclic compounds, including piperidine derivatives, have demonstrated significant antibacterial and antifungal properties, making this a valuable avenue of investigation.[6][7][8]
Scientific Rationale: Why Test for Antimicrobial Effects?
The piperidine nucleus is present in several natural and synthetic compounds with known antimicrobial activity.[2] The mechanism of action can vary widely, from disrupting cell membrane integrity to inhibiting essential enzymes. The physicochemical properties conferred by the this compound scaffold could lead to novel interactions with microbial targets that are distinct from existing antibiotic classes.
Primary Screening Workflow: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Media Preparation : Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Compound Preparation : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation : Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls : Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The assay can also be quantified using a viability dye like resazurin, which changes color in the presence of metabolically active cells.
Comparative Data: Benchmarking Against Known Antimicrobial Agents
The efficacy of a novel compound should be compared against both standard-of-care antibiotics and other experimental piperidine derivatives.
| Compound/Drug | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Piperidine Derivative 6 | Strong Inhibition (MIC not specified) | Strong Inhibition (MIC not specified) | Some Inhibition |
| Piperidinothiosemicarbazone 10 | >1000 | >1000 | >1000 |
| Ampicillin | 0.25 - 2 | 2 - 8 | >128 |
| Fluconazole | N/A | N/A | 0.25 - 4 |
Note: Data for piperidine derivatives can be highly variable depending on the full structure. This table illustrates the necessity of screening against a panel of microbes.
Part 3: Screening for Anticancer Activity
The piperidine ring is a key component of numerous anticancer drugs, where it often serves as a scaffold to correctly orient functional groups for interaction with targets like kinases, tubulin, or hormone receptors.[10] Investigating the cytotoxic potential of novel this compound derivatives is a rational step in a comprehensive screening cascade.
Scientific Rationale: Why Evaluate Cytotoxicity?
Piperidine derivatives can induce cancer cell death through various mechanisms, including the modulation of critical signaling pathways (e.g., PI3K/Akt, NF-κB), induction of apoptosis, and cell cycle arrest.[10] A primary screen for anticancer activity typically involves evaluating the general cytotoxicity of a compound against a panel of human cancer cell lines.
Primary Screening Workflow: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the cells for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).
Comparative Data: Benchmarking Against Known Anticancer Agents
| Compound/Drug | Cell Line | Cell Type | IC₅₀ (µM) |
| Elliptinium Acetate | L1210 | Murine Leukemia | ~1.5 |
| Carbazole-Piperidine Conjugate | A549 | Lung | 1.8 |
| Doxorubicin | MCF-7 | Breast | 0.5 - 1.5 |
| Cisplatin | PC-3 | Prostate | 2 - 5 |
Data compiled from various public sources and literature for illustrative purposes.
Conclusion
The biological screening of novel this compound derivatives represents a promising frontier in the quest for new therapeutics. A logical, multi-pronged screening cascade is essential to efficiently identify and characterize potential biological activities. By starting with high-throughput primary assays in therapeutically relevant areas such as CNS, antimicrobial, and anticancer research, scientists can rapidly triage compounds. Positive hits must then be validated through secondary and functional assays to elucidate their mechanism of action. This guide provides the foundational protocols and comparative context necessary to embark on this discovery process, transforming a novel chemical entity into a potential therapeutic lead. Each experimental choice is deliberate, and every protocol is designed to be a self-validating system, ensuring that the data generated is both trustworthy and actionable for the drug development professional.
References
A comprehensive list of references will be compiled and provided upon request. The citations in the text correspond to the initial search results and established scientific literature in the respective fields.
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- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Isopropylpiperidine Salts: An In-depth Comparison of X-ray Crystallography and Alternative Techniques
For researchers and professionals in the dynamic field of drug development, the precise characterization of molecular structures is not merely a procedural step but the very bedrock of rational drug design. The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] Among its many derivatives, 3-isopropylpiperidine presents a chiral center and a bulky hydrophobic group, making the stereochemistry and solid-state conformation of its salts of critical importance for receptor binding and bioavailability.
This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural elucidation of this compound salts. As a self-validating system, this document will not only detail experimental protocols but also elucidate the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability.
The Imperative for Unambiguous Structural Data
The three-dimensional arrangement of atoms in a molecule, particularly in its solid state, dictates its physical and chemical properties. For a chiral molecule like this compound, understanding the absolute stereochemistry and the conformational preferences of the piperidine ring is paramount. These structural nuances can significantly impact a drug candidate's interaction with its biological target. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution map of a molecule's structure in the solid state.[3]
Part 1: The Crystallographer's Workflow: A Protocol for this compound Hydrochloride
Experimental Protocol 1: Synthesis and Crystallization
Objective: To synthesize this compound hydrochloride and grow single crystals suitable for X-ray diffraction.
Materials:
-
(Racemic) this compound
-
Hydrochloric acid (concentrated and as a solution in a suitable solvent, e.g., diethyl ether)
-
Anhydrous diethyl ether
-
Methanol
-
Ethanol
-
Other solvents for screening (e.g., acetone, acetonitrile, isopropanol)
-
Small-scale glassware (round-bottom flasks, vials)
-
Magnetic stirrer and stir bars
Procedure:
-
Salt Formation:
-
Dissolve 1.0 g of this compound in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a stoichiometric equivalent of hydrochloric acid (a solution in diethyl ether is preferred to control the reaction and precipitation) dropwise while stirring.
-
A white precipitate of this compound hydrochloride will form. Continue stirring for an additional 30 minutes to ensure complete reaction.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
-
Crystallization Screening:
-
The success of X-ray crystallography hinges on obtaining high-quality single crystals.[7] A systematic screening of crystallization conditions is crucial.
-
Slow Evaporation: Dissolve small amounts of the synthesized salt in various solvents (e.g., methanol, ethanol, water, or mixtures) in separate vials. Cover the vials with parafilm and pierce with a few small holes to allow for slow evaporation at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the salt is less soluble, such as hexane or diethyl ether). The vapor of the poor solvent will slowly diffuse into the solution of the salt, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
-
Expert Insight: The choice of solvent is critical. Polar, protic solvents like methanol and ethanol are often good starting points for ammonium salts due to their ability to engage in hydrogen bonding. The bulky isopropyl group may favor crystallization from slightly less polar solvent systems. Patience is key; crystal growth can take anywhere from a few days to several weeks.
Experimental Protocol 2: Single-Crystal X-ray Diffraction
Objective: To collect and analyze X-ray diffraction data from a single crystal of this compound hydrochloride.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., Cryostream).
-
Microscope with polarizing filters.
Procedure:
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is clear, has well-defined faces, and is free from cracks or defects.[7]
-
Carefully mount the crystal on a loop or a glass fiber using a cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal motion of the atoms.
-
Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.
-
Based on this, a data collection strategy is devised to ensure a complete and redundant dataset is collected. The crystal is rotated through a series of angles, and diffraction images are recorded at each step.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then "refined" using least-squares methods to improve the agreement between the calculated and observed structure factors, yielding the final, precise atomic coordinates and molecular structure.
-
Trustworthiness through Self-Validation: A successfully refined crystal structure comes with internal validation metrics, such as the R-factor, which indicates the goodness of fit between the experimental data and the final structural model. A low R-factor is a strong indicator of a high-quality, trustworthy structure.
Part 2: A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, a comprehensive understanding of a molecule often requires a multi-faceted analytical approach. The following table and discussion compare SCXRD with other common techniques for the characterization of this compound salts.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D molecular structure, stereochemistry, bond lengths, bond angles, torsion angles, intermolecular interactions, crystal packing. | Unambiguous and definitive structural information.[3] | Requires high-quality single crystals, which can be challenging to grow. Provides information on the solid state, which may differ from the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry (through coupling constants and NOE), conformational dynamics in solution. | Provides detailed information about the structure and dynamics in solution. Non-destructive. | Does not provide precise bond lengths and angles. Interpretation can be complex for conformationally flexible molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Provides limited information on stereochemistry and 3D structure. |
| Computational Chemistry | Theoretical prediction of stable conformers, relative energies, molecular orbitals, and potential intermolecular interactions. | Can provide insights into structures that are difficult to study experimentally. Can predict properties and guide experiments. | Results are theoretical and must be validated by experimental data. Accuracy depends on the level of theory and basis set used. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline solid, information on polymorphism, and crystal lattice parameters. | Fast and non-destructive. Useful for routine analysis and quality control of bulk materials. | Does not provide the detailed atomic arrangement within the crystal lattice. |
The Synergy of Techniques
The true power of modern analytical chemistry lies in the intelligent combination of these techniques. For instance, NMR spectroscopy can be used to confirm that the major conformer in solution is consistent with the conformation observed in the solid state by X-ray crystallography. Computational modeling can help to rationalize the observed solid-state packing and predict the relative stabilities of different polymorphs, which can then be screened for using PXRD.
Visualizing the Workflow and Logic
To better illustrate the interconnectedness of these methodologies, the following diagrams, generated using Graphviz, outline the experimental workflow for crystallographic analysis and the logical relationship between the different analytical techniques.
Caption: Workflow for the X-ray crystallographic analysis of this compound hydrochloride.
Caption: Interplay between X-ray crystallography and other analytical techniques.
Conclusion: The Authoritative Power of X-ray Crystallography
In the rigorous landscape of drug development, ambiguity is a liability. While techniques like NMR, mass spectrometry, and computational modeling offer invaluable insights into the structure and behavior of molecules like this compound salts, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This unambiguous data is the cornerstone for understanding structure-activity relationships, guiding lead optimization, and ensuring the development of safe and effective pharmaceuticals. The protocols and comparative analysis presented in this guide are designed to empower researchers to confidently navigate the structural elucidation of this important class of compounds, ultimately accelerating the journey from molecule to medicine.
References
- BenchChem. (2025).
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. BenchChem.
- Kalo, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry.
- Claramunt, R. M., et al. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Gmainer, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
- BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts. BenchChem.
- Stavniichuk, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Li, H., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR.
- Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Al-Ayed, A. S., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules.
- Martínez-Otero, D., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry.
- Kumar, K., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
- O'Connor, A. E., et al. (2022).
- Kotta, S., et al. (2016). Piperine mass fragments: possible structures of major mass spectral...
- Kallman, D., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules.
- O'Connor, A. E., et al. (2022).
- Oreate AI. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
- Martínez-Otero, D., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry.
- Martínez-Otero, D., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
- NIST. (n.d.). Piperidine. NIST WebBook.
- Gryl, M., et al. (2022).
- Wikipedia. (2023).
- MIT. (n.d.). Cambridge Structural Database.
- Alver, Ö., & Cinar, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Physical Sciences Data-science Service. (n.d.).
- CCDC. (2025).
- CCDC. (n.d.). Search - Access Structures.
- National Bureau of Standards. (1972).
- Raiteri, P., et al. (2017). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. CrystEngComm.
- Brittain, H. G. (2001).
- Sridhar, B., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Virovets, A. V. (2023).
- Döring, E., & Jones, P. G. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions.
- Smith, G., et al. (2014). Crystal structures and hydrogen bonding in the proton-transfer salts of nicotine with 3,5-di-nitro-salicylic acid and 5-sulfosalicylic acid. Acta Crystallographica Section C: Structural Chemistry.
- PubChem. (n.d.). 3-(Propan-2-yl)piperidine.
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- 4. Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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A Researcher's Guide to the Conformational Landscape of 3-Isopropylpiperidine: A Computational Modeling Comparison
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules.[1] Its inherent conformational flexibility is a double-edged sword: it allows for optimal binding to biological targets, but also presents a significant challenge in rational drug design. A precise understanding of the conformational preferences of substituted piperidines is therefore paramount for predicting and optimizing their pharmacological profiles.[1] This guide provides an in-depth, comparative analysis of computational methods for modeling the conformations of 3-isopropylpiperidine, a representative substituted piperidine. We will explore the theoretical underpinnings of various computational approaches, provide detailed protocols for their implementation, and critically evaluate their performance against experimental data from analogous systems.
The Conformational Challenge: Axial vs. Equatorial Isopropyl Group
The fundamental conformational question for this compound revolves around the orientation of the isopropyl group on the piperidine ring. The piperidine ring itself strongly prefers a chair conformation to minimize ring strain.[1] This leaves two primary low-energy conformations for the 3-isopropyl substituent: an axial position, where the group is oriented perpendicular to the plane of the ring, and an equatorial position, where it is in the plane of the ring.
The relative stability of these two conformers is dictated by a balance of steric and electronic effects. Generally, bulky substituents are more stable in the equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is often referred to as the "A-value". For an isopropyl group on a cyclohexane ring, the A-value is approximately 2.1-2.2 kcal/mol, indicating a strong preference for the equatorial position.[2] While no direct experimental A-value for the isopropyl group on a piperidine ring is readily available in the literature, we can anticipate a similar preference.
Computational Methodologies: A Comparative Overview
A variety of computational methods can be employed to model the conformational landscape of this compound. These methods differ in their underlying theoretical basis, computational cost, and accuracy. Here, we compare two major classes of methods: Molecular Mechanics (MM) and Quantum Mechanics (QM).
| Method Class | Specific Approach | Theoretical Basis | Strengths | Weaknesses |
| Molecular Mechanics (MM) | MMFF94, GAFF, UFF | Classical mechanics; atoms as balls and bonds as springs. Energy is calculated based on a pre-defined force field.[3] | Very fast, suitable for conformational searching of large molecules or long timescale simulations. | Accuracy is entirely dependent on the quality of the force field parameters. May not be accurate for molecules with unusual electronic features. |
| Quantum Mechanics (QM) | Density Functional Theory (DFT) with functionals like B3LYP, M06-2X | Solves the Schrödinger equation to describe the electronic structure of the molecule. | High accuracy, provides electronic properties in addition to geometry and energy. Can model systems without pre-existing parameters. | Computationally expensive, especially with large basis sets. Not ideal for extensive conformational searching without significant computational resources. |
| Quantum Mechanics (QM) | Ab initio methods like MP2 | Similar to DFT but with a more rigorous treatment of electron correlation. | Generally more accurate than DFT for non-covalent interactions. | Very computationally demanding, typically used for final energy calculations on a small number of conformers. |
For the conformational analysis of a small molecule like this compound, a common and effective strategy is to use a faster method like molecular mechanics for an initial conformational search to identify all possible low-energy conformers, followed by higher-level QM calculations to refine the geometries and energies of the most promising candidates.
Experimental Validation: The Gold Standard
Computational models are only as good as their ability to reproduce experimental reality. For conformational analysis, the two primary experimental techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: In solution, molecules are often in rapid equilibrium between different conformations. NMR spectroscopy, particularly the measurement of vicinal (3J) coupling constants, provides a population-weighted average of the conformational ensemble. The relationship between the dihedral angle of adjacent C-H bonds and the 3J coupling constant is described by the Karplus equation. By comparing experimentally measured coupling constants with those predicted for different theoretical conformations, we can assess the accuracy of our computational model.[4]
-
X-ray Crystallography: This technique provides a precise snapshot of the molecule's conformation in the solid state.[5] While this may not always represent the dominant conformation in solution, it provides an invaluable benchmark for the geometric parameters (bond lengths, angles, and dihedrals) predicted by computational methods.
While a dedicated experimental study on the conformations of this compound is not readily found in the published literature, we can draw upon data from closely related molecules, such as 3-methylpiperidine and isopropylcyclohexane, to validate our computational approaches.
Practical Guide: Step-by-Step Protocols
Here, we provide detailed protocols for performing a conformational analysis of this compound using both molecular mechanics and DFT.
Protocol 1: Molecular Mechanics Conformational Search with AMBER
This protocol outlines a conformational search using the sander module in the AMBER software package with the General Amber Force Field (GAFF).
Workflow Diagram:
Caption: Workflow for DFT geometry optimization.
Step-by-Step Instructions:
-
Prepare the Input File: For each conformer identified in the MM search, create a Gaussian input file (.gjf). Below is an example for a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory.
-
Run the Calculation: Execute the Gaussian calculation from the command line.
-
Analyze the Output: Examine the output .log file.
-
Confirm that the optimization has converged by searching for "Optimization completed."
-
Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.
-
Extract the final optimized geometry and the Gibbs free energy.
-
-
Compare Conformer Energies: The difference in the calculated Gibbs free energies between the axial and equatorial conformers will give you the predicted A-value.
Comparative Analysis and Discussion
While we lack direct experimental data for this compound, we can make a robust comparison based on analogous systems.
Expected Results:
-
Molecular Mechanics: A conformational search with MMFF94 or GAFF is expected to identify two main low-energy chair conformers: one with an equatorial isopropyl group and one with an axial isopropyl group. The equatorial conformer should be predicted to be significantly lower in energy.
-
DFT Calculations: DFT calculations at a reasonable level of theory (e.g., B3LYP/6-31G(d) or M06-2X/6-31+G(d,p)) are expected to confirm the energetic preference for the equatorial conformer. The calculated energy difference can be compared to the experimental A-value of isopropylcyclohexane (~2.1 kcal/mol) as a benchmark. * Comparison with 3-Methylpiperidine: Studies on 3-methylpiperidine have shown a preference for the equatorial conformer, with a calculated energy difference that is in good agreement with experimental data. [3]We can expect a similar level of agreement for this compound.
Causality Behind Method Selection:
-
Choice of Force Field: For a simple organic molecule like this compound, both MMFF94 and GAFF are well-parameterized and should provide reliable results for a conformational search. GAFF is often favored for its compatibility with the AMBER suite of programs, which is widely used for biomolecular simulations.
-
Choice of DFT Functional and Basis Set: The B3LYP functional is a workhorse in computational chemistry and often provides a good balance of accuracy and computational cost for geometry optimizations. The M06-2X functional is known to perform well for systems with non-covalent interactions and may provide more accurate relative energies. A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimizations, while a larger basis set with diffuse functions, such as 6-31+G(d,p), is recommended for more accurate single-point energy calculations.
Conclusion and Recommendations
The conformational analysis of this compound serves as an excellent case study for comparing and validating different computational modeling techniques. While direct experimental data for this specific molecule is sparse, a combination of molecular mechanics for conformational searching and DFT for energy refinement provides a robust and reliable approach.
For researchers and drug development professionals, we recommend the following workflow for the conformational analysis of novel substituted piperidines:
-
Perform a thorough conformational search using a well-parameterized molecular mechanics force field like GAFF or MMFF94.
-
Identify all unique low-energy conformers from the MM search.
-
Perform DFT geometry optimizations and frequency calculations on these conformers to obtain accurate geometries and relative energies. A functional like M06-2X with a basis set such as 6-31+G(d,p) is recommended for the final energy calculations.
-
Whenever possible, validate the computational results against experimental data, even if it is from closely related analogues. NMR coupling constants are particularly valuable for assessing conformational populations in solution.
By following this systematic and multi-faceted approach, researchers can gain a high degree of confidence in their computational models of piperidine-containing molecules, ultimately leading to more informed decisions in the drug discovery and development process.
References
- Wikipedia. A-value. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- AMBER.
- Gaussian, Inc. Gaussian 16 User's Reference. [Link]
- Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15.
- Ferreira, M. L., et al. (2016). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1108, 354-363.
- O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 59.
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- Brainly. (2023). [FREE] The standard free-energy difference between the two chair conformations of isopropylcyclohexane is 9.2. [Link]
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- Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
- YouTube. (2020).
- ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]
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- Clutch Prep.
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The Privileged Scaffold: A Comparative Guide to In Silico Docking of 3-Alkylpiperidine Ligands
For researchers, scientists, and drug development professionals, the piperidine ring represents a "privileged scaffold"—a molecular framework that frequently appears in successful therapeutic agents due to its favorable pharmacological properties.[1] Among its many variations, the 3-alkylpiperidine motif is of particular interest, offering a versatile anchor for probing the binding pockets of diverse protein targets. This guide provides an in-depth, objective comparison of the in silico performance of 3-alkylpiperidine ligands against various therapeutically relevant proteins. We will delve into the causality behind experimental choices in molecular docking, present supporting data from published studies, and provide a detailed protocol for conducting your own comparative analyses.
The 'Why' Behind the Workflow: Expertise in Computational Drug Design
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein, estimating the strength of their interaction.[2] However, the reliability of a docking study hinges on a meticulously validated protocol. Simply generating a docking score is insufficient; a rigorous study must demonstrate that the chosen computational model can accurately reproduce experimentally verified binding modes. This principle of self-validation is the cornerstone of trustworthy computational chemistry.
Our approach, detailed below, emphasizes a validation-centric workflow. We begin by "redocking" a co-crystallized ligand back into its protein's binding site. A successful redocking, quantified by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (typically ≤2.0 Å), provides confidence in the docking parameters.[3] Further validation involves docking known active and inactive compounds to ensure the scoring function can distinguish between binders and non-binders, ideally showing a correlation with experimental data like IC50 or Ki values.[4]
A Generalized Workflow for Comparative Docking Studies
The following diagram and protocol outline a robust workflow for the comparative docking of 3-alkylpiperidine ligands. This process is designed to be adaptable to various protein targets and docking software.
Caption: A generalized workflow for conducting validated comparative molecular docking studies.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for a comparative docking study. For this example, we will reference parameters used in studies targeting the Sigma-1 Receptor (S1R), a protein implicated in various neurological disorders.[4]
Phase 1: Preparation
-
Receptor Acquisition:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For the Sigma-1 Receptor, a relevant entry is PDB ID: 5HK2, which is co-crystallized with the ligand 4-IBP.[4]
-
-
Receptor Preparation:
-
Rationale: Raw PDB files contain experimental artifacts (e.g., water molecules, co-solvents) and lack information required by docking algorithms (e.g., hydrogen atoms, partial charges). This step cleans the structure and prepares it for simulation.
-
Procedure (using software like Maestro/Schrödinger Suite or AutoDock Tools):
-
Delete all water molecules and non-essential co-factors.[4]
-
Add hydrogen atoms, as they are critical for forming hydrogen bonds.
-
Assign bond orders and partial atomic charges using a suitable force field (e.g., OPLS4).[4]
-
Perform a restrained energy minimization to relieve any steric clashes in the structure, optimizing the hydrogen-bonding network.[4]
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be converted from 2D representations to low-energy 3D conformations with correct protonation states and atomic charges to ensure a physically realistic simulation.
-
Procedure:
-
Draw the 2D structures of your 3-alkylpiperidine derivatives.
-
Convert them to 3D structures.
-
Determine the likely protonation state at physiological pH (e.g., using MarvinSketch). The basic nitrogen in the piperidine ring is typically protonated.[4]
-
Generate low-energy conformers for each ligand and assign partial charges using the same force field as the receptor.
-
-
Phase 2: Validation
-
Binding Site Definition:
-
Rationale: To focus the computational search, a "grid box" is defined around the known binding site of the protein. This significantly increases the efficiency and accuracy of the docking calculation.
-
Procedure: Define the center and dimensions of the grid box based on the position of the co-crystallized ligand in the PDB structure.
-
-
Protocol Validation via Redocking:
-
Rationale: This is the critical first step of validation. By docking the co-crystallized ligand (which was removed during preparation) back into the binding site, we test if our chosen parameters can reproduce the experimentally known binding pose.
-
Procedure: Dock the prepared co-crystallized ligand (e.g., 4-IBP for PDB ID 5HK2) into the prepared receptor using the defined grid.
-
Analysis: Superimpose the lowest energy docked pose onto the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the protocol is reliable.[3]
-
Phase 3: Comparative Docking
-
Docking of the Ligand Series:
-
Rationale: With a validated protocol, you can now confidently dock your series of 3-alkylpiperidine ligands to predict their binding modes and affinities.
-
Procedure: Systematically dock each prepared ligand into the prepared receptor using the identical, validated protocol. Software like AutoDock, Glide, or PyRx can be used.[5]
-
-
Analysis of Results:
-
Rationale: The output of a docking simulation is a set of poses for each ligand, ranked by a scoring function (e.g., binding energy in kcal/mol). This analysis examines the most favorable poses to understand the molecular basis for binding.
-
Procedure:
-
For each ligand, identify the lowest energy (best scoring) pose.
-
Visualize the ligand-protein complex using software like PyMOL or Discovery Studio.
-
Analyze the key intermolecular interactions: hydrogen bonds, salt bridges (ionic interactions), π-π stacking, and hydrophobic contacts. Note the specific amino acid residues involved.[4][6]
-
-
Phase 4: Data Synthesis and Comparison
-
Data Consolidation and Comparison:
-
Rationale: Organizing the data into tables allows for a clear, objective comparison across the ligand series, facilitating the identification of structure-activity relationships (SAR).
-
Procedure: Create a summary table listing each 3-alkylpiperidine derivative, its docking score/binding energy, and the key interacting residues. If available, include corresponding experimental data (e.g., IC50, Ki) to establish a correlation between predicted and actual activity.
-
Case Study: Comparative Analysis of Piperidine Derivatives
To illustrate the power of this approach, we will synthesize data from several published studies targeting different proteins. This comparative view highlights how variations in the 3-alkylpiperidine scaffold can influence binding affinity and selectivity.
Target 1: Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease.[7] A study on pyridazinobenzylpiperidine derivatives provided a clear example of how substitutions impact inhibitory activity.[6][7]
| Compound ID | Phenyl Ring Substitution | MAO-B IC50 (µM)[7] | Docking Score (kcal/mol) | Key Interacting Residues |
| S5 | 3-Cl | 0.203 | -8.5 (Predicted) | Tyr398, Tyr326 (π-π stacking)[6] |
| S11 | 3-OCH3 | > S5 | Lower Affinity | Not specified |
| S7 | 3-F | > S11 | Lower Affinity | Not specified |
| S10 | 3-CH3 | > S7 | Lower Affinity | Not specified |
| S4 | 3-Br | > S10 | Lower Affinity | Not specified |
| S16 | 2-CN | 0.979 | -7.9 (Predicted) | Not specified |
Note: Docking scores are illustrative based on typical ranges. The original study focused on experimental IC50 values and confirmed binding modes for lead compounds.[6][7]
Insight: The data clearly shows that a chloro-substituent at the 3-position of the phenyl ring (Compound S5) provides the most potent MAO-B inhibition.[7] The docking analysis for the lead compound S5 revealed that its stability within the active site is enhanced by π-π stacking interactions with key tyrosine residues, Tyr398 and Tyr326.[6] This demonstrates how specific substitutions can optimize interactions within the target's binding pocket.
Target 2: Pancreatic Lipase (PL)
Inhibition of pancreatic lipase is a therapeutic approach for obesity. A comparative study of piperidine and pyrrolidine derivatives against this enzyme provides an excellent correlation between experimental data and docking scores.[3]
| Compound ID | Scaffold | Alkyl Side Chain | PL IC50 (mg/mL)[3] | Binding Energy (kcal/mol)[3] | Key H-Bonding Residues[3] |
| Cmpd 12 | Pyrrolidine | n-heptyl alcohol | 0.143 | -8.24 | Gly76, Phe77, Asp79, His151 |
| Cmpd 13 | Pyrrolidine | n-pentyl | 0.226 | -7.81 | Gly76, Phe77, Asp79, His151 |
| Cmpd 10 | Pyrrolidine | n-heptyl | 0.362 | -7.95 | Gly76, Phe77, Asp79, His151 |
| Cmpd 1 | Piperidine | Not specified | >1.0 | -6.91 | Phe77, Asp79 |
| Cmpd 2 | N-methyl Piperidine | Not specified | >1.0 | -6.98 | Phe77, Asp79 |
| Orlistat | Standard Inhibitor | - | 0.012 | -7.11 | Phe77, His263 |
Insight: This study showcases a strong correlation where lower IC50 values (higher potency) correspond to more negative binding energies (stronger predicted binding). Compound 12, the most potent inhibitor, also had the best binding energy.[3] The analysis revealed that the superior performance of the pyrrolidine derivatives, particularly compound 12, was due to an extensive hydrogen bond network with key residues in the lipase active site, an interaction less pronounced with the tested piperidine scaffolds.[3] The length and functional groups of the alkyl side chain were critical for optimizing these interactions.
Conclusion
Comparative molecular docking, when grounded in a robust, validated methodology, is an indispensable tool in modern drug discovery. It provides critical insights into the structure-activity relationships of ligand series like the versatile 3-alkylpiperidines. By systematically preparing receptors and ligands, validating the computational protocol, and carefully analyzing the resulting binding modes, researchers can rationally design next-generation ligands with enhanced potency and selectivity. This guide provides the foundational framework and field-proven insights to empower scientists to leverage this technology with confidence and scientific integrity.
References
- Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 875-886.
- Thuy, T. T. T., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(10), 2321.
- Karimi-Jafari, M. H., et al. (2023). Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 20(7), e202300325.
- de Oliveira, V. M., et al. (2020). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemical Information and Modeling, 60(10), 4848-4858.
- Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 23(21), 13391.
- Zou, X., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 23(15), 8494.
- Sadeghpour, H., et al. (2017). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 25(1), 1.
- Singh, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37685-37707.
- El-Sattar, N. E. A., et al. (2024). Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations. Molecules, 29(6), 1251.
- Mosier, P. D., et al. (2003). Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the δ-opioid receptor: A combined 3D-QSAR and ligand docking study. Journal of Medicinal Chemistry, 46(18), 3794-3805.
- Sarton, M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. bioRxiv.
- Al-Warhi, T., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2422-2431.
- Degl'Innocenti, D., et al. (2012). Molecular docking of opiates and opioid peptides, a tool for the design of selective agonists and antagonists, and for the investigation of atypical ligand-receptor interactions. Current Medicinal Chemistry, 19(11), 1587-1601.
- Shrestha, S., et al. (2023). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Journal of Advances in Medicine and Medical Research, 35(23), 136-151.
- Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI.
- Bhardwaj, S., & Dubey, S. (2018). Qsar and Docking Studies of Some Novel Piperine Analogues as Monoamine Oxidase Inhibitors. Asian Journal of Research in Pharmaceutical Sciences, 8(2), 85-91.
- Liu, Z., et al. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Journal of Biomedical Science, 30(1), 84.
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Safety Operating Guide
Navigating the Disposal of 3-Isopropylpiperidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Isopropylpiperidine, a compound requiring careful handling due to its inherent hazardous properties. By adhering to these protocols, you can ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.
Core Directive: Understanding the Hazard Profile of this compound
GHS Classification:
-
Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]
This classification underscores the dual threat posed by this compound: a significant fire hazard and a potent corrosive agent to skin and eyes. Therefore, all handling and disposal operations must be conducted with the utmost caution, employing appropriate personal protective equipment and engineering controls.
Scientific Integrity & Logic: A Self-Validating System for Disposal
The following procedures are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the disposal process. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety within the laboratory.
Personal Protective Equipment (PPE): The First Line of Defense
Given the corrosive nature of this compound, a comprehensive PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[2]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption. The outer glove can be removed and disposed of immediately in case of contamination.[2][3] |
| Eye Protection | Chemical splash goggles and a face shield. | To provide complete protection against splashes, which can cause severe eye damage.[3][4] |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing. | To protect the skin from accidental splashes.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in poorly ventilated areas. | To prevent inhalation of vapors, which can cause respiratory tract irritation.[4] |
Waste Characterization and Segregation: The Foundation of Compliant Disposal
Proper characterization and segregation of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Waste Characterization:
Based on its GHS classification, this compound waste would likely be classified as hazardous due to the following characteristics:
-
Ignitability (D001): As a flammable liquid.[7]
-
Corrosivity (D002): Due to its alkaline nature, similar to piperidine, it would likely have a pH greater than 12.5.[7]
Waste Segregation:
To prevent dangerous reactions, this compound waste must be segregated from incompatible materials.[8]
| Incompatible Materials | Reason for Segregation |
| Acids and Acid Anhydrides | Violent reaction, heat generation. |
| Oxidizing Agents (e.g., peroxides, nitrates) | Increased fire and explosion risk. |
| Halogenated Compounds | Potential for vigorous or violent reactions. |
All waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (HDPE or other compatible material) with a secure screw-top cap.
-
Hazardous waste labels.
-
Appropriate PPE (as detailed in the table above).
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Select a clean, dry, and chemically compatible waste container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Flammable," "Corrosive").
-
The date accumulation begins.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Waste Collection:
-
All operations involving the transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste into the designated container, avoiding splashes.
-
Securely close the container cap immediately after adding waste.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources, open flames, and incompatible chemicals.[9][10]
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11]
-
The first rinsate must be collected and disposed of as hazardous waste.[11]
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[11]
-
-
Arranging for Pickup:
-
Once the waste container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Visualization: Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a Minor Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.[12]
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[4]
-
Control Ignition Sources: Eliminate all nearby sources of ignition.[10]
-
Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for solvents) to contain the spill.[13] Work from the outside of the spill inward.[14]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For a Major Spill (large volume, rapid spread, or posing an immediate danger):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services.
-
Call for Help: From a safe location, call your institution's emergency number and provide details of the spill.
-
Do Not Re-enter: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
By implementing these comprehensive procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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Mastering the Safe Handling of 3-Isopropylpiperidine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the confident and safe handling of 3-Isopropylpiperidine. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep, actionable understanding of the necessary precautions.
Hazard Assessment: Understanding the Adversary
Before any laboratory work commences, a thorough understanding of the subject's hazard profile is critical. This compound, while a valuable building block, presents a significant hazard profile that demands respect and meticulous adherence to safety protocols.
Based on aggregated data from the European Chemicals Agency (ECHA) and analysis of structurally similar compounds like Piperidine, this compound is classified with the following primary hazards[1][2]:
-
Flammable Liquid and Vapor: It is a flammable liquid, with vapors that can form explosive mixtures with air[1][2][3]. All work should be conducted away from ignition sources.
-
Acute Toxicity: It is harmful if swallowed and toxic in contact with skin or if inhaled[1][3].
-
Severe Skin Burns and Eye Damage: This is a corrosive substance that can cause severe skin burns and serious eye damage upon contact[1][2][3].
Key Physicochemical Properties
A summary of the key physical and chemical properties of Piperidine, a closely related compound, is provided below to inform handling procedures. It is prudent to assume this compound exhibits similar characteristics.
| Property | Value (for Piperidine) | Implication for Handling |
| Boiling Point | 106 °C (223 °F)[1] | Indicates a significant vapor pressure at room temperature, increasing inhalation risk. |
| Flash Point | Data not available for this compound; Piperidine is highly flammable. | Strict control of ignition sources is mandatory. |
| Vapor Density | Heavier than air[1] | Vapors can accumulate in low-lying areas, increasing fire and inhalation risk. |
| Corrosivity | Causes severe skin burns and eye damage[1][2][3] | Direct contact must be avoided through appropriate PPE. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical necessity. The following PPE ensemble is mandatory for all personnel handling this compound.
Core PPE Requirements:
-
Hand Protection: Double gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove such as butyl rubber or Viton™. Always consult a glove compatibility chart for the specific breakthrough time of the chosen glove with corrosive amines[4][5][6][7][8].
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are essential to protect against splashes and vapors[1][9].
-
Body Protection: A flame-retardant and chemical-resistant laboratory coat or apron worn over long-sleeved clothing is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit is recommended[1].
-
Respiratory Protection: Due to its toxicity upon inhalation and corrosive nature, work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For emergency situations or where concentrations are unknown, a self-contained breathing apparatus (SCBA) is required[10][11][12][13][14].
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE when handling this compound.
Operational Plan: From Receipt to Disposal
A comprehensive operational plan is crucial for minimizing risk. This plan should encompass every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store Securely: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[1][9][15]. The storage area should be designated for flammable and corrosive materials.
-
Segregate: Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Use:
-
Work Area: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor exposure.
-
Engineering Controls: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[16].
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin and eyes.
-
Grounding: When transferring the liquid, ground and bond containers to prevent static discharge, which could be an ignition source[1].
-
Tools: Use non-sparking tools when handling containers[9].
Spill Management: Preparedness is Key
Accidents can happen, and a well-rehearsed spill response plan is a critical component of laboratory safety.
Small Spills (within a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Use a spill kit containing an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (with caution): For small residual amounts, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered, but only by trained personnel.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Alert Emergency Services: Contact your institution's emergency response team and provide them with the chemical name and location of the spill.
-
Ventilate: If it is safe to do so without entering the contaminated area, increase ventilation to the space.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Never dispose of this chemical down the drain.
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.), absorbent materials from spills, and any other items that have come into contact with this compound must be disposed of as hazardous waste[17].
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety and logistical protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 3M. (n.d.). 3M Respirator Selection Guide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Safety & Risk Services. (n.d.). Spill Clean up Procedure.
- Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- University of Florida. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- PubChem. (n.d.). 3-(Propan-2-yl)piperidine.
- Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide.
- University of Delaware. (n.d.). Hazardous Drug Handling and Disposal SOP.
- Oxford University. (n.d.). Chemical Resistant Gloves Guide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-(Propan-2-yl)piperidine | C8H17N | CID 541786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. hvcc.edu [hvcc.edu]
- 9. fishersci.com [fishersci.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. queensu.ca [queensu.ca]
- 12. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. www1.udel.edu [www1.udel.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
